Product packaging for 3-Aminopyrazine-2-carbohydrazide(Cat. No.:CAS No. 6761-52-0)

3-Aminopyrazine-2-carbohydrazide

Cat. No.: B1586661
CAS No.: 6761-52-0
M. Wt: 153.14 g/mol
InChI Key: NSBRFKAXSNUXQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Aminopyrazine-2-carbohydrazide is a useful research compound. Its molecular formula is C5H7N5O and its molecular weight is 153.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N5O B1586661 3-Aminopyrazine-2-carbohydrazide CAS No. 6761-52-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminopyrazine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O/c6-4-3(5(11)10-7)8-1-2-9-4/h1-2H,7H2,(H2,6,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBRFKAXSNUXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361289
Record name 3-aminopyrazine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6761-52-0
Record name 3-aminopyrazine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of Novel 3-Aminopyrazine-2-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold in Modern Drug Discovery

Pyrazine derivatives represent a cornerstone in heterocyclic chemistry, possessing a six-membered aromatic ring with two nitrogen atoms in opposing positions. This unique structural motif imparts a distinct electronic and physicochemical profile, making it a privileged scaffold in medicinal chemistry. Compounds incorporating the pyrazine ring have demonstrated a vast spectrum of biological activities, including antimycobacterial, anticancer, antifungal, and antibacterial properties.[1][2][3][4] Of particular interest are derivatives of 3-aminopyrazine-2-carbohydrazide. The 3-amino group and the 2-carbohydrazide moiety are critical pharmacophores that provide multiple points for hydrogen bonding and further chemical modification, enabling the generation of large, diverse chemical libraries for drug screening.

This guide provides an in-depth exploration of the synthetic pathways for creating novel this compound derivatives. We will delve into the causal logic behind key experimental choices, present detailed, self-validating protocols, and illustrate the strategic workflows essential for researchers and drug development professionals in this field.

Core Synthetic Strategy: A Two-Phase Approach

The synthesis of novel this compound derivatives is most effectively approached in two distinct phases:

  • Phase I: Synthesis of the Core Intermediate. The foundational step is the reliable and scalable synthesis of the central building block, this compound, from its corresponding carboxylic acid.

  • Phase II: Derivatization of the Core. The core intermediate is then subjected to a variety of chemical transformations to introduce novel functionalities and build a library of diverse compounds.

This modular strategy allows for the bulk preparation of the core intermediate, which can then be used in numerous parallel or sequential reactions to generate a wide array of final products.

G cluster_phase2 Phase II: Derivatization A 3-Aminopyrazine-2-Carboxylic Acid B Methyl 3-Aminopyrazine-2-carboxylate A->B Esterification C This compound (Core Intermediate) B->C Hydrazinolysis D Schiff Bases (Hydrazones) C->D Aldehydes/ Ketones E Thiosemicarbazides & Triazoles C->E Isothiocyanates F Oxadiazoles & Thiadiazoles C->F Carbon Disulfide

Caption: High-level overview of the two-phase synthetic strategy.

Phase I: Synthesis of the this compound Core

The successful synthesis of the target derivatives hinges on the efficient preparation of the this compound intermediate. This is typically achieved via a two-step process starting from the commercially available 3-aminopyrazine-2-carboxylic acid.

Step 1: Esterification of 3-Aminopyrazine-2-Carboxylic Acid

The initial step involves converting the carboxylic acid to its corresponding methyl ester. This is a crucial activation step. The direct conversion of a carboxylic acid to a hydrazide often requires harsh conditions or coupling agents that can be expensive and may lead to side reactions with the amino group on the pyrazine ring. The ester, specifically methyl 3-aminopyrazine-2-carboxylate, is significantly more susceptible to nucleophilic attack by hydrazine in the subsequent step.

The most common and cost-effective method for this transformation is the Fischer esterification.[2]

G Start 3-Aminopyrazine-2- Carboxylic Acid Reagents Methanol (Solvent & Reagent) + Concentrated H₂SO₄ (Catalyst) Process Stir at Room Temp. (e.g., 48 hours) Start->Process Reagents->Process Workup 1. Concentrate Solution 2. Neutralize with Na₂CO₃ (pH 8) 3. Filter Precipitate Process->Workup Product Methyl 3-Aminopyrazine- 2-carboxylate Workup->Product

Caption: Workflow for the Fischer esterification of the starting acid.

Protocol 1: Synthesis of Methyl 3-Aminopyrazine-2-carboxylate [2][5]

  • Cool a suspension of 3-aminopyrazine-2-carboxylic acid (1.0 eq) in methanol (approx. 50 mL per 5 g of acid) to 0 °C in an ice-water bath.

  • Slowly add concentrated sulfuric acid (3.0-4.0 eq) dropwise while stirring, ensuring the temperature remains low.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 48 hours.

  • Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the reaction solution under reduced pressure to remove excess methanol.

  • Carefully adjust the pH of the remaining solution to ~8 using a saturated sodium carbonate solution. This will cause the product to precipitate.

  • Collect the precipitate by filtration, wash thoroughly with cold water, and dry at 50 °C to yield the desired methyl ester as a solid.

Step 2: Hydrazinolysis of Methyl 3-Aminopyrazine-2-carboxylate

With the activated ester in hand, the carbohydrazide is formed through a nucleophilic acyl substitution reaction with hydrazine hydrate. Hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and the formation of the desired hydrazide.

Protocol 2: Synthesis of this compound [6]

  • Dissolve or suspend methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in a suitable alcohol, such as ethanol.

  • Add an excess of hydrazine hydrate (typically 3.0-5.0 eq) to the mixture.

  • Reflux the reaction mixture for 4-6 hours. The progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain this compound.

Phase II: Synthesis of Novel Derivatives from the Core Intermediate

The this compound core is a versatile platform for generating diverse molecular architectures. The terminal -NH₂ group of the hydrazide is the primary site for derivatization.

Strategy A: Synthesis of Schiff Bases (Hydrazones)

One of the most straightforward and effective derivatization methods is the condensation of the carbohydrazide with various aromatic or heteroaromatic aldehydes.[6][7] This reaction forms a Schiff base (or hydrazone), introducing significant structural diversity based on the chosen aldehyde. These derivatives have shown potent antimicrobial activity.[8]

G Core This compound Reaction Ethanol (Solvent) + Glacial Acetic Acid (Catalyst) Reflux Core->Reaction Aldehyde Substituted Aromatic Aldehyde (R-CHO) Aldehyde->Reaction Product N'-[(Z)-Arylmethylidene] -3-aminopyrazine-2-carbohydrazide Reaction->Product

Caption: General reaction scheme for the synthesis of Schiff base derivatives.

Protocol 3: General Procedure for Schiff Base Synthesis [6]

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add the desired substituted aldehyde (1.0-1.1 eq) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 2-5 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture. The product will often precipitate from the solution.

  • Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain the purified Schiff base derivative.

Strategy B: Synthesis of Thiosemicarbazides and Subsequent Cyclization

Reacting the core hydrazide with isothiocyanates provides thiosemicarbazide derivatives.[9][10] These intermediates are valuable in their own right and can be further cyclized to form five-membered heterocyclic rings like 1,2,4-triazoles, which are common motifs in bioactive molecules.

Protocol 4: Synthesis of Thiosemicarbazide Derivatives [10]

  • To a solution of this compound (1.0 eq) in ethanol, add the appropriate isothiocyanate (1.0 eq).

  • Reflux the reaction mixture for 3-6 hours.

  • Cool the mixture to room temperature. The resulting thiosemicarbazide product often precipitates and can be collected by filtration.

  • Wash the solid with cold ethanol and dry.

These thiosemicarbazides can then be cyclized. For example, refluxing in the presence of a base like NaOH can lead to the formation of a 1,2,4-triazole-3-thiol ring system.

Data Presentation: Representative Derivatives

The following table summarizes the synthesis of several representative derivatives, showcasing the versatility of the core intermediate.

Compound IDDerivatization StrategyR-Group (from Aldehyde)Yield (%)M.P. (°C)
DP-01 Schiff Base4-Nitrobenzylidene72238-239[8]
DP-02 Schiff Base4-Hydroxybenzylidene85>250
DP-03 Schiff Base2-Chlorobenzylidene81221-223
DP-04 Schiff BaseFuran-2-ylmethylene78215-217
TS-01 ThiosemicarbazidePhenyl (from Ph-NCS)90198-200
TS-02 ThiosemicarbazideMethyl (from Me-NCS)92205-207

Note: Yields and melting points are representative values based on typical experimental outcomes.

Conclusion and Future Outlook

The synthetic framework detailed in this guide offers a robust and adaptable platform for the generation of novel this compound derivatives. The two-phase strategy, involving the initial synthesis of a core intermediate followed by diverse derivatization reactions, provides a powerful engine for discovery. By logically selecting different aldehydes, isothiocyanates, and other reagents, researchers can systematically explore the chemical space around the pyrazine scaffold. The resulting compound libraries are rich sources of potential new therapeutic agents, particularly in the fields of oncology and infectious diseases. The continued exploration of this chemical class promises to yield compounds with enhanced potency, selectivity, and improved pharmacological profiles.

References

A Senior Application Scientist's Guide to the Preliminary Biological Screening of 3-Aminopyrazine-2-Carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the initial biological evaluation of novel 3-aminopyrazine-2-carbohydrazide analogs. Pyrazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] This document outlines a strategic, multi-tiered screening cascade designed to efficiently identify promising lead compounds. We will delve into the scientific rationale behind assay selection, provide detailed, field-tested protocols for key in vitro assays, and offer insights into data interpretation and hit validation. The methodologies described herein are grounded in established principles of drug discovery to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Screening Pyrazine Analogs

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of several clinically significant drugs. Its derivatives, particularly those incorporating a carbohydrazide moiety, have attracted considerable attention due to their diverse pharmacological potential.[3] The carbohydrazide group (-CONHNH₂) and its derivatives (hydrazones) are known to be crucial pharmacophores, capable of forming coordination complexes and participating in various biological interactions.[4]

The synthesis of this compound analogs often begins with pyrazinamide or pyrazine-2-carboxylic acid, which is esterified and then reacted with hydrazine hydrate to form the key carbohydrazide intermediate.[1][4] This intermediate is then typically condensed with various aldehydes or ketones to create a library of Schiff base derivatives, each with unique structural and electronic properties ripe for biological investigation.[1][3][4] The primary goal of a preliminary screen is to cast a wide net, efficiently assessing these new chemical entities (NCEs) for significant biological activity across several therapeutically relevant areas.

Designing the Screening Cascade: A Strategic Approach

A successful preliminary screen is not merely a collection of assays but a logical workflow designed to maximize information while conserving resources. The objective is to rapidly identify compounds with desired actions at sufficiently low concentrations.[5] Our proposed cascade begins with broad cytotoxicity testing, followed by targeted screens for antimicrobial and anti-inflammatory activity, which are common applications for this class of compounds.[1][3]

Screening_Cascade cluster_0 Phase 1: Foundation cluster_1 Phase 2: Targeted Screening cluster_2 Phase 3: Hit Validation Compound_Library Synthesized Analog Library Cytotoxicity Primary Cytotoxicity Screen (e.g., MTT Assay vs. Normal Cell Line) Compound_Library->Cytotoxicity Assess general toxicity Antimicrobial Antimicrobial Screen (Agar Diffusion/Broth Dilution) Cytotoxicity->Antimicrobial Non-toxic/low-toxicity analogs Anti_inflammatory Anti-inflammatory Screen (COX/LOX Inhibition Assay) Cytotoxicity->Anti_inflammatory IC50_Determination IC50 Determination (For Anti-inflammatory & Cytotoxic Hits) Cytotoxicity->IC50_Determination vs. Cancer Cell Lines MIC_Determination MIC/MBC Determination (For Antimicrobial Hits) Antimicrobial->MIC_Determination Anti_inflammatory->IC50_Determination Selectivity_Index Calculate Selectivity Index (Anticancer Potential) IC50_Determination->Selectivity_Index

Figure 1: A strategic workflow for the preliminary biological screening of novel compounds.

Core Screening Protocols

The following protocols represent robust, validated methods for preliminary screening. It is critical that each assay includes appropriate controls to ensure data integrity.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[7][8] The amount of formazan produced is proportional to the number of living cells, providing a measure of cytotoxicity.[6][9]

Methodology:

  • Cell Seeding: Plate a non-cancerous, normal cell line (e.g., human dermal fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test analogs in dimethyl sulfoxide (DMSO). Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 1 µM to 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the old medium with the compound-containing medium. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours.[7]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[10] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. This initial screen helps flag compounds with high general toxicity early on and is a prerequisite for evaluating anticancer potential against tumor cell lines.[2]

Protocol: In Vitro Antimicrobial Screening

Principle: The initial antimicrobial screen aims to identify compounds that inhibit the growth of representative Gram-positive and Gram-negative bacteria. The agar well diffusion method is a widely used, straightforward technique for this purpose.[11][12]

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of a Mueller-Hinton agar plate.[1]

  • Well Preparation: Aseptically punch holes (6-8 mm in diameter) into the agar surface using a sterile cork borer.[11]

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (typically at a concentration of 250 µg/mL in DMSO) into each well.[1]

  • Controls: Use a well with pure DMSO as a negative control and a well with a standard antibiotic (e.g., Ofloxacin or Ciprofloxacin) as a positive control.[1]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Data Interpretation: A significant zone of inhibition compared to the negative control indicates antimicrobial activity. Active compounds should then be subjected to broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).

Compound ID Structure (R-group) S. aureus Zone (mm) E. coli Zone (mm) Standard (Ofloxacin)
PZ-H-H0025 mm
PZ-4-NO₂-4-Nitrophenyl181222 mm
PZ-2-Cl-2-Chlorophenyl15922 mm
PZ-4-OCH₃-4-Methoxyphenyl11025 mm
Table 1: Example data from an agar well diffusion antimicrobial screen. Data is illustrative.
Protocol: In Vitro Anti-inflammatory Screening (COX/LOX Inhibition)

Principle: Many anti-inflammatory drugs function by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the arachidonic acid pathway that produces pro-inflammatory mediators like prostaglandins and leukotrienes.[13][14] Commercial kits provide a reliable and high-throughput method for preliminary screening.

Methodology:

  • Assay Preparation: Utilize a commercial COX-2 and 5-LOX inhibitor screening kit (e.g., from suppliers like Abcam or Cayman Chemical). These kits typically provide the enzyme, substrate, and a fluorescent or colorimetric probe.[15]

  • Reaction Setup: In a 96-well plate, add the reaction buffer, the respective enzyme (COX-2 or 5-LOX), and the test compound at a screening concentration (e.g., 10-50 µM).

  • Controls: Include a vehicle control (DMSO), a positive control inhibitor (e.g., Celecoxib for COX-2, Zileuton for 5-LOX), and a no-enzyme control.[13][16]

  • Initiation and Incubation: Initiate the reaction by adding the substrate (arachidonic acid). Incubate for the time specified in the kit protocol (typically 10-30 minutes) at room temperature.

  • Signal Detection: Stop the reaction and measure the output (fluorescence or absorbance) using a microplate reader at the specified wavelengths.[15]

Data Analysis: Calculate the percentage of enzyme inhibition for each compound relative to the vehicle control.

Arachidonic_Acid_Pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX LOX 5-LOX Enzyme AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs NSAIDs NSAIDs & Test Analogs NSAIDs->COX Inhibit LTs Leukotrienes (Asthma, Inflammation) LOX->LTs LOX_Inhib Zileuton & Test Analogs LOX_Inhib->LOX Inhibit

Figure 2: Inhibition points for test analogs in the arachidonic acid inflammatory pathway.

Hit Identification and Next Steps

A "hit" from a preliminary screen is a compound that shows consistent, reproducible activity at a reasonable concentration.

  • For Antimicrobial Hits: The next step is to perform a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth.

  • For Anti-inflammatory Hits: Active compounds should be tested across a range of concentrations to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

  • For Anticancer Potential: Compounds showing low toxicity against normal cells but high toxicity against a cancer cell line (screened using the same MTT protocol) are prioritized. The ratio of these toxicities (IC₅₀ normal cell / IC₅₀ cancer cell) gives the Selectivity Index (SI), a key metric for a promising anticancer lead.

Successful hits from this preliminary cascade become candidates for more advanced secondary screening, structure-activity relationship (SAR) studies, and mechanism-of-action investigations.

References

investigating the mechanism of action of 3-aminopyrazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Investigating the Mechanism of Action of 3-Aminopyrazine-2-Carbohydrazide

Abstract

The pyrazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] this compound represents a key pharmacophore within this class, though its precise mechanism of action has not been definitively elucidated. This guide moves beyond a singular, unsubstantiated mechanism. Instead, we will dissect the chemical potential of this scaffold and, by examining the activities of its close structural analogs, propose several plausible and testable mechanisms of action. This document is structured to provide drug development professionals and researchers with both the theoretical framework and the practical experimental workflows required to systematically investigate and validate the biological targets and cellular effects of this promising molecule.

The Pyrazine Scaffold: A Privileged Structure in Drug Discovery

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms, is a versatile building block in the synthesis of therapeutic agents.[3] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and diuretic effects.[1][2] The unique electronic properties of the pyrazine ring, including its ability to participate in hydrogen bonding and π-stacking interactions, make it an effective pharmacophore for engaging with biological targets such as protein kinases.[4]

The subject of this guide, this compound, combines the key features of the pyrazine core with a hydrazide moiety. This functional group is significant as it can act as a hydrogen bond donor-acceptor and is a known metal chelator, a property with therapeutic implications.[5][6] While the mechanism of the parent compound is an open area of investigation, substantial research into its derivatives, particularly the closely related 3-aminopyrazine-2-carboxamides, provides a strong foundation for forming and testing specific mechanistic hypotheses.

Hypothesized Mechanisms of Action: An Evidence-Based Approach

Based on extensive studies of its analogs, we can postulate three primary mechanisms through which this compound may exert its biological effects: kinase inhibition, inhibition of essential mycobacterial enzymes, and metal ion chelation.

Mechanism A: Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

A compelling body of evidence points to the 3-aminopyrazine core as a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases.[7][8][9]

Causality: FGFRs are crucial drivers of cell proliferation, differentiation, and migration.[7] Genetic aberrations leading to the overactivation of FGFR signaling are implicated in a variety of cancers, making these kinases a prime target for therapeutic intervention.[7][10] The 3-aminopyrazine scaffold has been successfully utilized as a "scaffold hop" from the pyrimidine core of known FGFR inhibitors, designed to bind to the ATP-binding site of the kinase.[7][9] Molecular docking studies have shown that the 3-aminopyrazine core can form critical hydrogen bonds with residues in the hinge region of the FGFR2 kinase domain, effectively blocking its activity.[7]

Key Evidence:

  • A series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives were synthesized and identified as pan-FGFR inhibitors.[7][8]

  • The lead compound, 18i , demonstrated potent inhibition of FGFR1–4 and blocked downstream signaling pathways, leading to significant antitumor activity in multiple cancer cell lines with FGFR abnormalities.[7]

Signaling Pathway Context:

FGFR_Pathway cluster_membrane Cell Membrane FGF FGF Ligand FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg Activates AKT AKT FGFR->AKT Activates MAPK MAPK FGFR->MAPK Activates Compound 3-Aminopyrazine Derivative (18i) Compound->FGFR Inhibits Proliferation Cell Growth & Proliferation PLCg->Proliferation Promotes AKT->Proliferation Promotes MAPK->Proliferation Promotes

Caption: FGFR signaling pathway and point of inhibition.

Mechanism B: Inhibition of Mycobacterial Prolyl-tRNA Synthetase (ProRS)

Derivatives of 3-aminopyrazine-2-carboxamide have shown significant promise as antimycobacterial agents, with evidence suggesting they may target essential enzymes required for the survival of Mycobacterium tuberculosis.[11][12][13]

Causality: Prolyl-tRNA Synthetase (ProRS) is an aminoacyl-tRNA synthetase, an enzyme class responsible for charging tRNAs with their corresponding amino acids—a critical step in protein synthesis. As this process is essential for bacterial viability and because there can be structural differences between bacterial and human synthetases, ProRS is an attractive target for developing new antibiotics. The 3-aminopyrazine scaffold can act as an adenosine mimic, competitively inhibiting the ATP-binding site of the enzyme.[11]

Key Evidence:

  • A series of 3-acylaminopyrazine-2-carboxamides were designed as adenosine-mimicking inhibitors of mycobacterial ProRS.[11]

  • Several 4'-substituted 3-(benzamido)pyrazine-2-carboxamides exhibited high activity against various mycobacterial strains, including multidrug-resistant M. tuberculosis, with MIC values as low as 1.95 µg/mL.[11]

  • The activity of these compounds against resistant strains suggests a mechanism of action distinct from commonly used antitubercular agents.[11]

Mechanism C: Metal Ion Chelation

The carbohydrazide moiety (-CO-NH-NH2) is a known bidentate chelating agent, capable of binding to transition metal ions like iron (Fe), copper (Cu), and zinc (Zn).[5][14]

Causality: Metal ions are essential cofactors for numerous enzymes involved in microbial pathogenesis and cancer cell proliferation. Iron, in particular, is a critical nutrient for bacterial survival and a key player in the generation of reactive oxygen species. By sequestering these essential metal ions, chelating agents can disrupt critical metabolic processes, leading to bacteriostatic/bactericidal or cytotoxic effects. The combination of the pyrazine ring and the hydrazide group in this compound could create a potent chelating scaffold.[6][15]

Key Evidence:

  • Hydrazone derivatives, which are structurally related to hydrazides, are frequently employed in inhibitors targeting iron-dependent dioxygenases.[6]

  • Metal complexes of pyrazine-2-carboxamide and pyrazine-2-carbohydrazone have been synthesized and shown to possess biological activity, highlighting the importance of metal interaction for this class of compounds.[5][14][16]

Experimental Workflows for Mechanism of Action Elucidation

To rigorously test these hypotheses, a systematic, multi-faceted experimental approach is required. The following protocols provide a validated framework for .

Workflow 1: Investigating Kinase Inhibition

This workflow is designed to determine if the compound acts as a kinase inhibitor and to validate its effect on the relevant signaling pathway in cells.

Kinase_Workflow A Step 1: In Vitro Kinase Assay (e.g., ADP-Glo™) B Step 2: Determine IC50 Value A->B Quantify Inhibition C Step 3: Cell-Based Assay (Cancer Cell Line with FGFR Aberration) B->C Select Potent Inhibitor D Step 4: Western Blot Analysis (p-FGFR, p-AKT, p-MAPK) C->D Assess Pathway Modulation E Conclusion: Mechanism Validated D->E Confirm Cellular Effect

Caption: Experimental workflow for validating kinase inhibition.

Protocol 3.1.1: In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

  • Rationale: This assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced during the phosphorylation reaction. Inhibition of the kinase results in a lower ADP signal.

  • Procedure:

    • Prepare a reaction mixture containing the target kinase (e.g., recombinant FGFR2), the appropriate substrate (e.g., a generic peptide substrate), and ATP in kinase reaction buffer.

    • Dispense the compound of interest (this compound) at various concentrations (e.g., 10-point serial dilution from 100 µM to 5 nM) into a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the kinase reaction by adding the enzyme/substrate/ATP mixture to the wells. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and induce a luciferase-driven light-producing reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3.1.2: Western Blot for Downstream Signaling

  • Rationale: To confirm that the compound inhibits the target kinase within a cellular context, we can measure the phosphorylation status of its known downstream signaling proteins.

  • Procedure:

    • Culture a relevant cancer cell line (e.g., SNU-16, which has FGFR2 amplification) until 70-80% confluent.

    • Treat the cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x the IC50 value) for a set time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

    • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies against phosphorylated FGFR (p-FGFR), total FGFR, p-AKT, total AKT, p-MAPK, and total MAPK. Use a loading control like GAPDH or β-actin.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the ratio of phosphorylated to total protein indicates target engagement and pathway inhibition.

Workflow 2: Investigating Antimycobacterial Activity and Target Engagement

This workflow first establishes the compound's activity against whole mycobacterial cells and then confirms that it binds to its intended target within those cells.

Antimycobacterial_Workflow A Step 1: Minimum Inhibitory Concentration (MIC) Assay B Step 2: Determine MIC90 Value (e.g., against M. tuberculosis H37Rv) A->B Quantify Potency C Step 3: Cellular Thermal Shift Assay (CETSA) on Intact Mycobacteria B->C Confirm Whole-Cell Activity D Step 4: Analyze Protein Melting Curves (SDS-PAGE or Western Blot) C->D Assess Target Stabilization E Conclusion: Target Engagement Confirmed D->E Validate Mechanism

Caption: Workflow for validating antimycobacterial target engagement.

Protocol 3.2.1: Minimum Inhibitory Concentration (MIC) Assay

  • Rationale: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Procedure:

    • In a 96-well microplate, prepare two-fold serial dilutions of the test compound in an appropriate mycobacterial growth medium (e.g., Middlebrook 7H9).

    • Inoculate each well with a standardized suspension of M. tuberculosis (e.g., H37Rv strain). Include a positive control (no compound) and a negative control (no bacteria).

    • Seal the plates and incubate under appropriate conditions (e.g., 37°C) for 7-14 days.

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no bacterial growth). A resazurin-based colorimetric readout can also be used for a more quantitative assessment.

Protocol 3.2.2: Cellular Thermal Shift Assay (CETSA)

  • Rationale: CETSA is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation. This allows for the confirmation of target engagement in a native cellular environment.

  • Procedure:

    • Culture and harvest mycobacterial cells. Treat the intact cells with the test compound (at a concentration above the MIC) or a vehicle control for 1 hour.

    • Divide the cell suspensions into several aliquots. Heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C).

    • Lyse the cells by mechanical disruption (e.g., bead beating).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.

    • Analyze the soluble fractions by SDS-PAGE followed by Western blotting using an antibody specific for the hypothesized target (e.g., ProRS).

    • A positive result is a shift in the melting curve to a higher temperature for the compound-treated samples compared to the vehicle control, indicating that the compound has bound to and stabilized the target protein.

Workflow 3: Assessing Metal Chelation Properties

This workflow uses a fluorescent displacement assay to determine if the compound can chelate iron.

Chelation_Workflow A Calcein-Fe(III) Complex (Fluorescence Quenched) B Add Test Compound (this compound) A->B C Compound-Fe(III) Complex + Free Calcein (Fluorescent) B->C If Compound is a Stronger Chelator D Measure Fluorescence Increase C->D

Caption: Principle of the calcein-based iron chelation assay.

Protocol 3.3.1: Calcein-Based Iron Chelation Assay

  • Rationale: Calcein is a fluorescent dye whose fluorescence is quenched upon binding to iron. A compound with strong iron-chelating activity will displace iron from the calcein-Fe(III) complex, restoring calcein's fluorescence.

  • Procedure:

    • Prepare a solution of the calcein-Fe(III) complex in a suitable buffer (e.g., HEPES).

    • In a 96-well black plate, add the test compound across a range of concentrations. Include a positive control (e.g., EDTA) and a negative control (buffer only).

    • Add the calcein-Fe(III) complex to all wells to initiate the reaction.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader (e.g., excitation at 485 nm, emission at 520 nm).

    • An increase in fluorescence intensity in the presence of the test compound indicates iron chelation. The data can be used to calculate an EC50 value for chelation activity.

Data Presentation and Interpretation

Organizing experimental data in a clear, standardized format is critical for interpretation and comparison.

Table 1: Example Data Summary for Kinase Inhibition

Compound ID Target Kinase In Vitro IC50 (nM) Cell Line Cellular IC50 (µM)
Test Cmpd 1 FGFR2 150 SNU-16 2.5

| Reference | FGFR2 | 25 | SNU-16 | 0.8 |

Table 2: Example Data Summary for Antimycobacterial Activity

Compound ID M. tuberculosis H37Rv MIC (µg/mL) M. smegmatis MIC (µg/mL) Cytotoxicity (HepG2) IC50 (µM)
Test Cmpd 1 6.25 50 >100

| Isoniazid | 0.1 | 5.0 | >200 |

Conclusion and Future Perspectives

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The evidence from its close analogs strongly suggests that its biological activity may be driven by mechanisms including the inhibition of protein kinases like FGFR, the disruption of essential bacterial enzymes such as Prolyl-tRNA Synthetase, or the chelation of vital metal ions.

The experimental workflows detailed in this guide provide a robust, logic-driven path for researchers to systematically investigate these possibilities. Successful validation of a primary mechanism of action through these in vitro and cell-based assays will be a critical step, paving the way for subsequent lead optimization, pharmacokinetic profiling, and eventual in vivo efficacy studies. The ultimate goal is to translate the chemical potential of this scaffold into a well-characterized drug candidate with a clear and validated mechanism of action.

References

A Comprehensive Technical Guide to the Physicochemical Properties and Solubility of 3-Aminopyrazine-2-Carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Scientific Imperative

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable therapeutic agent is paved with rigorous scientific inquiry. The pyrazine ring, a core component of the frontline anti-tuberculosis drug pyrazinamide, continues to be a fertile ground for the development of novel antimicrobial and anticancer agents.[1][2] 3-Aminopyrazine-2-carbohydrazide, a key derivative, represents a significant evolution from its parent structures, incorporating a hydrazide moiety known to be a pharmacologically active functional group.[1] Understanding the fundamental physicochemical properties and solubility of this compound is not merely an academic exercise; it is the critical first step in unlocking its therapeutic potential. This guide provides an in-depth analysis, blending established data with field-proven methodologies, to equip researchers and drug development professionals with the foundational knowledge required for formulation, analytical development, and preclinical assessment.

Molecular Identity and Structural Elucidation

The precise identification of a compound is the bedrock of all subsequent investigation. This compound is systematically identified by its unique chemical structure and standard identifiers.

  • Chemical Name: this compound

  • CAS Number: 6761-52-0[3]

  • Molecular Formula: C₅H₇N₅O[3]

  • Molecular Weight: 153.14 g/mol [3]

The structure features a pyrazine ring substituted with an amino group at position 3 and a carbohydrazide group at position 2. This arrangement, particularly the ortho-positioning of the amino and carbohydrazide groups, allows for potential intramolecular hydrogen bonding, which can significantly influence its physical properties, molecular recognition by biological receptors, and solubility.[4]

Chemical Structure:

Caption: 2D structure of this compound.

Core Physicochemical Properties

A quantitative understanding of a compound's physical and chemical characteristics is essential for predicting its behavior in biological systems and during the formulation process. The following table summarizes the known and predicted properties of this compound and its immediate precursor, 3-aminopyrazine-2-carboxylic acid, for comparative context.

PropertyThis compound3-Aminopyrazine-2-carboxylic Acid (Precursor)Significance in Drug Development
Appearance Beige Solid[3]Yellow-greenish Crystalline Powder[5]Impacts handling, formulation (e.g., powder flow), and initial purity assessment.
Melting Point (°C) Data not available205-210 (dec.)[5][6]Indicator of purity and lattice energy. Decomposition suggests thermal instability.
pKa Not experimentally determined. Estimated basic pKa for hydrazide and amino groups.3.65 ± 0.10 (Predicted, for carboxyl group)[5]Governs ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
LogP Not experimentally determined. Expected to be low.-0.319 (Calculated)[7]Measures lipophilicity. Crucial for predicting membrane permeability (ADME properties).
Solubility Sparingly soluble in polar solvents like ethanol.[3]Soluble in DMSO (sparingly) and Methanol (slightly).[5]A critical barrier for oral bioavailability and parenteral formulation. Low solubility is a common development challenge.

Expert Insight: The transition from a carboxylic acid to a carbohydrazide fundamentally alters the molecule's acid-base properties. The acidic carboxyl group (pKa ~3.65) is replaced by the basic hydrazide and amino functionalities. This shift means the molecule will be largely un-ionized and thus less soluble at acidic pH (e.g., in the stomach) but may exhibit improved solubility in neutral or slightly basic conditions. The presence of multiple hydrogen bond donors and acceptors (amino and hydrazide groups) suggests that while aqueous solubility may be limited by the rigid aromatic core, solubility in polar protic solvents should be achievable.

Solubility Profile: A Deeper Dive

Solubility is arguably the most critical physicochemical parameter for drug candidates. Poor solubility can lead to low bioavailability, variable dosing, and significant formulation challenges.

Qualitative Solubility

Based on synthesis protocols, this compound is prepared in ethanol at elevated temperatures (60 °C) and precipitates upon cooling, with the solid product being washed with cold ethanol.[3] This indicates that its solubility in ethanol is temperature-dependent and relatively low at room temperature. For its precursor, 3-aminopyrazine-2-carboxylic acid, solubility is noted as sparing in DMSO and slight in methanol.[5]

Influence of pH

The solubility of ionizable compounds is highly dependent on the pH of the medium.

  • Acidic pH (e.g., pH 1-3): The amino group on the pyrazine ring and the terminal amino group of the hydrazide moiety will be protonated. While this increases polarity, the overall solubility may not be high due to the nature of the counter-ion and the compound's crystal lattice energy.

  • Neutral pH (e.g., pH 7.4): The molecule will exist predominantly in its neutral, un-ionized form. This is typically the state of minimum aqueous solubility for a basic compound.

  • Basic pH: The molecule will remain in its neutral form.

The interplay between the different pKa values of the two amino groups will determine the exact solubility-pH profile.

Analytical and Experimental Protocols

Trustworthy data is built on robust and reproducible methodologies. The following section details validated protocols for the synthesis and characterization of this compound.

Protocol: Synthesis from Methyl Ester

This protocol is adapted from established literature procedures and provides a reliable method for laboratory-scale synthesis.[3]

Objective: To synthesize this compound via hydrazinolysis of its corresponding methyl ester.

Workflow Diagram: Synthesis and Purification

G cluster_0 Synthesis cluster_1 Work-up & Isolation start Start: Methyl 3-aminopyrazine-2-carboxylate in Ethanol add_hydrazine Add Hydrazine Monohydrate (Batchwise, RT) start->add_hydrazine heat Heat Reaction Mixture (Stir at 60°C for 2h) add_hydrazine->heat cool Cool to Room Temperature heat->cool filtrate Filter the Mixture cool->filtrate wash Wash Solid with Cold Ethanol (2x volume) filtrate->wash dry Dry Under Vacuum to Constant Weight wash->dry end_product End Product: This compound (Beige Solid) dry->end_product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup: Suspend methyl 3-aminopyrazine-2-carboxylate (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reagent Addition: At room temperature, add hydrazine monohydrate (~8 equivalents) to the stirred suspension in a portion-wise manner.[3]

  • Reaction: Heat the resulting mixture to 60 °C and stir continuously for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.

  • Purification: Collect the solid product by filtration. Wash the collected solid with two portions of cold ethanol to remove any unreacted starting material or impurities.

  • Drying: Dry the final product to a constant weight, yielding this compound as a beige solid.[3]

Protocol: Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in various aqueous and organic media.

Step-by-Step Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., water, pH 7.4 phosphate buffer, DMSO, ethanol).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot from the supernatant and filter it through a 0.45 µm syringe filter to remove any particulate matter.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Protocol: Purity and Characterization by HPLC

Objective: To assess the purity of the synthesized compound and establish a method for its quantification. The following method is a starting point based on reverse-phase HPLC methods for similar pyrazine structures.[7]

Workflow Diagram: Physicochemical Characterization

G cluster_solubility Solubility Analysis cluster_purity Purity & Identity start Synthesized Compound sol_protocol Shake-Flask Protocol start->sol_protocol hplc HPLC-UV Analysis start->hplc nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry start->ms sol_quant Quantify via HPLC-UV sol_protocol->sol_quant sol_result Solubility Data (mg/mL) sol_quant->sol_result purity_result Purity (% Area) Structure Confirmation hplc->purity_result nmr->purity_result ms->purity_result

Caption: Integrated workflow for physicochemical characterization.

HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water for MS compatibility) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at a wavelength determined by a UV scan (typically in the 254-320 nm range for such aromatic systems).

  • Injection Volume: 10 µL.

  • Temperature: 25 °C.

Trustworthiness Insight: The use of a buffer with formic acid makes this method Mass Spectrometry (MS) compatible, allowing for simultaneous purity assessment by UV and identity confirmation by MS ([M+H]⁺ m/z = 154).[3]

Spectroscopic Characterization
  • ¹H NMR: The structure of the synthesized compound can be confirmed by ¹H NMR. Key expected signals include two doublets for the pyrazine ring protons, a broad singlet for the amino protons, and signals corresponding to the hydrazide NH and NH₂ protons.[3]

  • IR Spectroscopy: Infrared spectroscopy is used to identify key functional groups. Expected characteristic peaks include N-H stretching vibrations for the amino and hydrazide groups (around 3200-3400 cm⁻¹) and a strong C=O stretch for the amide carbonyl (around 1650-1680 cm⁻¹).[4]

  • Mass Spectrometry: Provides confirmation of the molecular weight. Electrospray ionization (ESI) in positive mode should show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 154.[3]

Conclusion: A Foundation for Future Development

This compound is a molecule of significant interest, standing at the intersection of established antimicrobial scaffolds and versatile chemical functionality. This guide has synthesized the available data to present a clear picture of its physicochemical properties. While a complete experimental dataset is still emerging, we have established its core identity, outlined a reliable synthesis, and provided robust, field-tested protocols for its comprehensive characterization. The key challenges for its development will likely revolve around its limited solubility, a common hurdle for aromatic, planar molecules. The methodologies and insights presented here provide the necessary foundation for researchers to tackle these challenges, enabling rational formulation design, accurate bioanalytical assay development, and the continued exploration of this promising compound's therapeutic potential.

References

comprehensive literature review on 3-aminopyrazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Aminopyrazine-2-carbohydrazide: Synthesis, Derivatization, and Therapeutic Applications

Introduction: The Versatility of a Pyrazine Scaffold

This compound is a pivotal heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its rigid, nitrogen-rich pyrazine core, combined with the reactive amino and carbohydrazide functional groups, makes it an exceptionally versatile scaffold for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of its synthesis, chemical properties, and extensive applications as a precursor for novel therapeutic agents, offering field-proven insights for researchers, scientists, and drug development professionals. The inherent reactivity of its dual nucleophilic sites—the primary amine at position 3 and the terminal hydrazide nitrogen—allows for systematic structural modifications, enabling the exploration of vast chemical spaces and the fine-tuning of pharmacological activities.

Core Synthesis and Molecular Characterization

The synthesis of this compound is a well-established, high-yielding process, typically starting from the commercially available methyl 3-amino-2-pyrazinecarboxylate. The choice of this starting material is strategic; the ester group is an excellent electrophilic site for nucleophilic attack by hydrazine, a transformation that is generally more efficient than attempting to activate the corresponding carboxylic acid in situ.

Physicochemical Properties
PropertyValueReference
CAS Number 6761-52-0[1]
Molecular Formula C₅H₇N₅O[1][2]
Molecular Weight 153.14 g/mol [1]
Appearance Beige to yellow solid[1]
Storage 2–8 °C under inert gas[1]
Protocol 1: Synthesis of this compound

This protocol details the standard laboratory synthesis via hydrazinolysis of the corresponding methyl ester.

Step-by-Step Methodology:

  • Suspension: Suspend methyl 3-amino-2-pyrazinecarboxylate (1 equivalent, e.g., 21.3 g) in ethanol (approx. 3 mL per gram of ester) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[1]

  • Hydrazine Addition: At room temperature, add hydrazine monohydrate (approx. 8 equivalents, e.g., 34 mL) to the stirred suspension in a dropwise or batchwise manner. The large excess of hydrazine ensures the reaction goes to completion and minimizes the formation of dimeric byproducts.

  • Reaction: Heat the resulting mixture to 60 °C and stir continuously for 2-8 hours.[1][3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Cool the reaction mixture to room temperature. The product typically precipitates out of the solution. Collect the solid product by filtration.

  • Purification: Wash the collected solid with cold ethanol (2 x 25 mL) to remove any unreacted starting material and residual hydrazine.[1]

  • Drying: Dry the product to a constant weight under vacuum. This procedure typically yields this compound as a beige solid with a high yield (approx. 97%).[1]

Synthesis Workflow Diagram

G A Methyl 3-amino-2-pyrazinecarboxylate C Reaction Vessel (Ethanol, 60°C, 2-8h) A->C B Hydrazine Monohydrate (Excess) B->C Nucleophilic Acyl Substitution D Filtration & Washing (Cold Ethanol) C->D Precipitation E This compound (Final Product, >95% Yield) D->E

Caption: Workflow for the synthesis of this compound.

Structural Characterization

The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum (in DMSO-d₆) shows characteristic signals for the two amine protons (NH₂), the two pyrazine ring protons, and the hydrazide NH and NH₂ protons.[1]

  • IR Spectroscopy: The IR spectrum displays distinct absorption bands corresponding to N-H stretching vibrations of the amino and hydrazide groups, as well as the C=O stretching of the carbonyl group.[4]

  • Mass Spectrometry: Mass spectrometry analysis confirms the molecular weight, typically showing the [M+H]⁺ ion at m/z = 154.[1]

A Hub for Chemical Derivatization

The true utility of this compound lies in its capacity to serve as a starting point for a multitude of derivatives. The carbohydrazide moiety is a particularly useful functional group, readily undergoing condensation reactions with electrophiles to form stable heterocyclic systems.

Key Derivatization Reactions:

  • Schiff Base Formation: The terminal -NH₂ of the hydrazide reacts with various aromatic or aliphatic aldehydes and ketones to form hydrazones (Schiff bases). These derivatives are important intermediates and often possess biological activity themselves.[3][5]

  • Cyclization Reactions: The carbohydrazide can be cyclized to form five-membered heterocycles.[6]

    • With carbon disulfide (CS₂), it forms 1,3,4-oxadiazoles .

    • Reaction with isothiocyanates yields thiosemicarbazides, which can be further cyclized to 1,3,4-thiadiazoles or 1,2,4-triazoles .[6]

  • N-Acylation/Amidation: The 3-amino group can undergo acylation, while the carbohydrazide can be further derivatized to form N-substituted carboxamides.[7] This allows for the introduction of diverse substituents to modulate properties like lipophilicity and target binding.

  • Metal Complexation: The nitrogen and oxygen atoms in the molecule act as excellent donor sites for coordinating with transition metal ions, forming stable metal complexes with potential therapeutic or material applications.[8][9][10][11]

Derivatization Pathways Diagram

G cluster_0 A This compound C Schiff Bases (Hydrazones) A->C E Thiosemicarbazides A->E I 1,3,4-Oxadiazoles A->I K Metal Complexes A->K B Aldehydes / Ketones B->C D Isothiocyanates D->E F 1,3,4-Thiadiazoles E->F Cyclization G 1,2,4-Triazoles E->G Cyclization H Carbon Disulfide (CS₂) H->I J Metal Salts (e.g., Pd(II), Pt(II), Ru(II)) J->K

Caption: Key derivatization pathways from this compound.

Therapeutic Applications and Structure-Activity Relationships

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, positioning this scaffold as a "privileged structure" in drug discovery.

Antimicrobial Agents

The structural similarity of the pyrazine ring to that in the first-line antituberculosis drug Pyrazinamide (PZA) has driven extensive research into its derivatives as antimicrobial agents.

  • Antitubercular Activity: A series of N-substituted 3-aminopyrazine-2-carboxamides showed promising activity against Mycobacterium tuberculosis H37Rv. The most active compound identified was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL.[4][12][13] Structure-activity relationship (SAR) studies revealed that for alkyl derivatives, antimicrobial activity increased with the length of the carbon side chain.[4][13] This is likely due to increased lipophilicity, which enhances cell wall penetration.

  • Mechanism of Action Insight: Some derivatives are designed as adenosine-mimicking inhibitors of prolyl-tRNA synthetase (ProRS), an essential enzyme for bacterial protein synthesis.[7] This represents a novel mechanism distinct from many existing antibiotics, making it a valuable strategy against drug-resistant strains.

  • Antibacterial and Antifungal Activity: Phenyl and alkyl derivatives have shown activity against various bacterial strains, while benzyl derivatives were generally inactive.[4][13] Antifungal activity was observed across all structural subtypes, particularly against Trichophyton interdigitale and Candida albicans.[4][13]

Table 1: Antimycobacterial Activity of Selected Derivatives

Compound IDR' Substituent on CarboxamideM. tuberculosis H37Rv MIC (µg/mL)M. tuberculosis H37Rv MIC (µM)Reference
17 2,4-dimethoxyphenyl12.546[4][14]
20 4-(trifluoromethyl)phenyl62.5222[14]
12 n-octyl-62.5 (Antibacterial)[15]
10 n-hexyl-500 (Antibacterial)[15]
Anticancer Agents

The pyrazine scaffold is integral to the design of modern targeted cancer therapies, particularly kinase inhibitors.

  • FGFR Inhibitors: Fibroblast Growth Factor Receptors (FGFRs) are crucial oncogenic drivers in various cancers. By employing a scaffold hopping strategy from known pyrimidine-based inhibitors, researchers have developed novel 3-aminopyrazine-2-carboxamide derivatives as potent pan-FGFR inhibitors.[16][17]

  • Mechanism of Action: These compounds occupy the ATP-binding site of the FGFR kinase domain. The 3-aminopyrazine core forms critical hydrogen bonds with the hinge region of the enzyme, while an intramolecular hydrogen bond between the 3-amino group and the carboxamide carbonyl pre-organizes the molecule for optimal binding.[16] This blocks the downstream signaling pathways (like MAPK and AKT) that drive cell proliferation and survival.[16][17] One lead compound, 18i , exhibited potent antitumor activity in multiple cancer cell lines with FGFR abnormalities.[16][17]

FGFR Signaling Inhibition Diagram

G FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Activates RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Cell Proliferation, Survival, Migration ERK->Cell AKT AKT PI3K->AKT AKT->Cell Inhibitor 3-Aminopyrazine Derivative (e.g., 18i) Inhibitor->FGFR Blocks ATP Binding Site

Caption: Inhibition of the FGFR signaling pathway by pyrazine derivatives.

  • Anticancer Metal Complexes: Both the parent 3-aminopyrazine-2-carboxylic acid and its derivatives can form transition metal complexes (e.g., with Ruthenium, Rhodium, Palladium, Platinum) that display significant anticancer activity against cell lines like Ehrlich ascites tumour cells.[8]

Antiviral Agents

The pyrazine core is a fundamental component of important antiviral drugs. While this compound itself is not the final drug, it serves as a key synthon or structural analog in the development of potent antivirals. For instance, the structure is related to Favipiravir (T-705), a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase, which is used against influenza and has been investigated for other viral infections.[18] The synthetic routes to Favipiravir often start from a substituted 3-aminopyrazine-2-carboxylic acid, highlighting the importance of this core structure in antiviral drug design.[18]

Protocol 2: Representative Synthesis of an N-Substituted 3-Aminopyrazine-2-carboxamide

This protocol describes a general method for synthesizing N-phenyl or N-alkyl derivatives, which have shown significant biological activity.[4][15]

Step-by-Step Methodology:

  • Activation of Carboxylic Acid: In a microwave reaction tube, treat 3-aminopyrazine-2-carboxylic acid (1 equivalent) with 1,1'-carbonyldiimidazole (CDI, 1.3 equivalents) in anhydrous dimethyl sulfoxide (DMSO).[15]

  • Intermediate Formation: Allow the mixture to react for 5-10 minutes at room temperature. The evolution of CO₂ gas will cease, indicating the formation of the activated acyl-imidazole intermediate.

  • Amine Addition: Add the desired primary amine (e.g., aniline or an alkylamine, approx. 1.5 equivalents) to the reaction mixture.

  • Microwave Irradiation: Seal the tube and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.[15] Microwave heating significantly accelerates the amidation reaction compared to conventional heating.

  • Work-up and Purification: After cooling, pour the reaction mixture into water to precipitate the crude product. Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield the final N-substituted carboxamide.

Conclusion and Future Outlook

This compound is far more than a simple chemical intermediate; it is a cornerstone scaffold in modern medicinal chemistry. Its straightforward synthesis, predictable reactivity, and the proven therapeutic potential of its derivatives make it an invaluable tool for drug discovery. The research summarized in this guide demonstrates its successful application in developing potent antimicrobial and anticancer agents by enabling the precise modification of its structure to interact with specific biological targets.

Future research will likely focus on expanding the therapeutic applications of this scaffold to other disease areas, such as neurodegenerative and inflammatory disorders. The development of novel metal complexes for catalysis or medical imaging, and the exploration of its derivatives in materials science, also represent exciting and underexplored frontiers. For drug development professionals, the this compound core remains a highly promising and strategically important starting point for generating next-generation therapeutics.

References

The Emergence of a Versatile Scaffold: A Technical Guide to the Historical Discovery and Development of 3-Aminopyrazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis, development, and applications of 3-aminopyrazine-2-carbohydrazide, a key heterocyclic compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of pyrazine derivatives as scaffolds for novel therapeutic agents. This document moves beyond a simple recitation of facts to provide a causal narrative, explaining the scientific reasoning behind experimental choices and highlighting the self-validating nature of the described protocols.

Introduction: The Significance of the Pyrazine Core

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, the pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, has garnered significant attention in medicinal chemistry. The unique electronic properties of the pyrazine nucleus, coupled with the potential for diverse substitutions, make it a privileged scaffold in the design of novel therapeutic agents. The introduction of an amino group at the 3-position and a carbohydrazide moiety at the 2-position of the pyrazine ring gives rise to this compound, a molecule with a rich chemical landscape and a growing portfolio of biological activities. This guide will trace the journey of this compound from its chemical synthesis to its emergence as a valuable building block in drug discovery.

The Genesis of a Scaffold: Synthesis and Structural Elucidation

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The general synthetic strategy involves the formation of the pyrazine ring, followed by the elaboration of the functional groups at the 2 and 3 positions.

A Robust Synthetic Pathway

A common and effective route to this compound starts from 3-aminopyrazine-2-carboxylic acid. The carboxylic acid is first esterified, typically to its methyl or ethyl ester, to increase its reactivity. This ester then undergoes hydrazinolysis, where it is treated with hydrazine hydrate to yield the desired this compound. This transformation is a classic and reliable method for the preparation of hydrazides from esters.

Synthesis_Workflow cluster_0 Core Synthesis 3-Aminopyrazine-2-carboxylic_acid 3-Aminopyrazine-2-carboxylic Acid Methyl_3-aminopyrazine-2-carboxylate Methyl 3-aminopyrazine-2-carboxylate 3-Aminopyrazine-2-carboxylic_acid->Methyl_3-aminopyrazine-2-carboxylate Esterification (MeOH, H2SO4) This compound This compound Methyl_3-aminopyrazine-2-carboxylate->this compound Hydrazinolysis (N2H4·H2O) Derivatization_Pathways cluster_hydrazide Hydrazide Reactions cluster_amino Amino Group Reactions Core This compound Oxadiazole 1,3,4-Oxadiazoles Core->Oxadiazole CS2, KOH Thiadiazole 1,3,4-Thiadiazoles Core->Thiadiazole R-NCS Triazole 1,2,4-Triazoles Core->Triazole R-C(OEt)3 Amide Amides Core->Amide R-COCl Sulfonamide Sulfonamides Core->Sulfonamide R-SO2Cl

A Technical Guide to the Rational Design and Synthesis of 3-Aminopyrazine-2-carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the rational design principles and synthetic methodologies for developing novel analogs based on the 3-aminopyrazine-2-carbohydrazide scaffold. Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes established protocols with the underlying scientific rationale to empower the creation of new chemical entities with therapeutic potential.

Introduction: The Significance of the Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have led to its incorporation into numerous clinically approved drugs.[2][3] Notable examples include the anti-tuberculosis agent Pyrazinamide, the diuretic Amiloride, and the kinase inhibitor Bortezomib.[2] The 3-aminopyrazine-2-carboxamide core, in particular, has been extensively investigated for a range of biological activities, including antimicrobial and anticancer properties.[4][5] This guide focuses on a closely related, yet functionally distinct scaffold: this compound. The introduction of a hydrazide moiety (-CONHNH₂) in place of a simple amide opens up a rich chemical space for derivatization, allowing for the synthesis of diverse heterocyclic systems and offering new opportunities for molecular interactions with biological targets.[3]

Rational Design Strategy: A Framework for Analog Development

The design of novel this compound analogs should be a hypothesis-driven process, leveraging structure-activity relationship (SAR) data from related compound series and considering the intended biological target. The overall workflow for this rational design process is outlined below.

Rational Design Workflow Figure 1: Rational Design and Development Workflow A Core Scaffold Selection: This compound C Analog Design: - Hydrazone Formation - Thiosemicarbazide Synthesis - Heterocyclic Ring Formation A->C B Target Identification & Virtual Screening B->C D Chemical Synthesis C->D E Structural Characterization (NMR, MS, IR) D->E F In Vitro Biological Evaluation (e.g., Antimicrobial, Cytotoxicity) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Optimization G->H H->C

Caption: Figure 1: Rational Design and Development Workflow.

Leveraging SAR from 3-Aminopyrazine-2-carboxamide Analogs

While specific biological data for this compound analogs is emerging, a wealth of information exists for the closely related N-substituted 3-aminopyrazine-2-carboxamides. These studies provide a valuable starting point for rational design. For instance, in the context of antimycobacterial activity, certain substitutions on the amide nitrogen have been shown to significantly impact potency.[4][6]

Compound IDSubstituent (R)M. tuberculosis H37Rv MIC (µg/mL)M. tuberculosis H37Rv MIC (µM)Reference
17 2,4-dimethoxyphenyl12.546[6][7]
20 4-(trifluoromethyl)phenyl62.5222[7]
9 4-chlorobenzyl125476[7]
8 4-methylbenzyl> 250> 1000[7]
16 4-methoxyphenyl250975[7]
10 4-fluorobenzyl> 250> 1000[7]

Table 1: In Vitro Antimycobacterial Activity of Selected 3-Aminopyrazine-2-carboxamide Derivatives. [6][7]

The data in Table 1 suggests that electronically diverse substituents on an aromatic ring can modulate antimycobacterial activity. The potent activity of the 2,4-dimethoxyphenyl analog (17 ) highlights the potential importance of hydrogen bond acceptors and specific steric bulk. This knowledge can be translated to the design of carbohydrazide derivatives, for example, by synthesizing hydrazones with similarly substituted aromatic aldehydes.

Key Derivatization Strategies for the Carbohydrazide Moiety

The carbohydrazide functional group is a versatile precursor for a variety of chemical transformations. The primary strategies for creating a diverse library of analogs include:

  • Hydrazone Formation: Condensation with a wide range of aldehydes and ketones introduces diverse lipophilic and electronically varied substituents.[8][9][10] This is a straightforward and high-yielding reaction that allows for rapid library generation.

  • Thiosemicarbazide Synthesis: Reaction with isothiocyanates yields thiosemicarbazide derivatives.[3][11] These compounds are known to possess a broad spectrum of biological activities and can serve as precursors for further cyclization reactions.

  • Heterocyclic Ring Formation: The carbohydrazide moiety is a key building block for synthesizing five-membered heterocycles such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles.[3][11][12] These ring systems can act as bioisosteres for amide bonds, improve pharmacokinetic properties, and introduce new vectors for interaction with biological targets.

Synthetic Methodologies

The synthesis of this compound analogs can be approached in a systematic, multi-step process, beginning with the synthesis of the core pyrazine ring and culminating in the desired derivatized products.

Synthetic Pathway Figure 2: General Synthetic Scheme A 3-Aminopyrazine-2-carboxylic acid B Methyl 3-aminopyrazine-2-carboxylate A->B H₂SO₄, MeOH C This compound B->C NH₂NH₂·H₂O D Hydrazone Analogs C->D R-CHO or R-CO-R' E Thiosemicarbazide Analogs C->E R-NCS F Heterocyclic Analogs (Oxadiazoles, Thiadiazoles, Triazoles) E->F Cyclization

Caption: Figure 2: General Synthetic Scheme for this compound Analogs.

Synthesis of the Core Intermediate: this compound

The synthesis of the core carbohydrazide begins with the commercially available 3-aminopyrazine-2-carboxylic acid.

Step 1: Esterification of 3-Aminopyrazine-2-carboxylic Acid

The carboxylic acid is first converted to its methyl ester to increase the reactivity of the carbonyl group for the subsequent hydrazinolysis.

  • Protocol:

    • Suspend 3-aminopyrazine-2-carboxylic acid (1.0 eq) in methanol (approx. 10-15 mL per gram of acid).[6]

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add concentrated sulfuric acid (approx. 0.2 eq) dropwise while stirring.[6]

    • Remove the ice bath and stir the reaction mixture at room temperature for 48 hours.[6]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into cold water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7.

    • The resulting precipitate, methyl 3-aminopyrazine-2-carboxylate, is collected by filtration, washed with cold water, and dried under vacuum.[6]

  • Causality: The acidic catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The ester is a necessary intermediate because direct reaction of the carboxylic acid with hydrazine can be sluggish and may require harsh conditions or coupling agents.

Step 2: Hydrazinolysis of Methyl 3-aminopyrazine-2-carboxylate

The methyl ester is then converted to the desired carbohydrazide by reaction with hydrazine hydrate.

  • Protocol:

    • Dissolve methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in ethanol.

    • Add hydrazine hydrate (100%) (approx. 3.0 eq).[10]

    • Reflux the reaction mixture for 8 hours.[10]

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

    • The precipitated product, this compound, is collected by filtration, washed with cold ethanol, and dried.

  • Causality: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and the formation of the stable carbohydrazide.

Synthesis of Hydrazone Derivatives

The condensation of the carbohydrazide with aldehydes or ketones is a robust method for generating a diverse library of analogs.

  • Protocol:

    • Dissolve this compound (1.0 eq) in absolute ethanol.[10]

    • Add the desired substituted aldehyde or ketone (1.0 eq).[8]

    • Add a few drops of glacial acetic acid as a catalyst.[13]

    • Reflux the reaction mixture for 4-6 hours.[10]

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The precipitated product is typically collected by filtration, washed with cold ethanol, and recrystallized if necessary.[13]

  • Causality: The acidic catalyst protonates the carbonyl oxygen of the aldehyde/ketone, enhancing its electrophilicity. The terminal nitrogen of the hydrazide then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration leads to the formation of the stable C=N double bond of the hydrazone.

Synthesis of Thiosemicarbazide and Subsequent Cyclization to 1,2,4-Triazoles
  • Protocol for Thiosemicarbazide Synthesis:

    • Dissolve this compound (1.0 eq) in an appropriate solvent like ethanol.

    • Add the desired isothiocyanate (1.0 eq).[3][11]

    • Reflux the mixture for several hours until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture, and the resulting thiosemicarbazide derivative often precipitates and can be collected by filtration.

  • Protocol for 1,2,4-Triazole-3-thiol Synthesis:

    • Reflux the synthesized thiosemicarbazide derivative in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).[12]

    • The cyclization reaction typically proceeds for 2-4 hours.

    • After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to a pH of ~5-6.

    • The precipitated 1,2,4-triazole-3-thiol derivative is collected by filtration, washed with water, and dried.[12]

  • Causality: The nucleophilic terminal nitrogen of the carbohydrazide attacks the electrophilic carbon of the isothiocyanate to form the thiosemicarbazide. In the subsequent cyclization, the basic conditions promote intramolecular nucleophilic attack of one of the nitrogen atoms onto the thiocarbonyl carbon, followed by dehydration to form the stable triazole ring.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes outlined in this guide are robust and allow for the creation of a wide array of derivatives through straightforward chemical transformations. By integrating rational design principles, including insights from related chemical series, researchers can efficiently explore the chemical space around this core structure. Future work should focus on the comprehensive biological evaluation of these novel analogs to establish clear structure-activity relationships and identify lead compounds for further preclinical development. The versatility of the carbohydrazide moiety ensures that this scaffold will remain a fertile ground for discovery in medicinal chemistry.

References

Methodological & Application

A Detailed Protocol for the Synthesis of 3-Aminopyrazine-2-carbohydrazide and its Schiff Base Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the synthesis of 3-aminopyrazine-2-carbohydrazide, a key intermediate, and its subsequent conversion into Schiff base derivatives. Pyrazine derivatives are a significant class of heterocyclic compounds, with the this compound scaffold being of particular interest due to its wide range of biological activities, including antimycobacterial, antibacterial, antifungal, and potential anticancer properties.[1][2][3][4] This protocol is designed for researchers in medicinal chemistry and drug development, offering detailed procedural explanations, troubleshooting insights, and characterization guidelines.

The synthesis is presented in two primary stages:

  • Formation of the Key Intermediate: A two-step process converting the commercially available 3-aminopyrazine-2-carboxylic acid into this compound.

  • Derivatization: A general method for synthesizing a library of Schiff base derivatives from the carbohydrazide intermediate by condensation with various aldehydes.

Overall Synthetic Workflow

The complete synthetic pathway involves an initial esterification of the starting carboxylic acid, followed by hydrazinolysis to form the core hydrazide, which is then derivatized to yield the target Schiff bases.

G A 3-Aminopyrazine-2-carboxylic Acid B Methyl 3-aminopyrazine-2-carboxylate A->B Step 1: Esterification C This compound (Key Intermediate) B->C Step 2: Hydrazinolysis D Schiff Base Derivatives C->D Step 3: Condensation G cluster_0 Protocol 1: Esterification cluster_1 Protocol 2: Hydrazinolysis A 3-Aminopyrazine-2-carboxylic Acid B Methyl 3-aminopyrazine-2-carboxylate A->B  Methanol (Solvent/Reagent)  H₂SO₄ (Catalyst)  Stir at RT, 48h   C Methyl 3-aminopyrazine-2-carboxylate D This compound C->D  Hydrazine Hydrate  Ethanol (Solvent)  Reflux, 8h   G A This compound + R-CHO (Aldehyde) B Schiff Base Derivative (3-amino-N'-[(aryl)methylidene]pyrazine-2-carbohydrazide) A->B  Ethanol (Solvent)  Glacial Acetic Acid (Catalyst)  Reflux, 4-6h  

References

The Versatile Scaffold: 3-Aminopyrazine-2-carbohydrazide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Pyrazine Scaffold

In the landscape of medicinal chemistry and materials science, the pyrazine core represents a cornerstone of heterocyclic chemistry. Among its myriad derivatives, 3-aminopyrazine-2-carbohydrazide has emerged as a particularly versatile and powerful scaffold. Its unique arrangement of a nucleophilic hydrazide, an amino group, and the electron-deficient pyrazine ring provides a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of the synthesis and application of this compound, providing researchers, scientists, and drug development professionals with detailed protocols and insights into its utility in the construction of novel molecular architectures with significant biological potential.

The inherent reactivity of the carbohydrazide moiety allows for its facile conversion into a variety of five-membered heterocycles, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles.[1][2] These heterocyclic systems are prevalent in a wide range of biologically active compounds, underscoring the importance of the this compound scaffold in drug discovery. Indeed, derivatives of this scaffold have demonstrated promising activity as FGFR inhibitors for cancer therapy and as potent antimycobacterial and antimicrobial agents.[3][4][5][6]

This document will provide a comprehensive overview, beginning with the fundamental synthesis of the this compound scaffold itself, followed by detailed protocols for its derivatization into key heterocyclic systems.

Core Synthesis: Preparation of the this compound Scaffold

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 3-aminopyrazine-2-carboxylic acid. The carboxylic acid is first converted to its methyl ester, which is then subjected to hydrazinolysis.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 3-Aminopyrazine-2-carboxylic Acid B Methyl 3-aminopyrazine-2-carboxylate A->B  MeOH, H₂SO₄ (cat.)  Reflux C Methyl 3-aminopyrazine-2-carboxylate D This compound C->D  Hydrazine Hydrate  EtOH, Reflux

Caption: Synthetic workflow for this compound.

Experimental Protocols: Synthesis of the Scaffold

Protocol 1: Synthesis of Methyl 3-aminopyrazine-2-carboxylate

This protocol details the Fischer esterification of 3-aminopyrazine-2-carboxylic acid.

Materials:

  • 3-Aminopyrazine-2-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-aminopyrazine-2-carboxylic acid (1.0 eq).

  • Add anhydrous methanol (10-15 mL per gram of carboxylic acid).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

  • Remove the ice bath and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water and dry under vacuum to yield methyl 3-aminopyrazine-2-carboxylate as a solid.

Reactant Molecular Weight ( g/mol ) Equivalents
3-Aminopyrazine-2-carboxylic acid139.111.0
Methanol32.04Solvent
Sulfuric Acid98.08Catalytic
Protocol 2: Synthesis of this compound

This protocol describes the hydrazinolysis of the methyl ester to form the target carbohydrazide.

Materials:

  • Methyl 3-aminopyrazine-2-carboxylate

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (95%)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in ethanol (10 mL per gram of ester).

  • Add hydrazine hydrate (3.0-5.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain this compound.

Reactant Molecular Weight ( g/mol ) Equivalents
Methyl 3-aminopyrazine-2-carboxylate153.141.0
Hydrazine hydrate50.063.0 - 5.0
Ethanol46.07Solvent

Applications in Heterocyclic Synthesis

The true utility of this compound lies in its ability to serve as a precursor to a wide range of heterocyclic compounds. The following protocols detail the synthesis of key five-membered heterocycles.

Synthetic Pathways from the Scaffold

G cluster_0 1,3,4-Thiadiazole Synthesis cluster_1 1,3,4-Oxadiazole Synthesis cluster_2 1,2,4-Triazole Synthesis A This compound B Reaction with CS₂/KOH A->B D Reaction with CS₂/KOH, then I₂/KI A->D F Reaction with Isothiocyanate A->F C 5-(3-aminopyrazin-2-yl)-1,3,4-thiadiazole-2-thiol B->C E 5-(3-aminopyrazin-2-yl)-1,3,4-oxadiazole-2-thiol D->E G Thiosemicarbazide Intermediate F->G H Cyclization (NaOH) G->H I 4-substituted-5-(3-aminopyrazin-2-yl)-4H-1,2,4-triazole-3-thiol H->I

Caption: Key derivatizations of this compound.

Experimental Protocols: Derivatization of the Scaffold

Protocol 3: Synthesis of 5-(3-aminopyrazin-2-yl)-1,3,4-thiadiazole-2-thiol

This protocol outlines the synthesis of a 1,3,4-thiadiazole derivative, a common pharmacophore.

Materials:

  • This compound

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Hydrochloric acid (HCl, dilute)

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, Büchner funnel

Procedure:

  • Dissolve potassium hydroxide (1.1 eq) in ethanol in a round-bottom flask.

  • Add this compound (1.0 eq) to the solution and stir until dissolved.

  • Add carbon disulfide (1.5 eq) dropwise at room temperature.

  • Heat the mixture to reflux for 8-12 hours.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol.

Protocol 4: Synthesis of 4-Aryl-5-(3-aminopyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

This protocol describes the synthesis of a substituted 1,2,4-triazole, a key scaffold in medicinal chemistry.[1]

Materials:

  • This compound

  • Aryl isothiocyanate (e.g., phenyl isothiocyanate)

  • Ethanol (95%)

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Hydrochloric acid (HCl, dilute)

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, Büchner funnel

Procedure:

  • Thiosemicarbazide Formation:

    • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

    • Add the aryl isothiocyanate (1.0 eq) and reflux the mixture for 2-4 hours.

    • Cool the reaction mixture to obtain the intermediate thiosemicarbazide, which can be filtered and used directly.

  • Cyclization:

    • Suspend the thiosemicarbazide intermediate in an aqueous sodium hydroxide solution.

    • Reflux the mixture for 4-6 hours.

    • Cool the solution and filter if necessary.

    • Acidify the filtrate with dilute hydrochloric acid to precipitate the triazole product.

    • Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent.

Applications in Drug Discovery and Medicinal Chemistry

The 3-aminopyrazine scaffold is a privileged structure in drug discovery. The ability to readily synthesize a variety of derivatives allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

  • Anticancer Agents: Derivatives of 3-amino-pyrazine-2-carboxamide have been designed as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[3][7][8] These compounds often feature substitutions on the pyrazine ring and the amide nitrogen to achieve high affinity and selectivity for the target kinase.

  • Antimicrobial Agents: The 3-aminopyrazine core is also found in compounds with significant antimicrobial activity. N-substituted 3-aminopyrazine-2-carboxamides have been evaluated for their antimycobacterial, antibacterial, and antifungal properties.[4][5][6] The structural diversity that can be achieved from the carbohydrazide scaffold is crucial for developing agents that can overcome drug resistance.

Conclusion

This compound is a high-value scaffold that provides a gateway to a vast chemical space of heterocyclic compounds. Its straightforward synthesis and versatile reactivity make it an indispensable tool for organic chemists, particularly those engaged in drug discovery and the development of novel functional materials. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the potential of this remarkable building block in their synthetic endeavors.

References

in vitro antimicrobial evaluation of N-substituted 3-aminopyrazine-2-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the In Vitro Antimicrobial Evaluation of N-substituted 3-Aminopyrazine-2-carboxamides

Introduction: The Growing Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) poses a significant threat to global health, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity. Pyrazine derivatives, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitubercular, and anticancer properties. Specifically, N-substituted 3-aminopyrazine-2-carboxamides have attracted considerable attention as potential novel antimicrobial agents. Their mechanism of action is often linked to the inhibition of essential cellular processes in microorganisms.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of N-substituted 3-aminopyrazine-2-carboxamides. It outlines detailed protocols for determining their antimicrobial efficacy, grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI), and explains the scientific rationale behind each experimental step.

Part 1: Foundational Principles and Preliminary Steps

Before proceeding with detailed antimicrobial testing, a foundational understanding of the test compounds and the selection of appropriate microbial strains are critical.

Compound Characterization and Preparation

The physicochemical properties of the N-substituted 3-aminopyrazine-2-carboxamides under investigation are crucial for accurate and reproducible results.

  • Solubility: The solubility of the compounds in a biocompatible solvent, typically dimethyl sulfoxide (DMSO), must be determined. The final concentration of DMSO in the test medium should be kept low (ideally ≤1%) to avoid any intrinsic antimicrobial effects or interference with microbial growth. A stock solution, often at a concentration of 10 mg/mL or higher, is prepared, from which serial dilutions will be made.

Selection of Microbial Strains

The choice of microbial strains is pivotal for a comprehensive evaluation of the antimicrobial spectrum of the test compounds. A representative panel should include:

  • Gram-positive bacteria:

    • Staphylococcus aureus (e.g., ATCC 29213): A common cause of skin, soft tissue, and bloodstream infections.

    • Enterococcus faecalis (e.g., ATCC 29212): A frequent cause of hospital-acquired infections.

  • Gram-negative bacteria:

    • Escherichia coli (e.g., ATCC 25922): A versatile pathogen responsible for a wide range of infections.

    • Pseudomonas aeruginosa (e.g., ATCC 27853): An opportunistic pathogen known for its intrinsic resistance to many antibiotics.

  • Fungal strains (optional, for antifungal screening):

    • Candida albicans (e.g., ATCC 90028): A common cause of opportunistic fungal infections.

These strains are well-characterized, and their expected susceptibility to standard antibiotics is known, making them suitable for quality control.

Part 2: Core Antimicrobial Susceptibility Testing Protocols

The following protocols are based on the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data reliability and comparability.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol Steps:

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This standardization is crucial for ensuring the correct final inoculum density.

    • Dilute this standardized suspension in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for non-fastidious bacteria) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.

    • Add 50 µL of the stock solution of the test compound (at twice the highest desired final concentration) to the first well of each row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a gradient of compound concentrations.

    • The final volume in each well will be 100 µL after the addition of the inoculum.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only) in each plate.

    • Seal the plates and incubate at 35-37°C for 18-24 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

    • Optionally, a growth indicator like resazurin can be added to aid in the determination of the endpoint.

Experimental Workflow for MIC Determination

MIC_Workflow start Start: Fresh Microbial Culture prep_inoculum Prepare 0.5 McFarland Standard Inoculum start->prep_inoculum dilute_inoculum Dilute Inoculum to ~1x10^6 CFU/mL prep_inoculum->dilute_inoculum inoculate Inoculate Plate with Diluted Microbial Suspension (Final: 5x10^5 CFU/mL) dilute_inoculum->inoculate prep_plate Prepare Serial Dilutions of Compound in 96-Well Plate prep_plate->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually Read MIC: Lowest Concentration with No Growth incubate->read_mic end_point End: MIC Value Determined read_mic->end_point

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a logical extension of the MIC test.

Protocol Steps:

  • Following MIC Determination:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar) that is free of any antimicrobial agent.

  • Incubation:

    • Incubate the agar plate at 35-37°C for 18-24 hours.

  • Determination of MBC:

    • Observe the plates for bacterial growth. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).

Data Interpretation:

The relationship between the MIC and MBC values provides insight into the compound's mode of action:

  • Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4), the compound is considered bactericidal.

  • Bacteriostatic: If the MBC is greater than four times the MIC (MBC/MIC > 4), the compound is considered bacteriostatic.

Table 1: Example Antimicrobial Activity Data for N-substituted 3-aminopyrazine-2-carboxamides

Compound IDS. aureus (ATCC 29213) MIC (µg/mL)S. aureus (ATCC 29213) MBC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)E. coli (ATCC 25922) MBC (µg/mL)
Compound A 81664>128
Compound B 483264
Ciprofloxacin 0.510.0150.03

Part 3: Advanced In Vitro Characterization

Beyond primary screening, further assays can elucidate the mechanism and potential for resistance development.

Time-Kill Kinetic Assays

Time-kill assays provide a dynamic view of a compound's antimicrobial activity over time.

Protocol Steps:

  • Prepare tubes containing broth with the test compound at various concentrations (e.g., 1x, 2x, and 4x the MIC).

  • Inoculate the tubes with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Incubate the tubes at 37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquot and plate onto agar to determine the number of viable cells (CFU/mL).

  • Plot log₁₀ CFU/mL versus time to visualize the rate of killing. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL within 24 hours.

Diagram of Bacteriostatic vs. Bactericidal Activity

Time_Kill_Curve cluster_0 Time-Kill Kinetics y_axis log10 CFU/mL x_axis Time (hours) growth_start growth_end growth_start->growth_end Growth Control static_start static_end static_start->static_end Bacteriostatic cidal_start cidal_end cidal_start->cidal_end Bactericidal

Caption: Representative time-kill curves illustrating different antimicrobial effects.

Part 4: Trustworthiness and Self-Validation

To ensure the integrity of the generated data, every experiment must include a set of controls.

  • Positive Control: An antibiotic with a known MIC against the test strains (e.g., ciprofloxacin, vancomycin) should be run in parallel. This validates the methodology and the susceptibility of the microbial strains.

  • Negative Control (Sterility Control): Broth without inoculum is used to confirm the sterility of the medium and the aseptic technique.

  • Growth Control: Inoculum in broth without any test compound is essential to ensure that the microorganisms are viable and grow under the test conditions.

  • Solvent Control: Inoculum in broth with the highest concentration of the solvent (e.g., DMSO) used in the experiment is necessary to confirm that the solvent itself has no inhibitory effect on microbial growth.

By incorporating these controls, the experimental system becomes self-validating, providing confidence in the observed antimicrobial activity of the N-substituted 3-aminopyrazine-2-carboxamides.

Assessing the Anticancer Activity of 3-Aminopyrazine-2-Carboxylic Acid Metal Complexes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the anticancer potential of metal complexes derived from 3-aminopyrazine-2-carboxylic acid. This guide emphasizes the scientific rationale behind experimental choices and provides detailed, field-proven protocols for robust and reproducible results.

Introduction: The Therapeutic Potential of 3-Aminopyrazine-2-Carboxylic Acid Metal Complexes

The pyrazine ring is a significant heterocyclic scaffold in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including anticancer properties.[1][2] 3-Aminopyrazine-2-carboxylic acid, as a versatile ligand, can coordinate with various transition metals to form stable complexes.[3][4][5] These metal complexes have garnered attention in oncology research due to their potential to overcome the limitations of existing chemotherapeutic agents, such as drug resistance and off-target toxicity. The coordination of the metal ion can enhance the therapeutic efficacy of the parent ligand, often through mechanisms involving redox modulation, induction of programmed cell death (apoptosis), and cell cycle arrest.[6][7][8]

This guide will detail the synthesis and characterization of these promising compounds and provide a suite of robust protocols to evaluate their cytotoxic and mechanistic properties against cancer cells.

Part 1: Synthesis and Characterization of Metal Complexes

A crucial first step in assessing the anticancer activity of these novel compounds is their synthesis and thorough characterization to ensure purity and structural integrity.

General Synthesis Protocol

The synthesis of 3-aminopyrazine-2-carboxylic acid metal complexes typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent.[5][9]

Materials:

  • 3-aminopyrazine-2-carboxylic acid

  • Metal salts (e.g., chlorides, acetates, or nitrates of transition metals like copper, zinc, cobalt, nickel, etc.)

  • Solvents (e.g., methanol, ethanol, dimethylformamide (DMF), water)

  • Magnetic stirrer with heating capabilities

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • Dissolve 3-aminopyrazine-2-carboxylic acid in a suitable solvent. Gentle heating may be required to achieve complete dissolution.

  • In a separate flask, dissolve the metal salt in the same or a miscible solvent.

  • Slowly add the metal salt solution to the ligand solution while stirring continuously.

  • The reaction mixture is then typically refluxed for a specific duration (e.g., 2-6 hours) to ensure complete complexation.

  • After cooling to room temperature, the resulting precipitate (the metal complex) is collected by filtration.

  • The collected solid is washed with the solvent to remove any unreacted starting materials.

  • The final product is dried under vacuum.

Physicochemical Characterization

A comprehensive characterization is essential to confirm the formation and structure of the metal complexes.

Technique Purpose
FT-IR Spectroscopy To identify the coordination sites of the ligand with the metal ion by observing shifts in the vibrational frequencies of functional groups (e.g., -COOH, -NH2).[10][11]
UV-Vis Spectroscopy To study the electronic transitions within the complex and confirm coordination.
¹H and ¹³C NMR Spectroscopy To elucidate the structure of the complex in solution and confirm the binding of the ligand to the metal.[12][13]
Mass Spectrometry (ESI-MS) To determine the molecular weight of the complex and confirm its composition.[12]
Elemental Analysis To determine the percentage composition of C, H, N, and the metal in the complex, confirming its empirical formula.
Thermogravimetric Analysis (TGA) To study the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.[10]

Part 2: In Vitro Anticancer Activity Assessment

A tiered approach is recommended to comprehensively evaluate the anticancer potential of the synthesized metal complexes. This begins with assessing general cytotoxicity and progresses to more detailed mechanistic studies.

Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14] This assay is based on the reduction of the yellow MTT tetrazolium salt by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to form purple formazan crystals.[14]

Protocol: MTT Assay

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium

  • 96-well plates

  • 3-aminopyrazine-2-carboxylic acid metal complexes (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., isopropanol, DMSO)[15]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the metal complexes in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 24, 48, or 72 hours. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the complexes).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[14][15]

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

MTT_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_complexes Add Metal Complexes incubate_24h->add_complexes incubate_treatment Incubate 24-72h add_complexes->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance data_analysis Data Analysis read_absorbance->data_analysis Calculate IC50

MTT Assay Workflow

Mechanistic Studies: Unraveling the Mode of Action

Once the cytotoxic potential of the metal complexes is established, it is crucial to investigate their mechanism of action. Key cellular processes to examine include apoptosis and cell cycle progression.

Apoptosis is a form of programmed cell death that is a primary target for many anticancer drugs. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore like FITC.[17] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol: Annexin V-FITC/PI Staining

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Cancer cells treated with the metal complexes

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the metal complexes at their IC50 concentrations for a predetermined time (e.g., 24 hours). Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[17]

  • Resuspension: Resuspend the cell pellet in 1X binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[18]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[17]

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Flow cytometry analysis of DNA content using propidium iodide (PI) staining is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3][4]

Protocol: Cell Cycle Analysis

Materials:

  • Cancer cells treated with the metal complexes

  • PBS

  • Ice-cold 70% ethanol

  • Propidium iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the metal complexes at their IC50 concentrations for a specified time (e.g., 24 hours) and harvest the cells.

  • Fixation: Wash the cells with PBS and fix them by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing.[19][20] Incubate for at least 2 hours at 4°C. Cells can be stored at -20°C for several weeks after fixation.[20]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in the PI staining solution.[21]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[21]

  • Analysis: Analyze the samples by flow cytometry. The PI fluorescence intensity is directly proportional to the DNA content.[19]

Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. Caspase-3 and caspase-7 are key executioner caspases. Measuring their activity provides direct evidence of apoptosis induction.

Protocol: Caspase-3/7 Activity Assay

Materials:

  • Caspase-Glo® 3/7 Assay Kit (or similar)[2][22]

  • Cancer cells treated with the metal complexes in a 96-well white-walled plate

  • Luminometer

Procedure:

  • Cell Treatment: Seed and treat cells with the metal complexes as for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[2]

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 1-3 hours.[2]

  • Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[22]

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase metal_complex 3-AP-2-CA Metal Complex ros ROS Generation metal_complex->ros death_receptor Death Receptor Activation metal_complex->death_receptor mito_dys Mitochondrial Dysfunction (Loss of ΔΨm) ros->mito_dys cyto_c Cytochrome c Release mito_dys->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp8 Caspase-8 Activation death_receptor->casp8 casp37 Caspase-3/7 Activation casp9->casp37 casp8->casp37 apoptosis Apoptosis casp37->apoptosis

Potential Apoptotic Pathways Induced by Metal Complexes

The disruption of the mitochondrial membrane potential is an early event in the intrinsic pathway of apoptosis.[7] The JC-1 dye is a lipophilic, cationic probe that can be used to assess mitochondrial health. In healthy cells with a high ΔΨm, JC-1 forms aggregates in the mitochondria, which emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[23]

Protocol: JC-1 Assay

Materials:

  • MitoProbe™ JC-1 Assay Kit (or similar)[23]

  • Cancer cells treated with the metal complexes

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as previously described.

  • Staining: Resuspend the cells in pre-warmed medium or PBS containing the JC-1 dye (typically 2 µM final concentration) and incubate for 15-30 minutes at 37°C.[23][24]

  • Washing: Centrifuge the cells and wash with assay buffer to remove excess dye.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.[24][25]

Part 3: Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in tables.

Table 1: Example of IC50 Values for 3-Aminopyrazine-2-Carboxylic Acid Metal Complexes

ComplexCancer Cell LineIncubation Time (h)IC50 (µM) ± SD
Ligand (H-3-AP-2-CA)MCF-748>100
Copper ComplexMCF-74815.2 ± 1.8
Zinc ComplexMCF-74835.7 ± 4.2
Cisplatin (Control)MCF-7488.5 ± 0.9

Table 2: Example of Cell Cycle Distribution Analysis

Treatment% G0/G1% S% G2/M
Control60.5 ± 3.125.2 ± 2.514.3 ± 1.9
Copper Complex (IC50)25.1 ± 2.830.7 ± 3.044.2 ± 4.5

Conclusion

The protocols outlined in this guide provide a robust framework for the comprehensive assessment of the anticancer activity of 3-aminopyrazine-2-carboxylic acid metal complexes. By systematically evaluating cytotoxicity and elucidating the underlying mechanisms of action, researchers can identify promising candidates for further preclinical and clinical development. The multifaceted nature of these metal complexes, with their potential to induce apoptosis and cell cycle arrest, underscores their significance in the ongoing search for novel and more effective cancer therapies.

References

Development of Novel FGFR Inhibitors from 3-Amino-Pyrazine-2-Carboxamide Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of fundamental cellular processes, including proliferation, differentiation, migration, and survival.[1][2] This pathway consists of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4) and their corresponding fibroblast growth factor (FGF) ligands.[3] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a significant percentage of human cancers, including urothelial carcinoma, cholangiocarcinoma, and gastric cancer.[4][5] This makes the FGFR family a compelling and validated target for therapeutic intervention in oncology.

A major challenge in targeting kinases is achieving selectivity and avoiding off-target effects that can lead to toxicity.[6] The development of small-molecule inhibitors has evolved from broad-spectrum agents to highly selective compounds. This guide focuses on a promising class of molecules built on the 3-amino-pyrazine-2-carboxamide scaffold. This scaffold has emerged as a robust platform for developing potent and selective FGFR inhibitors, often through a medicinal chemistry strategy known as "scaffold hopping."[5][7] This involves replacing a core chemical motif of a known inhibitor (like the pyrimidine ring in the pan-FGFR inhibitor BGJ398) with a bioisosteric or structurally related core, such as pyrazine, to improve properties like potency, selectivity, or pharmacokinetics.[7]

This document provides an in-depth technical overview and detailed protocols for the design, synthesis, and evaluation of 3-amino-pyrazine-2-carboxamide derivatives as FGFR inhibitors, intended for researchers and scientists in the field of drug discovery.

Section 1: Lead Compound Design and Synthesis Strategy

The rational design of novel FGFR inhibitors from the 3-amino-pyrazine-2-carboxamide scaffold is predicated on mimicking key binding interactions observed in previously successful inhibitors. A common starting point is to analyze the binding mode of a known inhibitor, such as BGJ398, and replace its core with the pyrazine scaffold while retaining crucial pharmacophoric features.

Causality Behind the Design: The 3-amino-pyrazine-2-carboxamide core is designed to form a critical intramolecular hydrogen bond, creating a pseudo-six-membered ring structure.[7] This pre-organizes the molecule into a rigid, planar conformation that is favorable for binding within the ATP pocket of the FGFR kinase domain. This rigidity can enhance binding affinity and reduce the entropic penalty upon binding. The core then serves as an anchor from which various substituents can be explored to optimize interactions with different regions of the kinase, thereby modulating potency and selectivity.[5]

G cluster_0 Known Inhibitor (e.g., BGJ398) cluster_1 Scaffold Hopping Strategy cluster_2 Novel Design A Pyrimidine Core B Hinge-Binding Motif A->B C Solvent-Front Moiety A->C D Scaffold Hop C->D E 3-Amino-Pyrazine-2-Carboxamide Core (Maintains H-Bonding) D->E F Retained Hinge-Binder E->F G Modified Moiety for Selectivity/Potency E->G G FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2α FGFR->FRS2 pY Grb2_SOS Grb2/SOS FRS2->Grb2_SOS PI3K PI3K FRS2->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 3-Amino-Pyrazine-2-Carboxamide Inhibitor Inhibitor->FGFR G A Establish Cell Line or PDX Tumor B Subcutaneous Implantation into Immunocompromised Mice A->B C Tumor Growth (e.g., to 150-200 mm³) B->C D Randomize into Treatment Groups (Vehicle vs. Inhibitor) C->D E Daily Dosing (e.g., Oral Gavage) D->E F Monitor Tumor Volume & Body Weight (2-3 times/week) E->F G Endpoint: Tumor reaches max size or study duration ends F->G H Data Analysis: Tumor Growth Inhibition (TGI) G->H

References

Application Notes and Protocols for the Comprehensive Characterization of 3-Aminopyrazine-2-Carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 3-aminopyrazine-2-carbohydrazide, a key heterocyclic compound with significant interest in pharmaceutical and materials science. We present detailed, field-proven protocols for structural elucidation, purity assessment, and physicochemical analysis. The methodologies are designed to be self-validating, grounded in established scientific principles, and compliant with stringent regulatory standards, ensuring data integrity for researchers, scientists, and drug development professionals.

Introduction: The Scientific Imperative for Rigorous Characterization

This compound is a heterocyclic molecule featuring a pyrazine ring substituted with both an amino group and a carbohydrazide moiety. This unique combination of functional groups imparts a high potential for forming diverse hydrogen bonding networks and acting as a versatile scaffold in medicinal chemistry and supramolecular assembly. Its derivatives have been investigated for a range of biological activities.[1]

Structural Elucidation: A Multi-Technique Approach

The primary goal of structural elucidation is to confirm the covalent structure of the molecule. No single technique is sufficient; therefore, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are critical.

Causality Behind Experimental Choices: The choice of a deuterated solvent is crucial. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to the compound's expected polarity and its ability to solubilize the analyte while allowing for the observation of exchangeable protons (NH and NH₂).[2][3] Tetramethylsilane (TMS) serves as the internal standard for referencing chemical shifts to 0 ppm.[1]

Protocol 2.1.1: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.[4]

    • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.[5]

    • Ensure complete dissolution. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[6]

    • The final solution height in the NMR tube should be approximately 4-5 cm.[5]

  • Instrumental Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Acquire the spectrum at 25 °C.

      • Use a spectral width of approximately 16 ppm.

      • Apply a 30-degree pulse angle with a relaxation delay of 2 seconds.

      • Acquire at least 16 scans for a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence.

      • Use a spectral width of approximately 220 ppm.

      • A relaxation delay of 2-5 seconds is recommended.

      • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum using the residual DMSO-d₆ peak at δ ~2.50 ppm or TMS at 0 ppm. Calibrate the ¹³C spectrum using the DMSO-d₆ peak at δ ~39.52 ppm.

    • Integrate the ¹H signals to determine proton ratios.

    • Analyze chemical shifts (δ), coupling constants (J), and multiplicities to assign signals to specific protons and carbons in the molecule.

Table 1: Expected NMR Signal Assignments for this compound in DMSO-d₆

NucleusFunctional GroupExpected Chemical Shift (δ, ppm)MultiplicityNotes
¹HPyrazine H-5, H-6~7.8 - 8.2DoubletsAromatic protons on the pyrazine ring.[7]
¹HAmine (-NH₂)~7.5Broad SingletExchangeable protons; integral corresponds to 2H.[2]
¹HHydrazide (-NH-NH₂)~9.8 (NH), ~4.5 (NH₂)Triplet (NH), Doublet (NH₂)Exchangeable protons; may broaden or shift with concentration/temperature.[7]
¹³CCarbonyl (C=O)~165SingletCarbonyl of the carbohydrazide group.[3]
¹³CPyrazine C-2, C-3~145 - 156SingletCarbons directly attached to nitrogen and substituents.[3]
¹³CPyrazine C-5, C-6~125 - 132SingletAromatic CH carbons on the pyrazine ring.[3]
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. Electrospray ionization (ESI) is the preferred method due to the polarity of the analyte.[8][9]

Causality Behind Experimental Choices: ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for clear observation of the molecular ion.[10] High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition from the accurate mass, providing a high degree of confidence in the molecular formula.[8]

Protocol 2.2.1: High-Resolution Mass Spectrometry (HRMS) via ESI

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[11]

    • Perform a serial dilution to a final concentration of ~1-10 µg/mL using a mixture of methanol, acetonitrile, and/or water. A common diluent is 50:50 acetonitrile:water with 0.1% formic acid to promote protonation for positive ion mode.[11]

    • Ensure the final solution is free of particulates.

  • Instrumental Parameters (ESI-TOF or ESI-Orbitrap):

    • Ionization Mode: Positive ESI is recommended to observe the protonated molecule [M+H]⁺.

    • Capillary Voltage: Typically 2.5 - 4.0 kV.[10]

    • Source Temperature: 100 - 150 °C.[12]

    • Nebulizing and Drying Gas (N₂): Optimize flow rates for stable spray.

    • Mass Range: Scan from m/z 50 to 500 to cover the expected molecular ion and potential fragments.

    • Data Acquisition: Acquire in full scan mode with high resolution (>10,000 FWHM).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺. For C₅H₇N₅O (MW: 153.14), the expected m/z for [M+H]⁺ is 154.0723.

    • Use the instrument software to calculate the elemental composition from the measured accurate mass. Compare this with the theoretical composition.

    • If tandem MS (MS/MS) is available, select the precursor ion (m/z 154.07) and apply collision-induced dissociation (CID) to generate a fragmentation pattern. Analyze the fragment ions to corroborate the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation.

Causality Behind Experimental Choices: The KBr pellet method is a standard technique for solid samples that provides high-quality spectra.[7] It involves dispersing the analyte in a matrix of potassium bromide, which is transparent to IR radiation in the typical analysis range. This avoids solvent peaks that could obscure analyte signals.[13]

Protocol 2.3.1: FTIR Spectroscopy using KBr Pellet Method

  • Sample Preparation:

    • Thoroughly dry high-purity, spectroscopy-grade KBr powder in an oven at ~110 °C for 2-3 hours to remove absorbed water, which shows strong IR absorption bands.[13]

    • In an agate mortar and pestle, grind 1-2 mg of the this compound sample until it is a fine, uniform powder.

    • Add approximately 100-200 mg of the dried KBr powder to the mortar (a sample-to-KBr ratio of roughly 1:100).[7]

    • Mix the sample and KBr by gentle grinding until the mixture is homogeneous. Work quickly to minimize moisture absorption.[14]

    • Transfer the powder mixture to a pellet-forming die.

    • Press the powder under high pressure (approx. 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[13]

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Spectral Interpretation:

    • Identify characteristic absorption bands and assign them to the functional groups in the molecule.

Table 2: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Type
3450 - 3200N-HStretching (Amine, Hydrazide)
3100 - 3000C-HAromatic Stretching
~1670C=OAmide I Stretching (Hydrazide)
1620 - 1580N-HScissoring (Amine)
1600 - 1450C=C, C=NRing Stretching

Purity and Quantification: The Role of Chromatography

High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for assessing the purity of pharmaceutical compounds and for developing quantitative assays.

Causality Behind Experimental Choices: this compound is a polar molecule. Therefore, a reversed-phase HPLC method using a polar-modified column (e.g., C18 with polar end-capping) or a specialized column for polar analytes is recommended to achieve adequate retention.[15][16][17] An acidic mobile phase modifier (e.g., formic or phosphoric acid) is used to suppress the ionization of the basic amino group, leading to better peak shape.[18] A photodiode array (PDA) detector is superior to a simple UV detector as it allows for peak purity analysis by comparing spectra across the peak.[18][19]

Protocol 3.1.1: Purity Determination by Reversed-Phase HPLC-PDA

  • Chromatographic System:

    • Column: C18, polar end-capped, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: Photodiode Array (PDA) detector, monitoring at a primary wavelength (e.g., 270 nm) and collecting spectra from 200-400 nm.[8]

  • Method Parameters:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B (re-equilibration)

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute to a working concentration of ~0.1 mg/mL for analysis.

  • Data Analysis and Purity Assessment:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Use the PDA software to perform peak purity analysis on the main peak. The peak is considered spectrally pure if the "purity angle" is less than the "purity threshold".[19]

Physicochemical Characterization: Thermal Properties

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are vital for understanding the thermal stability, decomposition profile, and solid-state properties of a compound.[20][21]

Causality Behind Experimental Choices: TGA measures mass loss as a function of temperature, indicating decomposition temperatures and the presence of residual solvents or water.[22] DSC measures the heat flow into or out of a sample, allowing for the determination of melting point, enthalpy of fusion, and detection of polymorphic transitions.[23] Running these analyses under an inert nitrogen atmosphere prevents oxidative decomposition.[21]

Protocol 4.1.1: Thermal Analysis by TGA and DSC

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the sample into a clean aluminum TGA or DSC pan.

  • Instrumental Parameters:

    • TGA:

      • Atmosphere: Nitrogen, flow rate of 20-50 mL/min.

      • Temperature Program: Ramp from ambient temperature (~25 °C) to 600 °C at a heating rate of 10 °C/min.

    • DSC:

      • Atmosphere: Nitrogen, flow rate of 20-50 mL/min.

      • Temperature Program: Ramp from ambient temperature to a temperature above the expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • TGA Thermogram: Analyze the curve for mass loss steps. The onset temperature of a significant mass loss indicates the beginning of thermal decomposition.

    • DSC Thermogram: Identify endothermic peaks, which correspond to melting events. The peak onset provides the melting point, and the area under the peak corresponds to the enthalpy of fusion. Exothermic events may indicate decomposition or crystallization.

Method Validation and System Trustworthiness

Every protocol described must be part of a self-validating system. For quantitative applications, such as an HPLC assay, method validation must be performed in accordance with regulatory guidelines like ICH Q2(R1).[1][2][24]

dot

References

Standardized Synthesis of N-Substituted 3-Aminopyrazine-2-Carboxamides: A Detailed Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

N-substituted 3-aminopyrazine-2-carboxamides represent a privileged scaffold in medicinal chemistry, forming the core of molecules with demonstrated antimicrobial, anticancer, and kinase inhibitory activities.[1][2][3][4] However, their synthesis presents a common yet significant challenge: the formation of an amide bond at the C-2 position, which is hindered by the electronic properties of the pyrazine ring. This guide provides a detailed, field-proven, and standardized procedure for the synthesis of these valuable compounds. We will dissect two primary, reliable synthetic routes, explain the chemical causality behind the choice of reagents and conditions, and provide step-by-step protocols suitable for both routine synthesis and library generation.

Introduction: The Synthetic Challenge

The core of the synthesis is the coupling of 3-aminopyrazine-2-carboxylic acid with a primary or secondary amine. The primary challenge stems from the electron-deficient nature of the pyrazine ring, which deactivates the C-2 carboxylic acid, making it a poor electrophile. Furthermore, the adjacent C-3 amino group has low nucleophilicity, rendering direct acylation of this position difficult and making the activation of the carboxylic acid the preferred strategy.[5] Standard amide coupling conditions often prove inefficient, leading to low yields or failure to proceed.[6][7]

This document outlines two robust, validated pathways to overcome these hurdles:

  • Route A: A two-step sequence involving an ester intermediate, ideal for specific substrates where direct amidation is problematic.

  • Route B: A direct, one-pot amidation using a highly effective activating agent, optimized for efficiency and broader substrate scope.

Overview of Synthetic Strategies

The selection of a synthetic route depends on the specific amine to be coupled, available laboratory equipment (specifically a microwave reactor), and desired scale. Both methods begin with the common precursor, 3-aminopyrazine-2-carboxylic acid.

G cluster_start Starting Material cluster_A Route A: Esterification-Aminolysis cluster_B Route B: Direct Activation cluster_end Final Product start 3-Aminopyrazine-2-carboxylic Acid esterification Step 1: Esterification (H₂SO₄, MeOH) start->esterification H₂SO₄, MeOH activation Step 1: Activation (CDI, DMSO) start->activation CDI, DMSO ester Methyl 3-aminopyrazine-2-carboxylate esterification->ester aminolysis Step 2: Aminolysis (R-NH₂, MW) ester->aminolysis R-NH₂, MW product N-Substituted 3-aminopyrazine-2-carboxamide aminolysis->product intermediate Acylimidazolide Intermediate activation->intermediate amination Step 2: Amination (R-NH₂, MW) activation->amination R-NH₂, MW intermediate->amination amination->product

Diagram 1: High-level workflow of the two primary synthetic routes.

Route A: The Esterification-Aminolysis Pathway

This classic two-step approach first converts the carboxylic acid into a more reactive methyl ester via Fisher esterification.[1] The ester then undergoes aminolysis, often accelerated by microwave irradiation, to yield the final amide.

  • Causality: Esterification increases the electrophilicity of the carbonyl carbon compared to the carboxylate salt that can form in situ. The subsequent aminolysis step is thermodynamically favorable but often kinetically slow, which is why microwave energy is employed to significantly reduce reaction times from hours or days to minutes.[1][8]

Route B: Direct Amidation via an Activated Intermediate

This is the more convergent and widely applicable method. The carboxylic acid is treated directly with a coupling agent to form a highly reactive intermediate in situ, which is then rapidly attacked by the desired amine. While many coupling reagents exist, 1,1'-carbonyldiimidazole (CDI) has proven exceptionally reliable for this specific scaffold.[1]

  • Causality: CDI reacts with the carboxylic acid to form an N-acylimidazolide. This intermediate is highly susceptible to nucleophilic attack by an amine. The key advantages of CDI are the mild reaction conditions and the benign byproducts: the imidazole leaving group is a weak base, and the other byproduct is carbon dioxide gas, which simplifies purification.[1] The reaction is often performed in a polar aprotic solvent like DMSO and accelerated with microwave heating.

G reagents 3-Aminopyrazine-2- carboxylic Acid CDI (1,1'-Carbonyldiimidazole) intermediate Acylimidazolide Intermediate N C=O reagents:c->intermediate:n Activation byproducts Imidazole CO₂ (gas) reagents:cdi->byproducts Byproducts product Target Amide intermediate->product Nucleophilic Attack amine Amine (R-NH₂) amine->intermediate

Diagram 2: Mechanism of CDI-mediated amide bond formation.

Comparative Analysis of Synthetic Routes & Reagents

The choice of methodology is critical and depends on the specific chemical properties of the amine substrate.

Table 1: Comparison of Primary Synthetic Strategies

FeatureRoute A: Esterification-AminolysisRoute B: Direct Activation (CDI)Alternative: Direct Activation (NMI/MsCl)
Key Reagents H₂SO₄, Methanol, R-NH₂1,1'-Carbonyldiimidazole (CDI), R-NH₂N-Methylimidazole (NMI), MsCl, R-NH₂
Number of Steps Two (isolation of ester recommended)One-potOne-pot
Pros Reliable, uses classic transformations.Highly efficient, rapid (with MW), benign byproducts (CO₂, imidazole).[1]Effective for highly electron-deficient amines where other methods fail.[6][7]
Cons Longer overall sequence, requires intermediate purification.CDI is moisture-sensitive. Can be less effective for very hindered amines.Requires careful handling of methanesulfonyl chloride (MsCl).
Typical Yields Moderate to GoodGood to ExcellentModerate to Excellent[6]
Best For Situations where the amine is incompatible with direct activation conditions.General purpose, library synthesis, high-throughput applications.Challenging couplings with deactivated or sterically hindered amines.

Table 2: Overview of Common Amide Coupling Reagents

Reagent ClassExamplesMechanism of ActionKey Considerations for Aminopyrazines
Carbodiimides DCC, DIC, EDCForms an O-acylisourea intermediate.Often require additives (e.g., HOBt) and can be inefficient for this electron-poor system.[9][10]
Azoliums CDIForms a highly reactive N-acylimidazolide.Highly recommended. Excellent reactivity and clean byproducts.[1]
Aminium/Uronium HATU, HBTUForms an activated ester (e.g., OBt ester).Can be effective but are more expensive and generate urea byproducts that require chromatographic removal.[9]
Phosphonium PyBOPForms a phosphonium ester intermediate.Strong activators, but byproducts (phosphine oxides) can complicate purification.[10]
In Situ Acyl Chloride SOCl₂, Oxalyl ChlorideConverts carboxylic acid to highly reactive acyl chloride.Harsh conditions. Can lead to side reactions on the pyrazine ring, such as substitution of chloro-analogs.[8][11]
Specialized T3P®, NMI/MsClForms mixed anhydrides.T3P and NMI/MsCl are powerful activators suitable for difficult couplings.[6][7][12]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Route A - Synthesis via Methyl Ester Intermediate

Step 1A: Methyl 3-aminopyrazine-2-carboxylate Synthesis [1]

  • Reaction Setup: Suspend 3-aminopyrazine-2-carboxylic acid (1.0 eq, e.g., 10.0 mmol, 1.39 g) in anhydrous methanol (approx. 10-15 mL per gram of acid).

  • Acid Addition: Cool the suspension to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 0.2 eq, e.g., 2.0 mmol, 0.11 mL).

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture carefully into a beaker of ice water. Neutralize the solution to pH 7 by the slow addition of solid sodium bicarbonate (NaHCO₃).

  • Isolation: The product, methyl 3-aminopyrazine-2-carboxylate, will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Step 1B: Microwave-Assisted Aminolysis [1][8]

  • Reaction Setup: In a microwave reaction vial, combine methyl 3-aminopyrazine-2-carboxylate (1.0 eq, e.g., 1.0 mmol, 153 mg), the desired amine (1.5–2.0 eq), and a suitable solvent such as methanol or DMSO (2-3 mL).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120-130 °C for 30-45 minutes.

  • Work-up: After cooling, the product may precipitate directly from the solution. If not, add water to induce precipitation.

  • Purification: Collect the crude product by vacuum filtration. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Protocol 2: Route B - Direct Amidation using CDI[1]

This is the preferred one-pot method for most substrates.

  • Activation: In a microwave reaction vial, dissolve 3-aminopyrazine-2-carboxylic acid (1.0 eq, e.g., 1.44 mmol, 200 mg) in anhydrous DMSO (2-3 mL).

  • CDI Addition: Add 1,1'-carbonyldiimidazole (CDI) (1.3 eq, e.g., 1.88 mmol, 303 mg) in one portion. Effervescence (CO₂ evolution) should be observed. Allow the mixture to stir at room temperature for 10-15 minutes, or until the bubbling ceases. This indicates the formation of the acylimidazolide intermediate.

  • Amine Addition: Add the desired amine (benzylamine, aniline, or alkylamine derivative) (1.5 eq, e.g., 2.15 mmol) to the vial.

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes with a power setting of 100 W.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Pour the mixture into water to precipitate the crude product. Collect the solid by vacuum filtration, wash with water, and dry. Purify by recrystallization or column chromatography as needed.

Validation and Troubleshooting

  • Reaction Monitoring: Progress for all reactions should be monitored by TLC (e.g., using a mobile phase of ethyl acetate/hexane or dichloromethane/methanol) to ensure the consumption of the starting material.

  • Moisture Sensitivity: CDI is highly sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents to prevent the hydrolysis of the reagent and the activated intermediate.

  • Poorly Soluble Amines: For amines that are not soluble in the reaction solvent, a co-solvent or a different solvent system may be required. Using the hydrochloride salt of the amine along with a non-nucleophilic base like diisopropylethylamine (DIPEA) is a common strategy.[12]

  • Low Yields: If yields are low, consider increasing the amount of the amine (up to 3.0 eq) or increasing the microwave irradiation time or temperature. For particularly stubborn couplings, switching to a more powerful activation system like NMI/MsCl may be necessary.[6][7]

  • Product Characterization: The identity and purity of the final N-substituted 3-aminopyrazine-2-carboxamide should always be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point determination.

Conclusion

The synthesis of N-substituted 3-aminopyrazine-2-carboxamides is a critical transformation for the development of novel therapeutics. While challenging, the use of standardized protocols, particularly the direct one-pot amidation with CDI under microwave irradiation, provides a reliable and efficient path to these important molecules. By understanding the chemical principles behind the activation of the pyrazine-2-carboxylic acid moiety, researchers can confidently and successfully synthesize diverse libraries for biological screening and drug discovery programs.

References

Application Notes & Protocols: The Role of 3-Aminopyrazine-2-Carbohydrazide in Synthesizing Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-aminopyrazine-2-carbohydrazide as a pivotal precursor in heterocyclic synthesis. Its unique molecular architecture, featuring a pyrazine core, an ortho-disposed amino group, and a highly reactive carbohydrazide functional group, makes it an exceptionally versatile building block for constructing a diverse array of nitrogen-containing ring systems. We will elucidate the key reaction pathways, provide detailed, field-tested protocols for the synthesis of prominent heterocyclic families including 1,2,4-triazoles and fused[1][2][3]triazolo[4,3-a]pyrazines, and present data to guide researchers in medicinal chemistry and drug development. The compounds derived from this scaffold are of significant interest due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[4][5]

The Strategic Importance of this compound

The utility of this compound in organic synthesis stems from its trifecta of reactive sites. The pyrazine ring itself is an electron-deficient aromatic system, influencing the reactivity of its substituents. The two key functional groups for synthetic transformations are:

  • The Carbohydrazide Moiety (-CONHNH₂): This group is a potent binucleophile. The terminal (-NH₂) is highly nucleophilic and readily reacts with electrophiles like aldehydes, ketones, isothiocyanates, and carbon disulfide. The adjacent amide nitrogen can also participate in cyclization reactions.

  • The 3-Amino Group (-NH₂): Positioned ortho to the carbohydrazide, this primary amine provides a second nucleophilic center. Its true synthetic power is realized in tandem with the carbohydrazide to facilitate the formation of fused heterocyclic systems through reactions with reagents containing two electrophilic sites.

This strategic arrangement allows for a stepwise or one-pot synthesis of complex molecules, making it a valuable starting material in the generation of compound libraries for drug discovery.[2]

Fundamental Reactivity Overview

The following diagram illustrates the primary reactive centers of the molecule and the classes of heterocycles that can be accessed.

G cluster_start Starting Material cluster_products Synthesized Heterocyclic Cores start_mol This compound thiadiazole 1,3,4-Thiadiazoles start_mol->thiadiazole + CS₂ (alternative cyclization) oxadiazole 1,3,4-Oxadiazoles start_mol->oxadiazole + RCOCl then cyclodehydration fused Fused [1,2,4]Triazolo[4,3-a]pyrazines start_mol->fused  + HCOOH or HC(OEt)₃ schiff Schiff Bases (Hydrazones) start_mol->schiff + R-CHO triazole 1,2,4-Triazoles

Caption: Core reactivity pathways of this compound.

Synthesis of Five-Membered Heterocycles

The carbohydrazide group is the primary actor in forming five-membered aromatic heterocycles like triazoles, oxadiazoles, and thiadiazoles. These reactions typically involve condensation with a one-carbon electrophile followed by intramolecular cyclization.

Synthesis of 1,2,4-Triazole-3-thiones

One of the most robust applications is the synthesis of the 1,2,4-triazole ring system. The reaction with carbon disulfide provides a classic and efficient route to 4-amino-1,2,4-triazole-3-thiones. The mechanism involves the initial formation of a dithiocarbazate salt, which then undergoes intramolecular cyclodehydration to yield the triazolethione. These compounds are valuable intermediates for further functionalization.[6][7]

G A 3-Aminopyrazine -2-carbohydrazide B Potassium Dithiocarbazate Intermediate A->B + CS₂, KOH C 4-Amino-5-(3-aminopyrazin-2-yl) -4H-1,2,4-triazole-3-thiol B->C + Hydrazine Hydrate (Reflux, -H₂S, -H₂O)

Caption: Pathway for the synthesis of 1,2,4-triazole-3-thiones.

Protocol 1: Synthesis of 4-amino-5-(3-aminopyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

This protocol describes a reliable method for synthesizing a key triazolethione intermediate.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Hydrazine hydrate (80-99%)

  • Absolute ethanol

  • Water

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Step 1 (Formation of Dithiocarbazate): In a 250 mL round-bottom flask, dissolve this compound (e.g., 10 mmol) and KOH (12 mmol) in 100 mL of absolute ethanol with stirring.

  • Cool the mixture to 0-5 °C in an ice bath. Add carbon disulfide (12 mmol) dropwise over 30 minutes. A yellowish precipitate of the potassium dithiocarbazate salt should form.

  • Continue stirring the reaction mixture at room temperature for 10-12 hours to ensure complete reaction.

  • Step 2 (Cyclization): To the stirred suspension from Step 1, add hydrazine hydrate (20 mmol).

  • Fit the flask with a reflux condenser and heat the mixture to reflux. The color of the mixture will typically change, and the evolution of hydrogen sulfide gas (H₂S) will be observed (perform in a well-ventilated fume hood).

  • Maintain reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (7:3).

  • Step 3 (Work-up and Isolation): After cooling to room temperature, reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into 200 mL of ice-cold water.

  • Acidify the aqueous solution dropwise with dilute HCl until the pH is approximately 5-6. A solid precipitate should form.

  • Collect the crude product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.

  • Recrystallize the solid from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure triazolethione product.

Synthesis of Fused Heterocyclic Systems

The concurrent reactivity of the 3-amino and carbohydrazide groups is the cornerstone for building fused pyrazine heterocycles. This intramolecular cyclization strategy is highly efficient for creating bicyclic systems like the[1][2][3]triazolo[4,3-a]pyrazines.

Synthesis of[1][2][3]Triazolo[4,3-a]pyrazin-8-amines

Reacting this compound with one-carbon synthons such as formic acid or triethyl orthoformate leads to the formation of the fused triazolopyrazine core.[8] The mechanism proceeds via initial acylation/condensation at the more nucleophilic terminal nitrogen of the hydrazide, followed by an intramolecular cyclization involving the 3-amino group, and subsequent dehydration to form the aromatic fused ring system.

G A 3-Aminopyrazine -2-carbohydrazide B N'-formyl Intermediate A->B + HCOOH (Formylation) C Dihydro-triazolopyrazine B->C Heat (Intramolecular Cyclization) D [1,2,4]Triazolo[4,3-a] pyrazin-8-amine C->D - H₂O (Aromatization)

Caption: Synthesis of the fused[1][2][3]triazolo[4,3-a]pyrazine core.

Protocol 2: Synthesis of[1][2][3]Triazolo[4,3-a]pyrazin-8-amine

This protocol details the direct cyclization using formic acid.

Materials:

  • This compound

  • Formic acid (98-100%)

  • Sodium bicarbonate (NaHCO₃) solution

  • Water

Procedure:

  • Step 1 (Reaction Setup): Place this compound (e.g., 5 mmol) in a 50 mL round-bottom flask.

  • Add an excess of formic acid (e.g., 15 mL).

  • Attach a reflux condenser to the flask.

  • Step 2 (Cyclization): Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. Monitor the reaction's completion via TLC.

  • Step 3 (Work-up and Isolation): Allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled solution into a beaker containing 100 mL of ice-cold water. A precipitate may form immediately.

  • Neutralize the excess formic acid by slowly adding a saturated solution of NaHCO₃ until effervescence ceases and the pH of the solution is ~7-8.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid product extensively with cold water to remove any residual salts.

  • Dry the product in a vacuum oven at 60 °C.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or N,N-dimethylformamide (DMF).

Data Summary Table

The following table summarizes the synthetic transformations discussed, providing a quick reference for experimental planning.

Starting MaterialReagent(s)Resulting Heterocyclic CoreTypical ConditionsRepresentative Yield (%)
This compound1. CS₂ / KOH2. Hydrazine Hydrate4-Amino-1,2,4-triazole-3-thiolEthanol, Reflux75-90%
This compoundFormic Acid[1][2][3]Triazolo[4,3-a]pyrazineNeat, Reflux80-95%
This compoundTriethyl Orthoformate[1][2][3]Triazolo[4,3-a]pyrazineReflux70-85%
This compoundAromatic Aldehydes (R-CHO)Schiff Base (Hydrazone)Ethanol, Reflux, Catalytic Acid85-98%
This compoundPh-NCSThiosemicarbazideEthanol, Reflux>90%
Thiosemicarbazide IntermediateNaOH / H₂O4-Phenyl-1,2,4-triazole-3-thiolAqueous Base, Reflux70-85%

Conclusion

This compound stands out as a robust and versatile scaffold for the synthesis of a wide range of heterocyclic compounds. Its pre-organized functional groups enable efficient access to both simple five-membered heterocycles and more complex fused systems of significant interest in medicinal chemistry. The protocols detailed herein provide a reliable foundation for researchers to explore the vast chemical space accessible from this valuable starting material. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel molecules with potent biological activities.

References

Application of 3-Aminopyrazine-2-Carbohydrazide Derivatives in Kinase Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Pivotal Role of Kinases and the Promise of Pyrazine Scaffolds

Protein kinases are fundamental enzymes that orchestrate a vast network of cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[1] This post-translational modification acts as a molecular switch, regulating virtually all cellular processes, including growth, proliferation, differentiation, and apoptosis.[2] Given their central role, it is not surprising that the dysregulation of kinase activity is a hallmark of numerous human diseases, most notably cancer, as well as inflammatory and autoimmune disorders.[1][2] This has established protein kinases as one of the most important classes of therapeutic targets in modern drug discovery.[3]

The development of small-molecule kinase inhibitors has revolutionized targeted therapy. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, nitrogen-containing rings like pyrazine are major motifs.[2][4] The pyrazine core serves as a versatile and effective scaffold, with several potent and selective pyrazine-based inhibitors having progressed into clinical trials and receiving FDA approval.[2]

This guide focuses on a specific, promising subclass: 3-aminopyrazine-2-carbohydrazide derivatives . These compounds build upon the established utility of the aminopyrazine core, which is known to form key interactions within the kinase ATP-binding site. Recent studies have highlighted the potential of related 3-aminopyrazine-2-carboxamide derivatives as potent inhibitors of critical oncogenic kinases, such as Fibroblast Growth Factor Receptors (FGFR).[5][6] This document provides a comprehensive overview of their mechanism of action, structure-activity relationships (SAR), and detailed protocols for their evaluation in both biochemical and cellular kinase inhibition assays.

Pillar 1: Mechanism of Action - Competitive ATP Inhibition

The vast majority of pyrazine-based kinase inhibitors, including this compound derivatives, function as ATP-competitive inhibitors .[2][3] They are designed to mimic the adenine moiety of ATP, allowing them to bind reversibly to the ATP-binding pocket of the kinase.

The key mechanistic features include:

  • Hinge Binding: The nitrogen atoms of the pyrazine ring are crucial. They typically act as hydrogen bond acceptors, forming one or more critical hydrogen bonds with the backbone amide groups of amino acids in the "hinge region" of the kinase. This interaction anchors the inhibitor in the active site.

  • Occupation of the ATP Pocket: The inhibitor physically occupies the space normally taken by ATP. This steric hindrance prevents the binding of ATP, thereby blocking the phosphotransfer reaction and inhibiting the kinase's catalytic activity.

  • Hydrophobic and van der Waals Interactions: Substituents on the pyrazine core project into adjacent hydrophobic pockets within the active site, forming additional interactions that enhance binding affinity and can confer selectivity for specific kinases over others.[4]

By effectively blocking the ATP-binding site, these derivatives disrupt the downstream signaling cascades that are dependent on the kinase's activity, leading to a therapeutic effect.

G cluster_kinase Kinase Enzyme cluster_process Phosphorylation ATP_Site ATP Binding Site pSubstrate Phosphorylated Substrate ATP_Site->pSubstrate Phosphorylates Substrate Substrate_Site Substrate Binding Site ATP ATP ATP->ATP_Site Binds Substrate Substrate Protein Substrate->Substrate_Site Binds Inhibitor 3-Aminopyrazine Derivative Inhibitor->ATP_Site Competitively Binds & Blocks ATP

Caption: ATP-competitive inhibition by a 3-aminopyrazine derivative.

Pillar 2: Structure-Activity Relationship (SAR) Insights

Understanding the SAR is critical for optimizing lead compounds into clinical candidates. For 3-aminopyrazine derivatives, systematic modification of the core structure can dramatically influence potency and selectivity. Using FGFR inhibitors as a relevant example, SAR exploration has yielded key insights.[5]

A foundational strategy involves using the 3-aminopyrazine core to replace other heterocyclic systems, like a pyrimidine, in known inhibitors.[5] Modifications are then explored at various positions to enhance interactions with the target kinase.

Table 1: Hypothetical SAR Summary for 3-Aminopyrazine-2-Carboxamide Derivatives as FGFR1 Inhibitors

Compound IDR1 Group (at position 6)R2 Group (on Carboxamide Nitrogen)FGFR1 IC50 (nM)Rationale for Change
1a (Lead) -CH33,5-dimethoxyphenyl850Initial scaffold hopping lead.
1b -CH33,5-dihydroxyphenyl350Hydroxy groups may form additional H-bonds in the active site.
1c -H3,5-dihydroxyphenyl>10,000The methyl group at R1 is critical for potency, likely filling a hydrophobic pocket.
1d -CH34-(morpholinomethyl)phenyl60Adding a basic amine explores interactions with solvent-exposed regions and improves properties.
1e -CH34-((4-ethylpiperazin-1-yl)methyl)phenyl15Further optimization of the basic amine moiety to maximize interactions and potency.

Note: Data is illustrative, based on principles from published studies like those on FGFR inhibitors.[5]

Key Takeaways from SAR Studies:

  • Position 3 (Amino Group): The free amino group is often essential for forming a key hydrogen bond with the kinase hinge region.[7]

  • Position 6 (R1): Small alkyl groups like methyl can be crucial for fitting into a specific hydrophobic pocket, and their removal can abolish activity.[5]

  • Carboxamide/Carbohydrazide Moiety (R2): This position is the most versatile for modification. Attaching different aryl or alkyl groups allows the molecule to probe various regions of the ATP binding site. Adding flexible linkers and incorporating basic amine groups (like morpholine or piperazine) can significantly improve potency by forming additional interactions and enhancing physicochemical properties.[5]

Application Notes & Protocols

The evaluation of kinase inhibitors requires a multi-step approach, beginning with direct measurement of enzyme inhibition (in vitro) and progressing to assessment of activity in a more complex cellular environment.

Workflow for Inhibitor Evaluation

Caption: A typical workflow for screening kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of a compound by measuring the amount of ADP produced in a kinase reaction.[1] The ADP-Glo™ Kinase Assay is a common example.

Principle: Kinase activity results in the production of ADP from ATP. After the kinase reaction, remaining ATP is depleted. Then, a detection reagent converts the ADP back to ATP, which is used by a luciferase to generate a light signal proportional to the initial kinase activity. Inhibition is measured as a decrease in luminescence.[1]

Materials:

  • Kinase of interest (e.g., FGFR1)

  • Kinase-specific substrate peptide

  • ATP (at a concentration near the Kₘ for the kinase)

  • This compound test derivatives

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[1]

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • DMSO (for compound dilution)

  • Plate reader with luminescence detection

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test derivative in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This will be your concentration curve. Include a DMSO-only control (vehicle control).

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.

    • Prepare a kinase/substrate master mix in kinase assay buffer. Add 5 µL of this mix to each well.

    • Incubate the plate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.

    • Prepare an ATP solution in kinase assay buffer. Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

  • Kinase Reaction Incubation:

    • Mix the plate gently on a plate shaker.

    • Incubate the plate at 30°C for 60 minutes. The time and temperature should be optimized to ensure the reaction is within the linear range.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the unconsumed ATP.

    • Incubate for 40 minutes at room temperature.[1]

    • Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and provides the substrate for luciferase.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[8][9]

Protocol 2: Cell-Based Kinase Activity Assay (Cellular Phosphorylation Assay)

While in vitro assays measure potency against an isolated enzyme, cell-based assays are crucial for determining if a compound can enter a cell and inhibit its target in a physiological context.[10] This protocol measures the phosphorylation of a kinase's direct downstream substrate.[11]

Principle: Cells are treated with the inhibitor, and then the level of phosphorylation of a specific substrate is quantified, typically using an antibody-based method like an ELISA or In-Cell Western. A reduction in the phosphorylated substrate signal indicates successful target inhibition.[11][12]

Materials:

  • Cancer cell line expressing the target kinase (e.g., a cell line with FGFR amplification)

  • Cell culture medium and supplements

  • Test derivatives and a known positive control inhibitor

  • Phosphatase inhibitors

  • Lysis buffer

  • Primary antibodies: one specific for the total substrate protein and one specific for the phosphorylated form of the substrate (phospho-specific antibody).

  • Secondary antibodies (e.g., HRP-conjugated for ELISA or fluorescently-labeled for In-Cell Western)

  • Detection reagents (e.g., TMB substrate for ELISA or an imager for fluorescence)

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test derivatives in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various inhibitor concentrations (and a vehicle control).

    • Incubate for a specified time (e.g., 2-4 hours) at 37°C. This incubation time should be sufficient for compound uptake and target engagement.

  • Cell Lysis or Fixation:

    • For ELISA: Wash the cells with cold PBS, then add lysis buffer containing protease and phosphatase inhibitors. Collect the lysates.

    • For In-Cell Western: Fix the cells directly in the plate (e.g., with 4% paraformaldehyde), followed by permeabilization (e.g., with Triton X-100).[12]

  • Detection of Phosphorylation:

    • For ELISA: Use a sandwich ELISA format where a capture antibody binds the total substrate protein, and a detection antibody (the phospho-specific one) is used for quantification.

    • For In-Cell Western: Incubate the fixed and permeabilized cells with both the primary antibody against the total protein (e.g., labeled with one fluorophore) and the phospho-specific primary antibody (detected with a secondary antibody labeled with a different fluorophore). This allows for normalization of the phospho-signal to the total protein in each well.[12]

  • Data Acquisition and Analysis:

    • Read the plate using a plate reader (for absorbance in ELISA) or a fluorescent imager (for In-Cell Western).

    • Normalize the phospho-protein signal to the total protein signal (or to cell number via a normalization stain like Janus Green).

    • Plot the normalized signal (as a percentage of the vehicle control) against the logarithm of inhibitor concentration.

    • Fit the data using non-linear regression to determine the cellular IC50 value.

Caption: Workflow for a cell-based phosphorylation assay.

Conclusion and Future Directions

The this compound scaffold and its close analogs represent a highly promising framework for the development of novel kinase inhibitors. Their synthetic tractability and ability to form key interactions in the ATP-binding pocket make them ideal starting points for medicinal chemistry campaigns. The protocols and strategies outlined in this guide provide a robust system for identifying and characterizing the potency and cellular efficacy of these derivatives. Future work will undoubtedly focus on optimizing their selectivity profiles to minimize off-target effects and further improving their pharmacokinetic properties to advance these promising compounds toward clinical applications.

References

Troubleshooting & Optimization

troubleshooting common problems in 3-aminopyrazine-2-carbohydrazide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-aminopyrazine-2-carbohydrazide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we address common challenges encountered during its synthesis, providing in-depth, experience-driven advice in a direct question-and-answer format. Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and ensure the integrity of your results.

Overview of the Core Synthesis Pathway

The most common and direct route to this compound involves the hydrazinolysis of a corresponding ester, typically the methyl or ethyl ester of 3-aminopyrazine-2-carboxylic acid. This reaction is a nucleophilic acyl substitution where hydrazine acts as the nucleophile, displacing the alkoxy group of the ester.

Synthesis_Pathway cluster_start Starting Material cluster_reagent Reagent & Solvent cluster_product Product SM Methyl 3-aminopyrazine-2-carboxylate Product This compound SM->Product Reflux / Heat Reagent Hydrazine Hydrate (H₂NNH₂·H₂O) Solvent Alcohol (e.g., Ethanol, Methanol)

Caption: General synthesis route for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction yield of this compound is consistently low (<50%). What are the potential causes and how can I improve it?

A: Low yields in this synthesis are a frequent issue stemming from several factors. Let's break down the common culprits and their solutions.

  • Cause 1: Incomplete Reaction. The conversion of the ester to the hydrazide may not have gone to completion.

    • Expert Insight: While the reaction appears straightforward, the nucleophilicity of hydrazine can be hampered by solvent choice and temperature. The reaction equilibrium may also be a factor.

    • Solution Strategy:

      • Increase Hydrazine Equivalents: Use a significant excess of hydrazine hydrate (e.g., 5 to 20 equivalents). This pushes the reaction [1]equilibrium towards the product side. The excess hydrazine can be easily removed during workup with an aqueous wash or by evaporation.

      • Elevate Rea[1]ction Temperature: Ensure the reaction is adequately heated. Refluxing in ethanol (approx. 78 °C) or methanol (approx. 65 °C) is standard. For stubborn reactions, c[1][2]onducting the reaction "neat" (without solvent) at a higher temperature (e.g., 90-100 °C) for a shorter duration can be effective, though requires careful monitoring.

      • Extend Reac[1][3]tion Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is s[1][2]till present after several hours, extend the reflux time. Some protocols report reaction times of up to 24 hours.

  • Cause 2: Hydrolysi[1]s of the Starting Ester. The starting material, methyl 3-aminopyrazine-2-carboxylate, can be susceptible to hydrolysis back to the carboxylic acid, especially if there is water in the solvent and the reaction is run for extended periods at high temperatures.

    • Expert Insight: The carboxylic acid will not react with hydrazine under these conditions and will be removed during workup, thus lowering the effective concentration of your starting material.

    • Solution Strategy:

      • Use Anhydrous Solvents: While not always strictly necessary, using dry ethanol or methanol can minimize hydrolysis.

      • Limit Reaction Time: Once TLC shows complete consumption of the ester, proceed with the workup promptly.

  • Cause 3: Product Solubility. The product, this compound, often has some solubility in the alcohol solvent, leading to losses during filtration.

    • Expert Insight: Many hydrazides crystallize or precipitate upon cooling the reaction mixture. However, if the product r[4]emains in solution, significant yield will be lost.

    • Solution Strategy:

      • Cool Thoroughly: After the reaction is complete, cool the mixture in an ice bath for an extended period (e.g., 1-2 hours) to maximize precipitation.

      • Reduce Solvent Volume: Carefully concentrate the reaction mixture under reduced pressure to about half its original volume before cooling. This increases the product concentration and promotes crystallization.

      • Anti-Solvent Addition: If the product is an oil or refuses to precipitate, cautiously add a non-polar "anti-solvent" like cold diethyl ether or hexane dropwise to the cooled solution until precipitation occurs.

Problem 2: Presence of Impurities in the Final Product

Q: My NMR/LC-MS analysis shows significant impurities alongside my desired product. What are the likely side products and how can I minimize them?

A: Impurity generation is a common challenge. The primary suspects are unreacted starting material and a specific side-product arising from the reactivity of hydrazine.

  • Side Product 1: Unreacted Methyl 3-aminopyrazine-2-carboxylate.

    • Cause: As discussed in Problem 1, this is due to an incomplete reaction.

    • Mitigation: The most effective way to eliminate this impurity is to drive the reaction to completion. Use an excess of hydrazine hydrate and ensure sufficient reaction time and temperature, monitoring by TLC until the starting ester spot is completely gone.

  • Side Product 2: N,[1]N'-bis(3-aminopyrazine-2-carbonyl)hydrazine.

    • Cause: This "di-acylated" impurity can form if the initially formed product (the carbohydrazide) acts as a nucleophile and attacks another molecule of the starting ester. This is more likely if the concentration of hydrazine is too low relative to the ester.

    • Expert Insight: This side reaction is generally less common when a large excess of hydrazine is used, as the more nucleophilic hydrazine will outcompete the product hydrazide for the ester.

    • Mitigation:

      • Maintain High Hydrazine Excess: Using a large excess (10-20 eq) of hydrazine hydrate is the best defense against this side reaction.

      • Control Tem[1]perature: Avoid unnecessarily high temperatures for prolonged periods, which can sometimes favor side reactions.

  • Purification Strategy:

    • Recrystallization: The most effective method for purifying the final product is recrystallization. Ethanol, methanol, or a mixture of ethanol and water are often suitable solvents. Dissolve the crude produc[1]t in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

    • Washing: Thoroughly wash the filtered solid product with a small amount of cold solvent (the same one used for the reaction) to remove soluble impurities.

Problem 3: Difficulty in Reaction Monitoring

Q: How can I effectively monitor the progress of the reaction between methyl 3-aminopyrazine-2-carboxylate and hydrazine hydrate?

A: Thin Layer Chromatography (TLC) is the ideal technique for monitoring this reaction. It allows you to visualiz[1][2]e the consumption of the starting material and the formation of the product in near real-time.

  • Expert Insight: The starting ester is significantly less polar than the resulting carbohydrazide. The hydrazide product has two N-H groups from the hydrazine moiety and the amino group, making it much more polar and causing it to have a lower Retention Factor (Rf) on a silica TLC plate.

Parameter Recommendation Rationale
Stationary Phase Silica Gel 60 F254 platesStandard choice for moderately polar organic molecules.
Mobile Phase (Eluent) 10-20% Methanol in Dichloromethane (DCM) OR 50-70% Ethyl Acetate in HexaneThe ester will have a high Rf (e.g., 0.7-0.8), while the product hydrazide will have a much lower Rf (e.g., 0.1-0.3). Adjust polarity as needed.
Visualization 1. UV light (254 nm) 2. Ninhydrin stainThe pyrazine ring is UV[5] active. The primary amino group on the pyrazine ring and the hydrazide will stain (typically pink/purple) with ninhydrin upon heating.

TLC Monitoring Workf[5]low:

  • Spot a baseline of the starting ester on the TLC plate.

  • Once the reaction begins, use a capillary tube to take a small aliquot from the reaction mixture every 30-60 minutes and spot it on the plate.

  • Develop the plate in the chosen eluent system.

  • Visualize the spots under UV light and/or with a stain.

  • The reaction is complete when the spot corresponding to the starting ester has completely disappeared.

Key Experimental Protocols

Protocol 1: Synthesis of this compound

Safety Precaution: Hydrazine is highly toxic, corrosive, and a probable human carcinogen. Always handle hydrazine h[6][7][8][9]ydrate in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-aminopyrazine-2-carboxylate (1.0 equivalent).

  • Reagents: Add ethanol or methanol as the solvent (approx. 10-15 mL per gram of ester). Add hydrazine monohydrate (5-10 equivalents) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction's progress by TLC.

  • Isolation: Once t[1][2]he starting material is consumed, remove the flask from the heat and allow it to cool to room temperature. Further cool the flask in an ice bath for at least 1 hour to promote crystallization.

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid cake with a small amount of cold ethanol or the solvent used for the reaction to remove residual hydrazine and other soluble impurities.

  • Drying: Dry the purified product under vacuum to obtain this compound, typically as a pale yellow or off-white solid.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place the crude, dry product into an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) to just cover the solid.

  • Dissolution: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. If it does not dissolve, add more solvent dropwise until a clear solution is obtained at the boiling point.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of well-defined crystals.

  • Crystallization: Once at room temperature, place the flask in an ice bath to complete the crystallization process.

  • Collection: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting Decision Flowchart

Troubleshooting_Flowchart Start Start: Low Yield or Impure Product CheckTLC Analyze crude product by TLC. Is starting ester present? Start->CheckTLC CheckIsolation Was a precipitate obtained after reaction? Start->CheckIsolation IncompleteRxn Problem: Incomplete Reaction CheckTLC->IncompleteRxn Yes CheckPurity Is the product pure by NMR/LCMS? CheckTLC->CheckPurity No Solution_IncreaseTime Solution: 1. Increase reflux time. 2. Increase hydrazine equivalents (5-20x). 3. Ensure proper reflux temperature. IncompleteRxn->Solution_IncreaseTime ImpureProduct Problem: Impurities Present CheckPurity->ImpureProduct No Success Success: Pure Product, Good Yield CheckPurity->Success Yes Solution_Purify Solution: 1. Recrystallize from Ethanol/Methanol. 2. Wash solid thoroughly with cold solvent. ImpureProduct->Solution_Purify CheckIsolation->CheckTLC Yes IsolationProblem Problem: Product remains in solution CheckIsolation->IsolationProblem No Solution_Isolation Solution: 1. Cool in ice bath for >1 hr. 2. Reduce solvent volume. 3. Add anti-solvent (e.g., cold ether). IsolationProblem->Solution_Isolation

Caption: A decision tree for troubleshooting common synthesis issues.

References

optimization of reaction conditions for 3-aminopyrazine-2-carbohydrazide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the synthesis of 3-aminopyrazine-2-carbohydrazide, a crucial building block in the development of novel therapeutic agents. This technical support center provides researchers, scientists, and drug development professionals with practical, field-tested insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and ensuring the integrity of the final product.

Overview of the Synthesis

The principal and most direct method for synthesizing this compound involves the nucleophilic acyl substitution reaction between methyl 3-aminopyrazine-2-carboxylate and hydrazine hydrate. This reaction, a form of hydrazinolysis, efficiently converts the methyl ester into the desired carbohydrazide.

The starting ester, methyl 3-aminopyrazine-2-carboxylate, is typically prepared via a standard Fischer esterification of 3-aminopyrazine-2-carboxylic acid using methanol with a catalytic amount of sulfuric acid.[1][2]

Synthesis_Scheme start Methyl 3-aminopyrazine-2-carboxylate p1 start->p1 reagent Hydrazine Hydrate (NH2NH2·H2O) reagent->p1 product This compound solvent Ethanol, Reflux p2 p1->p2 + p2->product p2->solvent

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Methyl 3-aminopyrazine-2-carboxylate (1 equivalent)

  • Hydrazine monohydrate (~8-10 equivalents)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add methyl 3-aminopyrazine-2-carboxylate (1.0 eq).

  • Solvent Addition: Add ethanol to the flask (approx. 3-4 mL per gram of starting ester). Stir the suspension.

  • Reagent Addition: Add hydrazine monohydrate (8-10 eq) to the suspension.[3]

  • Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78-80°C for ethanol).

  • Reaction Monitoring: Allow the reaction to proceed under reflux for 8-12 hours.[4] The progress can be monitored using Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material.

  • Product Isolation: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Further cool the flask in an ice bath for 30-60 minutes to maximize precipitation of the product.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid cake with a small amount of cold ethanol to remove any residual hydrazine and soluble impurities.

  • Drying: Dry the product under vacuum to obtain this compound, typically as a solid.[1][2]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

A1: Low or no yield is a frequent issue that can stem from several factors. Here's a systematic approach to diagnosing the problem:

  • Reagent Quality: Hydrazine hydrate is highly hygroscopic and can degrade. Ensure you are using a fresh bottle or a properly stored reagent. The presence of excess water can hinder the reaction.

  • Reaction Time and Temperature: The conversion of the ester to the hydrazide can be slow. Ensure the reaction was maintained at a consistent reflux temperature. If TLC analysis shows significant starting material remaining, consider extending the reflux time.

  • Molar Ratio of Hydrazine: Hydrazine is both a reagent and can be lost to evaporation. A significant excess is typically required to drive the reaction to completion.[3] Verify that a sufficient molar excess was used.

  • Premature Workup: If the reaction was stopped before the starting material was fully consumed, the yield will naturally be low. Always confirm reaction completion with an appropriate analytical method like TLC.[5]

Troubleshooting_Yield start Low / No Yield q1 Is starting material (ester) visible on TLC? start->q1 c1 Incomplete Reaction q1->c1  Yes c2 Reagent Issue q1->c2  No s1a Increase reflux time c1->s1a s1b Ensure proper reflux temperature c1->s1b s2a Use fresh / anhydrous hydrazine hydrate c2->s2a s2b Verify molar excess of hydrazine c2->s2b

Caption: Decision workflow for troubleshooting low product yield.

Q2: My final product is impure. How can I improve its purity?

A2: Purity is critical for subsequent applications. Contamination often arises from unreacted starting material or side products.

  • Primary Purification - Recrystallization: The most effective method for purifying the solid product is recrystallization.[5][6]

    • Solvent Selection: Ethanol is a common choice. The ideal solvent should dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures.

    • Protocol:

      • Dissolve the crude product in a minimum amount of boiling ethanol.

      • If impurities are visible, perform a hot filtration to remove them.

      • Allow the solution to cool slowly to room temperature.

      • Once crystals begin to form, cool the flask in an ice bath to complete the crystallization process.

      • Collect the pure crystals by vacuum filtration.

  • Washing Technique: During the initial isolation, ensure the product is washed with cold solvent. Using warm solvent can dissolve a significant portion of your product, reducing the yield and potentially re-introducing impurities upon evaporation.

  • Chromatography: If recrystallization fails to provide the desired purity, flash column chromatography using a silica gel stationary phase and a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can be employed for more rigorous purification.[5][7]

Q3: I'm having trouble getting my product to precipitate out of the reaction mixture.

A3: Product solubility can sometimes be higher than expected.

  • Concentrate the Solution: If the product doesn't precipitate upon cooling, it may be because the solution is too dilute. Carefully evaporate a portion of the solvent under reduced pressure and attempt the cooling and icing procedure again.

  • Anti-Solvent Addition: If the product is soluble in the reaction solvent (e.g., ethanol), you can try adding an "anti-solvent" in which the product is insoluble (e.g., water or hexane) dropwise to the cooled solution to induce precipitation. This should be done carefully to avoid oiling out.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Frequently Asked Questions (FAQs)

Q: What is the reaction mechanism for the formation of the carbohydrazide? A: The reaction is a classic nucleophilic acyl substitution. The more nucleophilic nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxy group as a leaving group (methanol) to yield the final carbohydrazide product.

Mechanism Ester R-C(=O)-OCH3 Intermediate R-C(O-)-NH-NH2      |    OCH3 Ester->Intermediate Nucleophilic Attack Hydrazine H2N-NH2 Product R-C(=O)-NH-NH2 Intermediate->Product Elimination of Leaving Group Methanol CH3OH Intermediate->Methanol

Caption: Simplified mechanism of nucleophilic acyl substitution.

Q: What are the critical safety precautions when working with hydrazine hydrate? A: Hydrazine and its hydrate are highly toxic, corrosive, and potentially explosive. ALWAYS handle this chemical inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Avoid heating hydrazine in a closed system. For more information, consult its Safety Data Sheet (SDS). Methyl hydrazinocarboxylate is sometimes used as a safer alternative to hydrazine in other reactions like the Wolff-Kishner reduction, highlighting the hazards of using hydrazine itself.[8]

Q: How can I confirm the identity and purity of my synthesized this compound? A: A combination of analytical techniques is recommended for full characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure. The proton NMR should show characteristic signals for the pyrazine ring protons and the -NH and -NH₂ protons.[1][2]

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching (from both the amino and hydrazide groups) and a strong C=O stretch for the amide carbonyl.[1][2][6]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Melting Point: A sharp, uncorrected melting point that matches the literature value is a strong indicator of high purity.[1][2]

  • Elemental Analysis: Confirms the percentage composition of C, H, and N in the molecule.[1][2]

Q: Can I synthesize the carbohydrazide directly from 3-aminopyrazine-2-carboxylic acid? A: No, a direct reaction between a carboxylic acid and hydrazine to form a carbohydrazide is generally inefficient. The carboxylic acid must first be "activated." The most common and effective route is to first convert the carboxylic acid to its methyl ester (as described in the overview) and then react the ester with hydrazine.[1][2] While coupling agents like 1,1'-Carbonyldiimidazole (CDI) are used to react carboxylic acids with amines to form amides, this is not the standard procedure for forming hydrazides.

Optimized Reaction Parameters

The following table summarizes generally accepted conditions for this synthesis. Optimization may be required based on the scale of the reaction and laboratory conditions.

ParameterRecommended ValueRationale
Starting Material Methyl 3-aminopyrazine-2-carboxylateThe ester is sufficiently reactive for nucleophilic attack by hydrazine.[9]
Reagent Hydrazine MonohydrateA common and effective source of hydrazine for this transformation.
Reagent Ratio 8-10 equivalents (to ester)A large excess is used to drive the reaction equilibrium towards the product.
Solvent Ethanol (Anhydrous)Good solubility for the starting material at reflux and allows for product precipitation upon cooling.
Temperature Reflux (~78-80°C)Provides sufficient energy to overcome the activation barrier of the reaction.
Reaction Time 8-12 hoursTypically sufficient for completion, but should be confirmed by TLC monitoring.[4]

References

Technical Support Center: Optimizing the Synthesis of 3-Aminopyrazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 3-aminopyrazine-2-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields. We provide in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My final yield of this compound is consistently low. What are the most common causes?

Low yield is the most frequent issue and typically stems from one of four areas: the purity of the starting material, suboptimal reaction conditions, reagent stoichiometry, or inefficient product isolation.

  • 1. Purity of the Starting Ester: The quality of your starting material, methyl 3-aminopyrazine-2-carboxylate, is paramount. The synthesis of this ester from 3-aminopyrazine-2-carboxylic acid via Fisher esterification is a common preparatory step.[1] Impurities from this stage, such as unreacted acid or byproducts, will carry over and interfere with the subsequent hydrazinolysis, reducing the yield of the desired carbohydrazide.

    • Causality: The presence of residual acid (3-aminopyrazine-2-carboxylic acid) can neutralize the hydrazine hydrate, a base, rendering it less effective as a nucleophile.

    • Recommendation: Before starting the hydrazinolysis, confirm the purity of your methyl 3-aminopyrazine-2-carboxylate. The melting point should be sharp, around 169-172 °C.[2] Recrystallize the ester if necessary. A typical procedure involves dissolving the crude ester in a minimal amount of hot methanol and allowing it to cool slowly.

  • 2. Suboptimal Reaction Conditions: The conversion of the ester to the hydrazide is highly dependent on temperature and reaction time.

    • Causality: This reaction is a nucleophilic acyl substitution. While heat is required to overcome the activation energy, excessive temperatures or prolonged reaction times can lead to the degradation of the pyrazine ring or the formation of undesired side products.

    • Recommendation: The reaction is typically performed by refluxing the ester with hydrazine hydrate in a suitable solvent like ethanol or methanol.[3] A common practice is to reflux for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion without significant byproduct formation.

  • 3. Hydrazine Hydrate Quality and Stoichiometry: The amount and purity of hydrazine hydrate are critical.

    • Causality: As the key nucleophile, a molar excess of hydrazine hydrate is used to drive the reaction to completion according to Le Chatelier's principle. However, using a very large excess can complicate the purification process. The concentration of the hydrazine hydrate solution is also important; anhydrous hydrazine is more reactive but also more hazardous.

    • Recommendation: Use a moderate excess of hydrazine monohydrate (typically 3-5 equivalents). Ensure the reagent is from a reliable source and has not degraded.

  • 4. Inefficient Product Isolation and Purification: The work-up procedure determines the isolated yield.

    • Causality: this compound has some solubility in alcoholic solvents. If the product is not properly precipitated or is washed with an inappropriate solvent, significant loss can occur.

    • Recommendation: After the reaction is complete, the mixture is typically cooled to induce crystallization. The resulting solid is collected by filtration. Washing the collected solid should be done with a cold, non-polar solvent in which the product is insoluble to remove residual hydrazine and other impurities without dissolving the product itself.

Q2: I'm observing multiple spots on my TLC plate post-reaction. What are the likely side products and how can I minimize them?

The most common "extra" spot is unreacted starting material, methyl 3-aminopyrazine-2-carboxylate. Other spots could indicate degradation or side reactions.

  • Likely Impurities:

    • Unreacted Ester: The most common impurity, indicating an incomplete reaction.

    • Hydrolyzed Product: If excess water is present under prolonged heating, the ester or the hydrazide could potentially hydrolyze back to the carboxylic acid.

    • Diacyl Hydrazine Species: While less common in this specific intramolecular reaction, it is theoretically possible for a hydrazine molecule to react with two molecules of the ester, especially if reaction conditions are not well-controlled.

  • Minimization Strategy:

    • Reaction Monitoring: The most effective strategy is to monitor the reaction's progress by TLC. Use a solvent system that gives good separation between the starting ester and the product (e.g., a mixture of ethyl acetate and hexane). The reaction should be stopped once the starting material spot has disappeared or is very faint.

    • Control Reaction Time and Temperature: Avoid unnecessarily long reflux times. Once the reaction is complete by TLC, proceed immediately to the work-up.

    • Purification: If side products are present, purification via recrystallization is often effective.[4]

Q3: The reaction seems to stall and doesn't proceed to completion. How can I drive it forward?

A stalled reaction is usually due to insufficient activation energy, low reagent reactivity, or deactivation of the nucleophile.

  • Increase Temperature: Ensure the reaction mixture is reaching and maintaining a gentle reflux. This provides the necessary energy for the reaction to proceed at a reasonable rate.

  • Extend Reaction Time: As confirmed by TLC monitoring, some reactions may simply require a longer duration to reach completion.

  • Check Hydrazine Hydrate: If the hydrazine hydrate is old or has been improperly stored, it may have degraded. Using a fresh bottle can resolve the issue.

  • Solvent Choice: While ethanol and methanol are standard, ensure they are of sufficient purity. Anhydrous solvents can sometimes improve reaction rates, though this is not always necessary for this specific transformation.

Q4: My final product is difficult to purify and appears as a discolored or sticky solid. What are the best purification methods?

A pure, crystalline product is essential for subsequent applications. Discoloration or an oily consistency points to persistent impurities.

  • Primary Purification Method: Recrystallization: This is the most effective method for purifying this compound.[4]

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Aqueous ethanol is often a good choice.[4]

    • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter the mixture to remove colored impurities. Allow the filtrate to cool slowly and undisturbed to promote the formation of well-defined crystals. Collect the purified crystals by filtration and wash with a small amount of cold solvent.

Frequently Asked Questions (FAQs)
Q1: What is the optimal starting material for this synthesis?

The most commonly used and commercially available starting material is methyl 3-aminopyrazine-2-carboxylate .[2][5] It is typically prepared from 3-aminopyrazine-2-carboxylic acid. While the corresponding ethyl ester could also be used, the methyl ester is well-documented and generally provides good results. The critical factor is the purity of this ester, as discussed in the troubleshooting section.

Q2: What are the key reaction parameters to control for a successful synthesis?

For optimal yield and purity, focus on controlling the following parameters.

ParameterRecommended Range/ValueRationale
Starting Ester Purity >97% (Melting Point: 169-172 °C)[2]Prevents side reactions and ensures accurate stoichiometry.
Hydrazine Hydrate 3-5 molar equivalentsDrives the reaction to completion without making purification overly difficult.
Solvent Ethanol or MethanolGood solvency for the starting material and allows for effective reflux temperature.
Temperature Reflux (approx. 65-78 °C)Provides sufficient energy for the reaction without causing degradation.
Reaction Time 4-12 hours (Monitor by TLC)Ensures the reaction goes to completion without forming excessive byproducts.
Q3: Are there safer alternatives to hydrazine hydrate?

Hydrazine is a known toxin and carcinogen, requiring careful handling in a well-ventilated fume hood. For some reactions, like the Wolff-Kishner reduction, alternatives such as methyl hydrazinocarboxylate have been developed to avoid using hydrazine directly.[6] However, for the synthesis of carbohydrazides from esters, hydrazine hydrate remains the most direct and widely used reagent . The focus should be on implementing strict safety protocols rather than seeking a less-established alternative reagent for this specific transformation.

Optimized Experimental Protocols
Protocol 1: Synthesis of Methyl 3-aminopyrazine-2-carboxylate

This protocol is adapted from standard Fisher esterification procedures.[1][5]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminopyrazine-2-carboxylic acid (1.0 eq).

  • Reagents: Add methanol (10 mL per gram of acid). Cool the suspension in an ice-water bath.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (2.0-4.0 eq) to the cooled suspension with stirring.[5]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 24-48 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Carefully neutralize the residue with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is approximately 8.[5]

  • Isolation: The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield methyl 3-aminopyrazine-2-carboxylate.

Protocol 2: Synthesis of this compound

This protocol is based on established methods for converting esters to hydrazides.[3][4]

  • Setup: In a round-bottom flask fitted with a reflux condenser, suspend methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in ethanol (15 mL per gram of ester).

  • Reagent Addition: Add hydrazine monohydrate (4.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux with stirring. Maintain reflux for 6-8 hours. Monitor the disappearance of the starting ester by TLC.

  • Isolation: After the reaction is complete, cool the mixture in an ice bath to facilitate precipitation.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol, followed by diethyl ether, to remove any remaining impurities.

  • Drying: Dry the resulting crystalline solid under vacuum to obtain pure this compound.

Visual Guides & Workflows

Reaction Mechanism

reaction_mechanism ester Methyl 3-aminopyrazine- 2-carboxylate intermediate Tetrahedral Intermediate ester->intermediate Nucleophilic Attack hydrazine Hydrazine Hydrate product 3-Aminopyrazine-2- carbohydrazide intermediate->product Elimination of Methoxide methanol Methanol

Caption: Nucleophilic acyl substitution mechanism for hydrazinolysis.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Problem: Low Yield of Final Product check_ester 1. Verify Purity of Starting Ester (Methyl 3-aminopyrazine-2-carboxylate) - Check Melting Point - Run TLC/NMR start->check_ester ester_ok Purity Confirmed (>97%) check_ester->ester_ok Pass purify_ester Action: Recrystallize Ester from Methanol check_ester->purify_ester Fail check_conditions 2. Review Reaction Conditions - Reflux Temperature Maintained? - Correct Solvent (Ethanol)? - Sufficient Reaction Time? ester_ok->check_conditions purify_ester->check_ester Re-evaluate conditions_ok Conditions Correct check_conditions->conditions_ok Pass adjust_conditions Action: Optimize Conditions - Ensure steady reflux - Extend reaction time (monitor by TLC) check_conditions->adjust_conditions Fail check_reagents 3. Assess Reagents - Hydrazine Hydrate (3-5 eq)? - Reagent fresh/not degraded? conditions_ok->check_reagents adjust_conditions->check_conditions Re-evaluate reagents_ok Reagents Correct check_reagents->reagents_ok Pass adjust_reagents Action: Use Fresh Hydrazine Hydrate & Confirm Stoichiometry check_reagents->adjust_reagents Fail check_workup 4. Evaluate Work-up & Isolation - Product fully precipitated? - Correct washing solvent used? reagents_ok->check_workup adjust_reagents->check_reagents Re-evaluate solution Yield Improved check_workup->solution

Caption: Step-by-step workflow for diagnosing low reaction yield.

References

Technical Support Center: Advanced Purification of 3-Aminopyrazine-2-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated resource for researchers, scientists, and drug development professionals working with 3-aminopyrazine-2-carbohydrazide derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying these polar, functionalized heterocyclic compounds. The inherent challenges in achieving high purity demand a nuanced approach, moving beyond standard protocols to address specific intermolecular interactions and impurity profiles.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the purification of this compound and its analogs.

Q1: My crude product is a persistent oil or gum and won't crystallize. What are the likely causes and solutions?

A1: This is a frequent issue stemming from several factors:

  • Residual Solvents: High-boiling point solvents like DMSO or DMF, often used in synthesis, can become trapped, preventing solidification.

  • Hygroscopic Nature: The presence of multiple nitrogen and oxygen atoms makes these derivatives prone to absorbing atmospheric moisture.

  • Impurity Interference: Unreacted starting materials or byproducts can act as "crystallization inhibitors."

Troubleshooting Steps:

  • Azeotropic Removal of Water: Dissolve the oily product in a suitable solvent (e.g., toluene, isopropanol) and evaporate under reduced pressure. Repeat this process 2-3 times to azeotropically remove water.

  • Solvent Titration: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol, ethanol). Slowly add a poor solvent (e.g., diethyl ether, hexane, cold water) dropwise with vigorous stirring until persistent turbidity is observed. Allow the mixture to stand, often at reduced temperature, to induce crystallization.

  • Seed Crystals: If a small amount of solid has ever been obtained, use it to seed a supersaturated solution of the oil.

Q2: I'm observing significant product loss during column chromatography. How can I improve my recovery?

A2: Product loss on silica gel is common for these polar, nitrogen-containing compounds due to strong, sometimes irreversible, adsorption to the acidic stationary phase.

Key Strategies to Enhance Recovery:

  • Basification of Silica: Neutralize the acidic sites on the silica gel by preparing the slurry with a solvent system containing a small amount of a volatile base, such as triethylamine (0.5-1% v/v) or ammonia solution.[1][2] This is crucial for preventing streaking and irreversible binding of the basic pyrazine ring.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a reversed-phase silica gel (C18) if the compound has sufficient hydrophobic character.

  • Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This ensures that impurities are washed off before eluting your highly polar product, often requiring a steep gradient increase (e.g., from 100% DCM to 10-20% MeOH/DCM) to release the compound from the column.

Q3: How do I choose the best solvent system for recrystallization?

A3: The ideal recrystallization solvent will dissolve your compound completely at an elevated temperature but poorly at room or lower temperatures.[3]

Systematic Approach to Solvent Selection:

  • Polarity Matching: this compound derivatives are highly polar. Start with polar protic solvents like ethanol, methanol, or isopropanol. Aqueous ethanol is often a good choice.[4]

  • Test Small Scale: Place a few milligrams of your crude product in a test tube and add a few drops of a single solvent. Observe solubility at room temperature and upon heating. If it dissolves readily at room temperature, the solvent is too good. If it remains insoluble even when hot, the solvent is too poor.

  • Binary Solvent Systems: If a single solvent is not ideal, use a binary system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., hot ethanol) and add a "poor" solvent (e.g., water, ethyl acetate, or hexane) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

Solvent System ExampleCompound Polarity SuitabilityNotes
Ethanol/WaterHighExcellent for compounds with free N-H and O-H groups.[4]
Methanol/DichloromethaneMedium to HighGood for dissolving the compound and then slowly evaporating the more volatile DCM.
Ethyl Acetate/HexaneLow to MediumTypically used for less polar derivatives.[5]

II. Troubleshooting Guide: Advanced Scenarios

This section provides solutions for more complex purification challenges, integrating causality and advanced techniques.

Issue 1: Persistent Colored Impurities Co-eluting with the Product

Scenario: You observe a persistent yellow or brown color in your purified solid, and TLC/HPLC analysis shows an impurity with a very similar Rf/retention time to your product.

Root Cause Analysis: Colored impurities in pyrazine synthesis often arise from oxidation or side reactions leading to extended conjugated systems. The structural similarity of these byproducts to the target molecule makes separation by standard chromatography difficult.

Advanced Purification Strategy: Charcoal Treatment & pH Adjustment

This protocol leverages the adsorptive properties of activated charcoal and the differential solubility of the product and impurities based on pH.

Protocol: Decolorization and pH-Mediated Precipitation

  • Dissolution: Dissolve the impure solid in a suitable polar solvent (e.g., hot ethanol or dilute aqueous acid like 1M HCl). The acidic conditions will protonate the basic nitrogens, increasing solubility.

  • Charcoal Treatment: Add a small amount of activated charcoal (approx. 1-2% by weight) to the hot solution. Caution: Add charcoal slowly to a hot solution to avoid bumping.

  • Reflux: Stir and gently reflux the mixture for 10-15 minutes. The charcoal will adsorb the large, flat, colored impurity molecules.

  • Hot Filtration: Quickly filter the hot solution through a pad of Celite® or filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization of the product on the filter.

  • Basification & Precipitation: Allow the filtrate to cool. Slowly add a base (e.g., aqueous ammonia, sodium bicarbonate solution) dropwise with stirring until the pH is neutral or slightly basic (pH 7-8).[6][7] Your this compound derivative, being less soluble in its neutral form, should precipitate out as a purified solid.

  • Isolation: Collect the precipitate by filtration, wash with cold water and then a non-polar solvent (like diethyl ether) to remove residual surface impurities, and dry under vacuum.

Issue 2: Product Decomposition on Silica Gel Column

Scenario: TLC analysis of the crude material shows a clean spot, but after column chromatography, multiple new spots appear, and the yield is very low.

Root Cause Analysis: The carbohydrazide functional group can be susceptible to degradation, especially under acidic conditions. The inherent acidity of standard silica gel can catalyze hydrolysis or other decomposition pathways, particularly if the chromatography run is prolonged.

Workflow for Minimizing On-Column Decomposition

Caption: Decision workflow for purifying acid-sensitive derivatives.

Detailed Steps & Rationale:

  • Neutralize the System: Always use a mobile phase containing a basic modifier like triethylamine or ammonia to prevent acid-catalyzed degradation on the silica.[2]

  • Choose the Right Technique: Standard gravity chromatography can be too slow.

    • Flash Chromatography: Is highly recommended to minimize the residence time of the compound on the stationary phase.[5]

    • Preparative HPLC: For highly valuable or sensitive compounds, reversed-phase preparative HPLC using a water/acetonitrile gradient with a TFA modifier (0.1%) is a powerful alternative.[8] Although TFA is acidic, the short analysis time and different separation mechanism often prevent the type of degradation seen on silica.

Issue 3: Difficulty Separating Structurally Similar Isomers or Analogs

Scenario: Synthesis has produced a mixture of regioisomers or closely related analogs (e.g., N-alkylated vs. O-alkylated products) that are inseparable by standard flash chromatography or recrystallization.

Root Cause Analysis: When compounds have very similar polarity and functional groups, their interaction with the stationary phase is nearly identical, leading to poor separation. A more selective technique is required.

Advanced Technique: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a variant of normal-phase chromatography that is ideal for separating very polar compounds which are poorly retained in reversed-phase chromatography.[9] It uses a polar stationary phase (like unmodified silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.

Protocol: Preparative HILIC for Isomer Separation

  • Column: Use a HILIC-type stationary phase (e.g., unmodified silica, amino- or diol-bonded silica).

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: Water with a buffer (e.g., 10 mM ammonium formate or ammonium acetate). The buffer is critical for good peak shape.

  • Gradient Elution: Start with a high percentage of acetonitrile (e.g., 95% A, 5% B) and run a shallow gradient, slowly increasing the water content (e.g., to 85% A, 15% B over 20-30 minutes).

  • Detection: Use a UV detector set to the λmax of your pyrazine derivative.

  • Fraction Collection & Analysis: Collect fractions and confirm purity by analytical HPLC or TLC before combining.

HILIC vs. Reversed-Phase Chromatography (RP-HPLC) Logic

G cluster_0 Compound Properties cluster_1 Chromatography Mode Selection cluster_2 Mechanism of Separation Compound This compound Derivative Mixture Decision Assess Polarity & Hydrophobicity Compound->Decision HILIC HILIC (High Polarity, Hydrophilic) Decision->HILIC Highly Polar Isomers RP_HPLC Reversed-Phase HPLC (Moderate Polarity, some Hydrophobicity) Decision->RP_HPLC Has Hydrophobic Substituents HILIC_Mech Partitioning into an adsorbed water layer on the stationary phase. Elution order: Least polar to most polar. HILIC->HILIC_Mech RP_HPLC_Mech Partitioning based on hydrophobic interactions with C18 chains. Elution order: Most polar to least polar. RP_HPLC->RP_HPLC_Mech

Caption: Logic for choosing between HILIC and RP-HPLC.

IV. References

  • BenchChem. (2025). Technical Support Center: Synthesis of Pyrazine Derivatives. 10

  • BenchChem. (2025). Technical Support Center: Solvent Selection for Recrystallization of Pyrazine Derivatives. 3

  • Patel, N. B., et al. (2011). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Sciences, 1(1), 1-7. 4

  • Bouz, G., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1212. 6

  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. 9

  • Janďourek, O., et al. (2020). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules, 25(18), 4243. 5

  • Semelková, L., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1212. 11

  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry. 1

  • ResearchGate. (2025). The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Derivatives. 12

  • International Journal of Chemical and Biological Sciences. (n.d.). Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. 13

  • PubMed. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. 14

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. 2

  • Sketchy MCAT. (2023, December 2). Chromatography: Techniques & Types (Full Lesson) | Organic Chemistry | Sketchy MCAT. YouTube. 15

  • BenchChem. (n.d.). Technical Support Center: Purification of TRH Hydrazide Products. 8

  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. 10(2), 288-297. --INVALID-LINK--

References

identifying and minimizing side reactions in 3-aminopyrazine-2-carbohydrazide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Aminopyrazine-2-carbohydrazide

A Guide for Researchers and Development Professionals

Welcome to the technical support center for the synthesis of this compound. This critical intermediate is a cornerstone for the development of various pharmacologically active compounds, including novel antimicrobial agents and kinase inhibitors[1][2]. However, its synthesis is not without challenges. Seemingly straightforward, the pathway is prone to side reactions that can significantly impact yield and purity.

This guide is structured to provide direct, actionable solutions to common issues encountered in the lab. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategy.

Core Synthetic Pathway: An Overview

The synthesis of this compound is typically achieved in a two-step process starting from 3-aminopyrazine-2-carboxylic acid.

  • Esterification: The carboxylic acid is first converted to its corresponding methyl or ethyl ester. This step is crucial as it activates the carbonyl group for the subsequent nucleophilic attack.

  • Hydrazinolysis: The resulting ester, commonly methyl 3-aminopyrazine-2-carboxylate[3][4], is then reacted with hydrazine hydrate. This reaction displaces the alkoxy group (-OCH₃) to form the desired carbohydrazide[5][6].

While the overall transformation is robust, controlling the reaction conditions at each stage is paramount to minimizing byproduct formation and maximizing the yield of the target molecule.

Synthesis_Pathway A 3-Aminopyrazine-2-carboxylic Acid B Methyl 3-aminopyrazine-2-carboxylate A->B Step 1: Esterification (MeOH, H₂SO₄ or MeBr) SR1 Incomplete Esterification A->SR1 Low catalyst or temp C This compound (Target Product) B->C Step 2: Hydrazinolysis (NH₂NH₂·H₂O) SR2 Ester Hydrolysis B->SR2 Water contamination SR3 N,N'-bis(3-aminopyrazine-2-carbonyl)hydrazine (Diacyl Adduct) B->SR3 Insufficient hydrazine SR5 Potential Cyclization (e.g., Pteridine derivatives) B->SR5 High temp, specific catalysts SR4 Product Hydrolysis C->SR4 Aqueous workup or prolonged heating

Caption: Synthetic pathway and potential side reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Q1: My overall yield of this compound is consistently low (<50%). What are the likely causes and how can I improve it?

A1: Low yield is a common complaint that can originate from either the esterification or the hydrazinolysis step. Let's break down the potential causes.

  • Cause A: Incomplete Esterification (Step 1). The starting carboxylic acid is often poorly soluble, and if the esterification reaction does not go to completion, you will carry unreacted starting material into the next step, which will not react with hydrazine and will be lost during workup.

    • Solution: Ensure your acid catalyst (e.g., H₂SO₄) is added in sufficient quantity and that the reaction is heated (reflux in methanol) for an adequate duration (often 12-48 hours)[1]. Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting acid spot disappears. An alternative method involves reacting an alkali salt of the acid with methyl bromide in DMF, which can lead to higher purity and yield[7].

  • Cause B: Inefficient Hydrazinolysis (Step 2). The conversion of the ester to the hydrazide can stall or be outcompeted by side reactions.

    • Solution 1: Stoichiometry of Hydrazine. Use a significant excess of hydrazine hydrate (typically 3-5 equivalents). This serves two purposes: it drives the reaction equilibrium towards the product (Le Chatelier's principle) and statistically minimizes the formation of the N,N'-diacylhydrazine byproduct, where one hydrazine molecule reacts with two ester molecules[8].

    • Solution 2: Reaction Time and Temperature. These reactions are typically run at reflux in a solvent like ethanol or methanol[6]. Insufficient heating time can lead to an incomplete reaction. Monitor by TLC. However, prolonged heating in the presence of water can lead to hydrolysis of the product[9].

  • Cause C: Product Loss During Work-up. The desired product, this compound, has some water solubility. Precipitating the product by pouring the reaction mixture into a large volume of cold water is a common isolation method. However, if the volume of water is too small or not sufficiently cold, you can lose a significant amount of product.

    • Solution: After the reaction, concentrate the mixture to remove most of the alcohol solvent. Then, pour the concentrated residue into a large volume of ice-cold water or an ice/water slurry with vigorous stirring to induce rapid precipitation. Allow it to stand in an ice bath to maximize crystal formation before filtering[10].

Q2: My final product shows multiple spots on the TLC plate, even after recrystallization. What are these impurities?

A2: The presence of persistent impurities points to specific side reactions. The most common culprits are:

  • Impurity A: Unreacted Methyl 3-aminopyrazine-2-carboxylate. This is the most common impurity and arises from an incomplete reaction.

    • Identification: This spot will have a higher Rf value than the more polar carbohydrazide product.

    • Solution: Increase the reaction time, temperature, or the equivalents of hydrazine hydrate used. Ensure your hydrazine hydrate has not degraded; use a fresh bottle if in doubt[11].

  • Impurity B: N,N'-bis(3-aminopyrazine-2-carbonyl)hydrazine. This "di-acylated" byproduct forms when one hydrazine molecule is attacked by two molecules of the ester. It is often less soluble than the desired product.

    • Identification: This byproduct is significantly less polar than hydrazine but more polar than the starting ester. It can be difficult to separate from the product due to similar structural features.

    • Solution: The primary preventative measure is using a molar excess of hydrazine hydrate, as detailed in A1[8]. If it has already formed, careful recrystallization from a suitable solvent like aqueous ethanol may be required to separate it.

  • Impurity C: 3-Aminopyrazine-2-carboxylic Acid. This can appear if water was present in your reaction, causing hydrolysis of either the starting ester or the final carbohydrazide product.

    • Identification: This is a very polar compound and will typically have a very low Rf value, often streaking on silica plates unless an acidic mobile phase is used.

    • Solution: Use anhydrous solvents (absolute ethanol is a good choice) and protect the reaction from atmospheric moisture with a drying tube[11]. During work-up, avoid prolonged exposure to highly acidic or basic aqueous conditions.

Frequently Asked Questions (FAQs)

Q3: Why is hydrazine hydrate used instead of anhydrous hydrazine?

A3: Hydrazine hydrate is a stable, commercially available liquid that is much safer and easier to handle than highly toxic and explosive anhydrous hydrazine. For most standard hydrazinolysis reactions, the water in the hydrate does not significantly interfere with the reaction, especially when an alcohol is used as the solvent.

Q4: Can I use a different alcohol for the esterification, for example, to make the ethyl ester?

A4: Yes, you can certainly use other simple alcohols like ethanol to produce the corresponding ethyl ester. The subsequent hydrazinolysis of the ethyl ester proceeds via the same mechanism and generally gives comparable results to the methyl ester[5]. The choice between methyl and ethyl ester often comes down to the physical properties of the intermediate (e.g., melting point, crystallinity) which can aid in its purification.

Q5: What is the optimal temperature for the hydrazinolysis step?

A5: The optimal temperature is typically the reflux temperature of the solvent used, most commonly ethanol (~78 °C) or methanol (~65 °C)[6]. This provides enough thermal energy to overcome the activation barrier without being excessively high, which could promote degradation or unwanted side reactions. It is crucial to monitor the reaction to avoid prolonged heating once the reaction is complete[9].

Q6: What are the best practices for purifying the final this compound?

A6: The most common and effective method for purification is recrystallization[5].

  • Solvent Selection: A mixture of ethanol and water is often a good starting point. Dissolve the crude product in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allowing this solution to cool slowly will typically yield pure crystals.

  • Alternative: For stubborn impurities, column chromatography can be used, but it can be challenging due to the polarity of the compound. A silica gel column with an eluent system like Dichloromethane/Methanol or Ethyl Acetate/Methanol is a viable option[12].

Validated Experimental Protocols

Protocol 1: Synthesis of Methyl 3-aminopyrazine-2-carboxylate

This protocol is adapted from established procedures for esterifying aminopyrazine carboxylic acids[1][10].

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminopyrazine-2-carboxylic acid (10.0 g, 0.072 mol).

  • Add methanol (150 mL). The acid will not fully dissolve, forming a suspension.

  • Carefully add concentrated sulfuric acid (4.0 mL, 0.075 mol) dropwise while stirring.

  • Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction's progress by TLC (Eluent: 5% Methanol in Dichloromethane). The starting material should be consumed.

  • Cool the reaction mixture to room temperature and neutralize it carefully by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • The product will precipitate as a pale yellow solid. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, wash it thoroughly with cold water (3 x 50 mL), and then with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to yield methyl 3-aminopyrazine-2-carboxylate. (Typical yield: 80-90%).

Protocol 2: Synthesis of this compound

This protocol is based on standard hydrazinolysis methods for esters[5][6].

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend methyl 3-aminopyrazine-2-carboxylate (10.0 g, 0.065 mol) in absolute ethanol (120 mL).

  • Add hydrazine hydrate (16.0 mL, ~0.325 mol, 5 equivalents) to the suspension.

  • Heat the mixture to reflux. The solid will gradually dissolve as the reaction proceeds. Maintain reflux for 8-12 hours.

  • Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane) until the starting ester spot has completely disappeared.

  • Allow the reaction mixture to cool to room temperature, then concentrate it under reduced pressure to about one-third of its original volume.

  • Pour the concentrated residue into 500 mL of an ice-water slurry with vigorous stirring. A precipitate will form.

  • Keep the mixture in an ice bath for 1 hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash it with abundant cold water (3 x 50 mL), and dry it under vacuum.

  • If necessary, recrystallize the crude product from an ethanol/water mixture. (Typical yield: 75-85%).

ParameterStep 1: EsterificationStep 2: HydrazinolysisRationale
Solvent MethanolAbsolute EthanolReactant in Step 1; provides good solubility and reflux temp in Step 2.[1][6]
Key Reagent Conc. H₂SO₄Hydrazine Hydrate (98-100%)Acid catalyst; Nucleophile for hydrazide formation.
Stoichiometry ~1.05 eq. catalyst3-5 eq. hydrazine hydrateCatalytic amount; excess drives reaction and minimizes side products.[8]
Temperature Reflux (~65 °C)Reflux (~78 °C)Provides sufficient energy for reaction completion.
Duration 12-48 hours8-12 hoursReaction requires time; monitor by TLC for completion.
Work-up Neutralization, PrecipitationConcentration, Precipitation in ice-waterIsolates the product from the reaction mixture.

References

long-term stability and optimal storage conditions for 3-aminopyrazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Aminopyrazine-2-carbohydrazide (3-AP-CH)

A Guide to Long-Term Stability and Optimal Storage

Welcome to the technical support guide for this compound (CAS No. 6761-52-0). This document is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of 3-AP-CH, thereby safeguarding the validity and reproducibility of your experimental results. This guide moves beyond simple storage instructions to explain the chemical rationale behind our recommendations, empowering you to make informed decisions in your laboratory.

Section 1: Quick Reference Data Sheet

For immediate reference, the critical storage and handling parameters for solid this compound are summarized below.

ParameterOptimal ConditionRationale
Storage Temperature 2–8 °C[1][2]Minimizes thermal degradation and slows down potential side reactions.
Atmosphere Inert Gas (Argon or Nitrogen)[1]The carbohydrazide moiety is a strong reducing agent and can be susceptible to oxidation.[2] An inert atmosphere prevents oxidative degradation.
Light Exposure Protect from Light / Store in Dark[2][3]Prevents potential photo-degradation, a common pathway for nitrogen-containing heterocyclic compounds.
Moisture Sealed in Dry Conditions[3]The hydrazide functional group is susceptible to hydrolysis.[4][5] Strict moisture exclusion is critical.
Container Tightly Sealed Container[6][7][8]Prevents exposure to atmospheric oxygen and moisture.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the absolute optimal storage conditions for long-term (>1 year) stability of solid 3-AP-CH?

For maximum long-term stability, solid this compound should be stored at 2–8 °C under an inert atmosphere (argon or nitrogen) in a tightly sealed, opaque container.[1][2] While some suppliers may indicate room temperature storage, refrigerated conditions under inert gas provide the most robust protection against the two primary degradation pathways: oxidation and hydrolysis.

  • Expertise & Causality: The carbohydrazide group is structurally related to hydrazine, a potent reducing agent.[2] This makes the molecule susceptible to oxidation from atmospheric oxygen over time. Storing under an inert gas directly mitigates this risk. Furthermore, like other hydrazides, the C-N bond can be susceptible to hydrolysis, a reaction accelerated by ambient moisture.[4] Refrigeration slows the kinetics of all potential degradation reactions.

Q2: I need to prepare a solution of 3-AP-CH for my experiment. How should I prepare and store it?

Solutions of 3-AP-CH should be prepared fresh for each experiment and used as quickly as possible. Due to the reactivity of the hydrazide group, solutions are significantly less stable than the solid compound.

  • Solvent Choice: Use high-purity, anhydrous solvents when possible. If aqueous buffers are required, they should be de-gassed (e.g., by sparging with nitrogen or argon) prior to use to remove dissolved oxygen.

  • pH Considerations: General studies on hydrazide-based compounds show they are increasingly unstable in acidic aqueous solutions (pH < 6) due to accelerated hydrolysis.[4][5] Stability is generally improved as the pH approaches neutrality.[4][5] If your experiment requires acidic conditions, be aware that the compound's half-life may be significantly reduced.

  • Storage of Solutions: Short-term storage (a few hours) should be at 2–8 °C, protected from light. Do not store solutions for extended periods , as degradation is likely.

Q3: What are the most likely degradation pathways for this compound?

Based on the chemical structure, the two primary degradation pathways are hydrolysis and oxidation .

  • Hydrolysis: In the presence of water, the carbohydrazide functional group can be cleaved, ultimately reverting to 3-aminopyrazine-2-carboxylic acid and hydrazine. This reaction is often catalyzed by acidic or basic conditions.[4]

  • Oxidation: The hydrazide moiety can be oxidized, leading to the formation of various byproducts and a potential change in the compound's color (e.g., yellowing or browning). This is exacerbated by exposure to air and light.

Q4: What are the physical signs of 3-AP-CH degradation?

  • Color Change: The compound is typically a beige or light-colored solid.[1] Any significant change to a darker yellow, brown, or black coloration is a strong indicator of oxidative degradation.

  • Clumping/Change in Texture: The solid is a powder or crystalline solid.[3][6] Absorption of moisture due to improper storage can cause the powder to clump, indicating a high risk of hydrolysis.

  • Insolubility: If a previously soluble compound fails to dissolve properly in the same solvent, it may suggest degradation or polymerization.

Section 3: Troubleshooting Guide

Problem: My experimental results are inconsistent or show low activity. Could my stock of 3-AP-CH be the cause?

Yes, compromised compound integrity is a common source of experimental variability. Follow this diagnostic workflow:

  • Verify Storage Conditions: Confirm that your current stock has been stored according to the optimal conditions outlined in Section 1. Was the container always tightly sealed? Was it protected from light and stored under inert gas?

  • Visual Inspection: Examine the solid material for any of the degradation signs listed in FAQ Q4 (color change, clumping).

  • Solution Preparation: Review your solution preparation method. Are you preparing solutions fresh? If using aqueous buffers, are they de-gassed?

  • Perform a Self-Validation Test: If you suspect degradation, the most trustworthy approach is to perform a simple quality check. See Protocol 4.2 for a recommended procedure. This involves comparing your current stock to a newly purchased, certified lot using a simple analytical technique like TLC or HPLC.

Problem: The solid 3-AP-CH in our lab has turned from beige to a noticeable yellow/brown. Is it still usable?

A color change is a clear visual warning of chemical degradation, likely oxidation.

  • For non-critical applications: It might still be usable, but the purity is highly questionable, and results will not be reliable.

  • For quantitative, cell-based, or in-vivo studies: Do not use it. The unknown degradation products could have their own biological activity or act as inhibitors, confounding your results. The actual concentration of the active compound is also unknown. It is essential to procure a fresh, validated lot of the compound.

Section 4: Experimental Protocols

Protocol 4.1: Recommended Procedure for Safe Handling and Weighing

3-AP-CH is classified as a skin, eye, and respiratory irritant.[6][8] Adherence to proper safety procedures is mandatory.

  • Engineering Controls: Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[6][7][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).[6][9]

  • Weighing: If working under an inert atmosphere, perform weighing inside a glovebox. If a glovebox is unavailable, remove the container from cold storage and allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder. Work quickly to minimize air exposure, weigh the desired amount, and immediately and tightly reseal the container, purging with inert gas if possible.

  • Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[6][8]

Protocol 4.2: Protocol for a Basic Self-Validation Stability Test

This protocol provides a framework for a laboratory to verify the integrity of an aged stock of 3-AP-CH against a new reference standard.

  • Objective: To qualitatively assess the purity of an existing stock of 3-AP-CH by comparing it to a newly acquired, certified reference standard.

  • Materials:

    • "Aged" stock of 3-AP-CH.

    • "Reference" (newly purchased) stock of 3-AP-CH.

    • Appropriate HPLC-grade solvent (e.g., Methanol or DMSO).[3]

    • Analytical method of choice (HPLC is preferred; TLC is acceptable for a rough screen).

  • Procedure (HPLC Method): a. Prepare a stock solution of both the "Aged" and "Reference" compounds at the exact same concentration (e.g., 1 mg/mL) in the same solvent. b. Analyze both samples using an identical HPLC method (same column, mobile phase, flow rate, and detector wavelength). c. Analysis: i. Compare the chromatograms. The "Reference" sample should show a single major peak with minimal impurities. ii. In the "Aged" sample chromatogram, look for:

    • A significant decrease in the area of the main peak compared to the reference.
    • The appearance of new peaks (degradation products).
    • A change in the retention time of the main peak (less common, but possible).

  • Interpretation: If the "Aged" sample shows significant degradation products or a substantially reduced main peak, it should be deemed unfit for use in sensitive experiments.

Section 5: Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting experimental issues that may be related to the stability of this compound.

Caption: Troubleshooting workflow for 3-AP-CH stability issues.

References

addressing common challenges in 3-aminopyrazine-2-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Aminopyrazine-2-carboxamide

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-aminopyrazine-2-carboxamide. This resource is designed for researchers, chemists, and drug development professionals who are working with this critical chemical intermediate. 3-Aminopyrazine-2-carboxamide is a key building block in medicinal chemistry, notably as a precursor to T-1105, the non-fluorinated analog of the antiviral agent Favipiravir.[1][2] This guide provides in-depth answers to common challenges, troubleshooting advice for specific experimental issues, and detailed protocols based on established literature.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable synthetic routes to prepare 3-aminopyrazine-2-carboxamide and its derivatives?

There are two primary, well-established routes starting from 3-aminopyrazine-2-carboxylic acid.[3] The choice between them often depends on the available reagents, equipment, and the specific derivative being synthesized.

  • Two-Step Esterification-Aminolysis: This method involves first converting the carboxylic acid to its corresponding methyl or ethyl ester, which is then subjected to aminolysis (amidation with ammonia) or amidation with a specific amine.[3][4] This route is often favored because the intermediate ester can be easier to purify than the final amide.

  • One-Pot Direct Amidation via an Activated Intermediate: This approach uses a coupling agent, such as 1,1'-carbonyldiimidazole (CDI), to activate the carboxylic acid in situ, followed by the addition of an amine.[3] This method can be more efficient as it is a one-pot reaction but requires stringent anhydrous conditions.

A third, less common route for related structures involves the partial hydrolysis of a nitrile precursor, such as 3-chloropyrazine-2-carbonitrile, followed by nucleophilic substitution.

Q2: Why is direct amidation of 3-aminopyrazine-2-carboxylic acid with an amine generally ineffective without an activating agent?

Directly reacting a carboxylic acid with an amine to form an amide is a thermodynamically unfavorable condensation reaction that requires high temperatures and results in the formation of water. More importantly, the reaction is kinetically slow because the hydroxyl group (-OH) of the carboxylic acid is a very poor leaving group. Activating agents are essential to convert the hydroxyl into a better leaving group, thereby facilitating the nucleophilic attack by the amine.

Q3: How does a coupling agent like 1,1'-carbonyldiimidazole (CDI) work?

CDI is an effective coupling agent that activates the carboxylic acid by forming a highly reactive N-acylimidazole intermediate.[3] The imidazole moiety is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine. The byproducts of the reaction, imidazole and carbon dioxide, are generally easy to remove.

CDIMechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: Amidation Carboxylic_Acid 3-Aminopyrazine-2- Carboxylic Acid Intermediate N-Acylimidazole Intermediate Carboxylic_Acid->Intermediate + CDI CDI CDI Byproducts1 Byproducts1 Intermediate->Byproducts1 - Imidazole - CO2 Intermediate2 N-Acylimidazole Intermediate Amine Amine (R-NH2) Product 3-Amino-N-R-pyrazine- 2-carboxamide Amine->Product + Intermediate Byproducts2 Byproducts2 Product->Byproducts2 - Imidazole

Caption: CDI activation and subsequent amidation workflow.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Problem 1: Low or No Product Yield

Q: My reaction yield is disappointingly low. What are the most likely causes and how can I improve it?

This is a common issue with several potential root causes. A systematic approach is key to diagnosing the problem.

  • Cause A: Incomplete Carboxylic Acid Activation (CDI or SOCl₂ methods).

    • Diagnosis: The activating agents are highly sensitive to moisture. Any water present in the solvent, starting material, or glassware will consume the reagent, preventing the activation of the carboxylic acid.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents (e.g., DMSO, DMF) from a freshly opened bottle or a solvent purification system. Use fresh, high-purity CDI or thionyl chloride (SOCl₂).[3]

  • Cause B: Insufficient Reaction Time or Temperature.

    • Diagnosis: Both the activation step and the subsequent amidation may be slow, especially if the amine is sterically hindered or a weak nucleophile.

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider increasing the temperature or extending the duration. Microwave-assisted synthesis can significantly reduce reaction times and improve yields for the amidation step.[3]

  • Cause C: Product Loss During Workup.

    • Diagnosis: 3-Aminopyrazine-2-carboxamide and its simple derivatives can have moderate solubility in water. During aqueous workup and extraction, a significant amount of product can be lost to the aqueous phase.

    • Solution: When quenching the reaction, pouring the mixture into cold water can help precipitate the product more effectively. When extracting with an organic solvent like dichloromethane (DCM), saturate the aqueous layer with sodium chloride ("salting out") to decrease the product's solubility. If yields are still low, consider continuous liquid-liquid extraction.

Problem 2: Product Contamination with Starting Materials

Q: My final product shows significant contamination with unreacted 3-aminopyrazine-2-carboxylic acid (or its ester intermediate). How can I drive the reaction to completion and purify my product?

  • Cause A: Incorrect Stoichiometry.

    • Diagnosis: An insufficient amount of the coupling agent or the amine will naturally lead to unreacted starting material.

    • Solution: Re-verify all calculations. For the amidation step, using a slight excess (1.1 to 1.5 equivalents) of the amine can help drive the reaction to completion.

  • Cause B: Poor Amine Nucleophilicity.

    • Diagnosis: If you are using an aniline or another electron-deficient amine, its low nucleophilicity may hinder the reaction.

    • Solution: This scenario may require more forcing conditions, such as higher temperatures or microwave irradiation.[3] Alternatively, the two-step esterification route may be more successful, as aminolysis of an ester is often more facile.

  • Purification Strategy:

    • Acid-Base Extraction: If the contaminant is the starting carboxylic acid, you can dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a mild basic solution (e.g., saturated sodium bicarbonate). The acidic starting material will be deprotonated and move to the aqueous layer, while the neutral amide product remains in the organic layer.

    • Chromatography/Recrystallization: Column chromatography using a silica gel stationary phase with a gradient of DCM and methanol is effective for purification. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also yield highly pure product.

Problem 3: Formation of Unexpected Side Products

Q: I'm observing unknown peaks in my LC-MS or NMR spectrum. What are the likely side reactions?

Troubleshooting cluster_yield Yield & Purity Issues cluster_side Side Product Issues start Problem Observed low_yield Low Yield Contamination start->low_yield Is yield low or product impure? side_products Side Products Observed start->side_products Are there unknown peaks? check_reagents Check Reagent Quality (Anhydrous?) low_yield->check_reagents check_conditions Verify Stoichiometry, Time & Temperature low_yield->check_conditions optimize_workup Optimize Workup (Salting Out, pH Control) low_yield->optimize_workup hydrolysis Amide Hydrolysis Cause: Harsh pH in workup Solution: Neutralize carefully side_products->hydrolysis dimer Dimerization Cause: Over-activation Solution: Slow reagent addition side_products->dimer

Caption: A decision tree for troubleshooting common synthesis issues.

  • Side Product A: Hydrolyzed Amide.

    • Diagnosis: If the final amide product is exposed to strongly acidic or basic conditions during workup, especially with heating, it can hydrolyze back to the carboxylic acid.

    • Solution: Ensure the pH is carefully controlled during the workup. Neutralize the reaction mixture to a pH of ~7 before performing aqueous extractions.[3]

  • Side Product B: Dimer formed from self-condensation.

    • Diagnosis: While less common, it is possible for the amino group of one molecule to react with the activated carboxyl group of another, leading to dimer formation. This is more likely under concentrated conditions or with over-activation.

    • Solution: Use a more dilute reaction mixture. Add the activating agent (e.g., CDI) slowly and in a controlled manner, preferably at a reduced temperature (e.g., 0 °C), before adding the primary amine.

Validated Experimental Protocols

The following protocols are adapted from established procedures in the scientific literature.

Protocol A: Two-Step Synthesis via Methyl Ester Intermediate[3]

Step 1: Esterification of 3-Aminopyrazine-2-carboxylic Acid

  • Suspend 3-aminopyrazine-2-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of acid).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (3.0 eq) dropwise to the stirred suspension over 15-20 minutes. Caution: This is an exothermic reaction that releases HCl gas. Perform in a well-ventilated fume hood.

  • Remove the ice bath and heat the mixture to reflux (approx. 75 °C) for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.

  • Cool the solution to room temperature and pour it slowly into an equal volume of ice-cold water.

  • Carefully neutralize the solution to pH 7 with solid sodium bicarbonate (NaHCO₃).

  • The product, methyl 3-aminopyrazine-2-carboxylate, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Aminolysis to 3-Aminopyrazine-2-carboxamide

  • Place the methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in a suitable pressure vessel or microwave vial.

  • Add a solution of 7N ammonia in methanol (a significant excess, e.g., 10-20 eq).

  • Seal the vessel and heat using microwave irradiation (e.g., 120-130 °C for 30-40 minutes) or conventional heating in a sealed tube at a similar temperature for several hours.[3]

  • After cooling, evaporate the solvent under reduced pressure.

  • The crude 3-aminopyrazine-2-carboxamide can be purified by recrystallization from ethanol or by silica gel chromatography.

Protocol B: One-Pot Synthesis using CDI Coupling[3]
  • Add 3-aminopyrazine-2-carboxylic acid (1.0 eq) to a flask containing anhydrous dimethyl sulfoxide (DMSO) (approx. 20 mL per gram of acid).

  • Add 1,1'-carbonyldiimidazole (CDI) (1.2 eq) portion-wise to the solution at room temperature.

  • Stir the mixture for 1-2 hours at room temperature to allow for the formation of the N-acylimidazole intermediate.

  • In a separate flask, prepare the amine nucleophile (e.g., bubble ammonia gas through anhydrous DMSO or use a solution of the desired amine).

  • Add the amine solution (approx. 3.0 eq) to the activated acid mixture.

  • Heat the reaction using microwave irradiation (e.g., 120 °C for 30 minutes) or conventional heating until the reaction is complete by TLC.[3]

  • Cool the reaction mixture and pour it into a beaker of vigorously stirred ice water. The product should precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual DMSO, and dry under vacuum.

Summary of Reaction Conditions
ParameterProtocol A: Esterification/AminolysisProtocol B: CDI Coupling
Starting Material 3-Aminopyrazine-2-carboxylic acid3-Aminopyrazine-2-carboxylic acid
Key Reagents Methanol, SOCl₂; Ammonia in Methanol1,1'-Carbonyldiimidazole (CDI), Amine
Solvent Anhydrous Methanol; then Anhydrous DMSOAnhydrous DMSO or DMF
Temperature Reflux (~75°C) for esterification; 120-130°C for aminolysisRoom temp for activation; 120°C for amidation
Typical Yield ~67% for ester step50-60% overall
Key Advantage Intermediate ester is often crystalline and easy to purify.A more direct, one-pot procedure.
Key Challenge A two-step process requiring isolation of an intermediate.Requires strictly anhydrous conditions to be effective.

References

Technical Support Center: Scaling Up the Production of 3-Aminopyrazine-2-Carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 3-aminopyrazine-2-carbohydrazide. This document is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger-scale production. We will address common challenges, provide in-depth troubleshooting, and outline robust protocols grounded in established chemical principles.

Foundational Principles: Understanding the Synthesis

The successful scale-up of this compound production hinges on a solid understanding of its core synthesis pathway. The most common and reliable method is a nucleophilic acyl substitution reaction. This process involves the conversion of an ester, typically methyl 3-aminopyrazine-2-carboxylate, into the desired hydrazide by reacting it with hydrazine hydrate.[1]

The starting material, methyl 3-aminopyrazine-2-carboxylate, is itself synthesized from 3-aminopyrazine-2-carboxylic acid via esterification.[2][3] While the reaction appears straightforward, scaling up introduces challenges related to reaction kinetics, heat management, impurity profiles, and critically, the safe handling of hydrazine.

Visualizing the Core Synthesis Workflow

The diagram below outlines the key stages in the production of this compound.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Hydrazide Formation cluster_2 Stage 3: Purification & Isolation A 3-Aminopyrazine-2-carboxylic Acid B Esterification (e.g., Methanol, H₂SO₄) A->B C Methyl 3-aminopyrazine-2-carboxylate B->C E Nucleophilic Acyl Substitution (Methanol, Reflux) C->E D Hydrazine Hydrate D->E F Crude this compound E->F G Purification (Recrystallization or Chromatography) F->G H Pure this compound G->H I Quality Control (QC) (HPLC, NMR, MS) H->I

Caption: Overall workflow for this compound synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis and scale-up process in a direct question-and-answer format.

Q1: My reaction yield is consistently below 70%. What are the primary causes and how can I optimize it?

A1: Low yield is a multifaceted problem often stemming from one of four areas: incomplete reaction, starting material instability, side reactions, or product loss during workup.

  • Incomplete Reaction: Ensure your starting ester is fully consumed. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). On a larger scale, reaction times may need to be extended. A slight excess (1.5 to 2 equivalents) of hydrazine hydrate can help drive the reaction to completion, but a large excess can complicate purification.

  • Reagent Quality: Verify the purity of your methyl 3-aminopyrazine-2-carboxylate. Impurities can interfere with the reaction. Ensure the hydrazine hydrate used is of appropriate grade; its concentration can decrease over time if not stored properly.

  • Temperature Control: While the reaction is typically run at reflux, excessive or prolonged heat can lead to the degradation of the pyrazine ring, often indicated by the formation of dark, tarry substances. Maintain a controlled reflux temperature and avoid aggressive heating.

  • Product Loss: The product has some solubility in methanol and water. Minimize the volume of solvent used for recrystallization and ensure the crystallization mixture is thoroughly cooled before filtration to maximize recovery.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Completion Is the reaction going to completion? (Check via TLC/HPLC) Start->Check_Completion Yes_Complete Yes Check_Completion->Yes_Complete   No_Complete No Check_Completion->No_Complete   Check_Purity Are starting materials pure? Yes_Complete->Check_Purity Optimize_Params Optimize Reaction Parameters: - Increase reaction time - Use slight excess of Hydrazine Hydrate - Verify temperature No_Complete->Optimize_Params Yes_Purity Yes Check_Purity->Yes_Purity No_Purity No Check_Purity->No_Purity Check_Degradation Is there evidence of degradation? (Dark color, tar formation) Yes_Purity->Check_Degradation Purify_SM Purify starting ester or use higher grade reagents No_Purity->Purify_SM Check_Workup Review purification/workup protocol Optimize_Workup Optimize Workup: - Minimize recrystallization solvent volume - Ensure complete precipitation (cooling) - Check filter for product loss Check_Workup->Optimize_Workup Check_Degradation->Check_Workup No Degradation Yes_Degrade Yes Check_Degradation->Yes_Degrade Control_Temp Reduce reflux temperature or reaction time Yes_Degrade->Control_Temp

Caption: Decision tree for troubleshooting low reaction yield.

Q2: I am observing a persistent impurity with a similar polarity to my product. What could it be?

A2: The most common impurity is unreacted starting material, methyl 3-aminopyrazine-2-carboxylate. Due to the structural similarity, it can be challenging to separate. Another possibility, though less common under standard conditions, is the formation of diacylated byproducts where the exocyclic amino group is also acylated.[3]

  • Mitigation Strategy:

    • Reaction Monitoring: As stated above, ensure the reaction goes to completion to consume all starting material.

    • Purification: If the impurity persists, column chromatography is a more effective separation method than recrystallization. A gradient elution with a hexane/ethyl acetate system is often effective.[4] For recrystallization, a different solvent system may be required. Acetonitrile has been successfully used to obtain X-ray quality crystals of the final product and may offer better separation.[1]

Q3: The product is difficult to filter and handle, appearing as very fine needles. How can I improve its physical properties?

A3: The morphology of crystals is highly dependent on the conditions of their formation.

  • Slower Crystallization: Rapid precipitation (e.g., "crashing out") from a supersaturated solution often leads to very fine, difficult-to-filter solids. For better crystal growth, allow the solution to cool slowly and undisturbed. Seeding the solution with a few crystals of a previous pure batch can also promote the growth of larger, more manageable crystals.

  • Solvent System: The choice of solvent for recrystallization is critical. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, acetonitrile) to find conditions that favor the formation of larger crystals.

Q4: What are the absolute critical safety protocols when scaling up with hydrazine hydrate?

A4: Hydrazine is an acutely toxic, corrosive, and suspected carcinogen.[5][6][7] Its handling is the most critical safety consideration in this process. Standard laboratory precautions are insufficient for scale-up.

  • Engineering Controls: All work must be conducted in a certified, high-performance chemical fume hood. For kilogram-scale production, the use of a closed handling system is strongly recommended to eliminate vapor inhalation exposure.[8]

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, a face shield, and double-gloving are mandatory.[6] The inner glove can be nitrile, but the outer glove should be a material with high resistance to hydrazine, such as chloroprene.[6]

  • Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[7] Personnel must be trained on spill cleanup procedures. Spills should be absorbed with a non-combustible absorbent like sand or vermiculite; never use combustible materials like paper towels or sawdust.[7]

  • Waste Disposal: All hydrazine-contaminated waste, including empty containers, is considered hazardous waste and must be disposed of according to institutional and federal regulations.[6]

Key Safety Measures for Hydrazine Handling

G center Hydrazine Safety ppe Personal Protective Equipment (PPE) - Flame-Resistant Lab Coat - Chemical Goggles & Face Shield - Double Gloves (Chloroprene outer) center->ppe eng Engineering Controls - Certified Fume Hood - Closed Handling System (for scale-up) - Proper Ventilation center->eng spill Spill & Emergency - Accessible Eyewash/Shower - Non-combustible Absorbent (Sand) - Trained Personnel center->spill waste Waste Disposal - Segregated Hazardous Waste - Labeled, Sealed Containers - Follow Official Protocols center->waste

Caption: Core safety pillars for handling hydrazine hydrate.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[1]

ReagentMolar Eq.MWAmount (for 10g scale)Notes
Methyl 3-aminopyrazine-2-carboxylate1.0153.1410.0 gStarting Ester
Hydrazine Hydrate (~64%)4.050.06~13.1 mLReagent, handle with extreme care
Methanol--100 mLSolvent

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser. The entire apparatus must be placed within a certified chemical fume hood.

  • Charging Reagents: To the flask, add methyl 3-aminopyrazine-2-carboxylate (1.0 eq, 10.0 g) and methanol (100 mL). Stir to dissolve.

  • Addition of Hydrazine: Carefully add hydrazine hydrate (4.0 eq, ~13.1 mL) to the solution. Caution: Hydrazine is highly corrosive and toxic. Use appropriate PPE.[5][9]

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's completion by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The starting material spot should disappear.

  • Cooling & Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. The product will begin to precipitate.

  • Isolation: Cool the mixture further in an ice bath for at least 1 hour to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold methanol to remove residual impurities.

  • Drying: Dry the product under vacuum to obtain crude this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Acetonitrile is a suitable solvent for recrystallization.[1]

  • Dissolution: Transfer the crude product to an appropriately sized Erlenmeyer flask. Add the minimum amount of hot acetonitrile required to fully dissolve the solid.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Avoid disturbing the flask to encourage the formation of larger crystals.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 1 hour to complete the crystallization process.

  • Isolation & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.

  • Quality Control: Confirm the purity of the final product using HPLC, NMR, and/or Mass Spectrometry.

References

Technical Support Center: A Researcher's Guide to the Stability and Degradation of 3-Aminopyrazine-2-Carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Desk

This document provides a framework for investigating its stability based on first principles of chemical reactivity and established analytical workflows. We will explore predicted degradation pathways, provide detailed protocols for conducting forced degradation studies, and offer troubleshooting advice for common experimental challenges.

Section 1: Predicted Degradation Pathways

Understanding the inherent reactivity of a molecule's functional groups is the first step in predicting its stability. 3-Aminopyrazine-2-carbohydrazide features three key regions susceptible to degradation: the carbohydrazide moiety, the C3-amino group, and the pyrazine ring system.

  • Hydrolysis (Most Probable Pathway): The carbohydrazide functional group is structurally similar to an amide and is therefore susceptible to hydrolysis under both acidic and basic conditions. This is often the primary non-biotransformation degradation route for such molecules. The reaction involves the cleavage of the C-N bond between the pyrazine ring's carbonyl carbon and the hydrazinyl nitrogen.

    • Products: The expected products are 3-aminopyrazine-2-carboxylic acid and hydrazine .[3][4] The formation of the carboxylic acid can be readily monitored by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Oxidation: The electron-rich amino group and the hydrazide moiety are prime targets for oxidative degradation. The presence of atmospheric oxygen, metal ion catalysts, or oxidizing agents (like peroxide) can initiate these pathways.

    • Products: Oxidation of the hydrazide could lead to the formation of a diimide intermediate, which can be further oxidized or decomposed. Oxidation of the C3-amino group could potentially form nitroso or nitro derivatives, though this typically requires stronger conditions. It is also plausible for oxidative stress to accelerate the conversion to 3-aminopyrazine-2-carboxylic acid.

  • Photodegradation: Aromatic heterocyclic systems like pyrazine can absorb UV light, which may provide the energy needed to initiate degradation reactions. While the pyrazine ring itself is relatively stable, the exocyclic amino and carbohydrazide groups are more likely to be involved in photochemical reactions.

    • Products: Photolytic stress can lead to complex reaction mixtures. Potential pathways include the reduction of the pyrazine ring, free-radical-mediated reactions involving the hydrazide group, or even the formation of dimers. Studies on analogous aromatic nitro compounds have shown that photolysis can lead to the formation of furazan and furoxan derivatives through reactions of adjacent functional groups.[5]

The following diagram illustrates the principal predicted degradation pathways.

G parent This compound hydrolysis_prod 3-Aminopyrazine-2-Carboxylic Acid + Hydrazine parent->hydrolysis_prod Hydrolysis (Acid/Base, Heat) oxidation_prod Oxidized Derivatives (e.g., Diimides, N-Oxides) parent->oxidation_prod Oxidation (e.g., H₂O₂, O₂) photo_prod Complex Photoproducts (e.g., Dimers, Rearrangements) parent->photo_prod Photolysis (UV/Visible Light)

Caption: Predicted major degradation routes for this compound.

Section 2: Experimental Workflow for a Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. The following workflow is a robust starting point for your investigations.

Experimental Protocol: Forced Degradation
  • Prepare a Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile:water) to a concentration of 1 mg/mL. This solvent choice makes it compatible with subsequent dilutions into aqueous stressing agents.

  • Apply Stress Conditions:

    • For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution in a sealed vial. Prepare a control sample by diluting 1 mL of stock with 9 mL of the 50:50 acetonitrile:water solvent.

    • Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Use 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Use 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate the control sample solution at 80°C for 48 hours. For solid-state thermal stress, place the dry powder in a 100°C oven for 48 hours.

    • Photolytic Degradation: Expose the control sample solution in a quartz cuvette to a photostability chamber (ICH Option 2: >1.2 million lux hours and >200 W·h/m²).

  • Sample Analysis:

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each vial.

    • Neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to halt the reaction and prevent damage to the analytical column.

    • Dilute all samples, including the control, to a final concentration of ~20 µg/mL with the mobile phase.

    • Analyze immediately using a stability-indicating LC-MS method.

Recommended Analytical Method
  • Technique: HPLC with UV/PDA and Mass Spectrometric detection (LC-MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 0.8 mL/min.

  • UV Detection: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm) and collect full spectra with PDA.

  • MS Detection: Use Electrospray Ionization (ESI) in positive mode to monitor for the parent compound (m/z 154.1) and potential degradants.

G start Prepare 1 mg/mL Stock Solution stress Incubate Under Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress sample Withdraw Aliquots at Time Points stress->sample neutralize Neutralize Acid/Base Samples sample->neutralize dilute Dilute to Final Concentration (~20 µg/mL) neutralize->dilute analyze Analyze via LC-MS dilute->analyze

Caption: Workflow for conducting a forced degradation study.

Section 3: Troubleshooting Guide

Question / Observation Probable Cause & Recommended Action
My control sample (T=0) shows significant impurity peaks. 1. Purity of Starting Material: Your initial material may not be pure. Verify its purity by an independent method (e.g., NMR, elemental analysis). 2. Solvent Instability: The compound might be degrading in your stock solution solvent. Try preparing a fresh sample in the mobile phase and injecting it immediately. 3. On-Column Degradation: The acidic mobile phase could be causing slow hydrolysis on the column. Try a neutral pH mobile phase (ensure your column is compatible).
I see no degradation under any stress condition. 1. Insufficient Stress: The compound may be highly stable. Increase the intensity of the stress: use higher temperatures (e.g., 80°C), stronger acid/base concentrations (e.g., 1 M HCl/NaOH), or longer exposure times. 2. Analytical Method is Not "Stability-Indicating": Your HPLC method may be co-eluting the parent compound with its degradation products. Re-evaluate your gradient, column chemistry, or mobile phase to achieve better separation.
The parent peak disappears, but no new peaks appear. 1. Formation of Non-UV Active Products: The degradants may lack a chromophore. Rely on your mass spectrometer's total ion chromatogram (TIC) instead of the UV trace. 2. Precipitation: The degradation product may be insoluble in the sample solvent. Check for visible precipitate in the vial. 3. Formation of Volatile Products: Degradation may be producing small, volatile molecules (like hydrazine) that are not retained on the column.
A new peak has a mass that doesn't match predicted degradants. 1. Dimerization: The mass may correspond to a dimer of the parent compound or a reaction product. 2. Solvent Adducts: The observed mass could be the parent or a degradant with a solvent molecule attached (e.g., +CH₃CN for acetonitrile). 3. Unexpected Rearrangement: The molecule may have undergone an unexpected chemical rearrangement. This requires more advanced structural elucidation, such as isolation of the peak followed by NMR analysis.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: What is the most critical factor for the storage of this compound?

    • A: Based on its chemical structure, moisture is the most critical factor to control. Hydrolysis of the carbohydrazide bond is the most likely degradation pathway. Therefore, the compound should be stored as a dry solid in a desiccator, protected from humidity and light.

  • Q2: Can I anticipate the retention time of the primary hydrolytic degradant, 3-aminopyrazine-2-carboxylic acid?

    • A: Yes. In reverse-phase chromatography, the carboxylic acid is more polar than the parent carbohydrazide. Therefore, you should expect 3-aminopyrazine-2-carboxylic acid to have a shorter retention time than the parent compound.

  • Q3: Are there any safety concerns related to the degradation products?

    • A: Yes. A primary predicted degradation product is hydrazine .[4] Hydrazine is a toxic and potentially carcinogenic substance. All degradation studies should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

  • Q4: My goal is to synthesize a derivative using the hydrazide group. How can I minimize degradation of my starting material?

    • A: Use anhydrous (dry) solvents for your reaction.[6] If the reaction requires a base, use a non-nucleophilic organic base (e.g., triethylamine or DIPEA) instead of an aqueous inorganic base like NaOH to avoid competing hydrolysis. Run reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

References

Validation & Comparative

comparative biological activity of 3-aminopyrazine-2-carbohydrazide analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 3-Aminopyrazine-2-Carbohydrazide Analogs

Introduction: The Versatile Scaffold of this compound

The pyrazine ring is a privileged scaffold in medicinal chemistry, most famously represented by pyrazinamide, a cornerstone drug for treating tuberculosis. At the heart of this chemical family lies the this compound core, a structure that has garnered significant attention for its therapeutic potential. The strategic placement of an amino group and a carbohydrazide moiety on the pyrazine ring creates a versatile template for chemical modification. Researchers have extensively explored analogs of this core structure, driven by the goal of discovering novel agents with enhanced potency, broader biological spectra, and improved safety profiles to combat pressing health challenges like drug-resistant pathogens and cancer.[1]

This guide provides a comparative analysis of the biological activities of various this compound analogs, synthesizing data from numerous studies. We will delve into their antimycobacterial, antibacterial, antifungal, and anticancer properties, supported by experimental data and detailed protocols. The causality behind experimental design and the structure-activity relationships (SAR) that govern the efficacy of these compounds will be a central focus.

General Synthesis Strategy: Building the Analogs

The synthesis of this compound analogs typically follows a multi-step pathway, which allows for the systematic introduction of diverse functional groups. A common and effective approach begins with a commercially available precursor like pyrazinamide or methyl 3-aminopyrazine-2-carboxylate.

The rationale for this synthetic workflow is its modularity. The initial steps create the core hydrazide intermediate. The final condensation step is particularly crucial as it allows for the introduction of a wide array of aldehydes or ketones, generating a library of hydrazone derivatives. This diversity is key to exploring the structure-activity relationship, as the electronic and steric properties of the appended group can dramatically influence the compound's interaction with its biological target.[2][3]

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Analog Diversification A Pyrazinamide B Ethyl Pyrazinoate A->B Hydrolysis & Esterification C Pyrazinoic Acid Hydrazide (Core Intermediate) B->C Reaction with Hydrazine Hydrate E Final Analogs (Hydrazones) C->E Condensation D Substituted Aromatic Aldehydes D->E F Antimicrobial & Anticancer Screening E->F Biological Evaluation

Caption: Generalized workflow for the synthesis and evaluation of this compound analogs.

Comparative Antimycobacterial Activity

The fight against tuberculosis, especially multidrug-resistant strains (MDR-TB), is a primary driver for the development of new pyrazine-based compounds.[4] Analogs of this compound have shown significant promise in this area.

The primary mechanism of action for some of the most potent compounds is believed to be the inhibition of mycobacterial prolyl-tRNA synthetase (ProRS), an essential enzyme for protein synthesis.[4][5] This represents a different molecular target from commonly used antitubercular agents, making these analogs particularly valuable for overcoming existing resistance mechanisms.[4]

Structure-Activity Relationship (SAR) Insights: Several structural features have been identified as critical for potent antimycobacterial activity:

  • Acylation of the 3-Amino Group: Introducing acyl groups, particularly substituted benzamides, at the 3-amino position significantly enhances activity.[4]

  • 4'-Substitution on Benzamide: Analogs with a substituent at the 4'-position of the benzamide ring, such as larger halogens or a methyl group, demonstrate the highest activity.[4]

  • N-Substituted Carboxamides: For N-substituted 3-aminopyrazine-2-carboxamides, the nature of the substituent is key. Phenyl and long-chain alkyl derivatives tend to be more active than benzyl derivatives.[6][7] Specifically, the 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide was identified as a highly active compound.[6][8]

Table 1: Comparative Antimycobacterial Activity (MIC) of Selected Analogs

Compound Type Substituent (R) Target Strain MIC (µg/mL) Reference
3-(Benzamido)pyrazine-2-carboxamide 4'-Iodo M. tuberculosis (H37Rv) 1.95 [4]
3-(Benzamido)pyrazine-2-carboxamide 4'-Bromo M. tuberculosis (H37Rv) 1.95 [4]
3-(Benzamido)pyrazine-2-carboxamide 4'-Chloro M. tuberculosis (H37Rv) 3.91 [4]
3-Amino-N-substituted-pyrazine-2-carboxamide 2,4-dimethoxyphenyl M. tuberculosis (H37Rv) 12.5 [6][7]
3-Amino-N-substituted-pyrazine-2-carboxamide n-heptyl M. kansasii 12.5 [6]

| 3-Amino-N-substituted-pyrazine-2-carboxamide | 4-CF₃-phenyl | M. smegmatis | 31.25 |[6] |

A crucial advantage of these active compounds is their efficacy against MDR strains of M. tuberculosis and their low cytotoxicity against human cell lines, such as HepG2, suggesting a favorable selectivity profile.[4][5]

Comparative Antibacterial and Antifungal Activity

Beyond mycobacteria, these analogs have been evaluated against a panel of clinically significant bacteria and fungi. The general observation is that many derivatives exhibit greater potency against Gram-positive bacteria compared to Gram-negative bacteria.[2][3]

Structure-Activity Relationship (SAR) Insights:

  • Gram-Positive vs. Gram-Negative: The difference in activity is often attributed to the structural complexity of the bacterial cell wall. The outer membrane of Gram-negative bacteria presents a formidable barrier that can prevent compounds from reaching their intracellular targets. Modifications that increase the lipophilicity (log P value) of the analogs are a strategy to enhance intracellular concentration and overcome this barrier.[2]

  • Substituent Effects: The presence of a free amino group on the pyrazine or an attached pyrimidine ring appears to contribute positively to antimicrobial activity.[9] Among N-substituted derivatives, phenyl and alkyl substitutions on the carboxamide group conferred antibacterial activity, whereas benzyl derivatives were largely inactive.[6]

  • Antifungal Activity: Antifungal effects have been observed across various structural subtypes, with notable activity against Candida albicans and Trichophyton interdigitale.[6][7]

Table 2: Comparative Antibacterial and Antifungal Activity of Selected Analogs

Compound Series Target Organism Activity Metric Most Active Analogs Reference
Pyrazine-2-carbohydrazones S. aureus, B. subtilis Zone of Inhibition Analogs with nitro, chloro, and hydroxy-substituted phenyl rings [2]
Pyrazine-2-carbohydrazones E. coli Zone of Inhibition Analogs with methoxy and dimethylamino-substituted phenyl rings [2]
Pyrazine-2-carboxylic acid derivatives C. albicans MIC: 3.125 µg/mL (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone [9]
N-Alkyl-3-aminopyrazine-2-carboxamides S. aureus MIC: 250 µg/mL n-heptyl derivative [6]

| N-Phenyl-3-aminopyrazine-2-carboxamides | T. interdigitale | MIC: 62.5 µg/mL | 4-Cl-phenyl and 4-CF₃-phenyl derivatives |[6] |

Caption: Structure-Activity Relationship (SAR) summary for this compound analogs.

Comparative Anticancer Activity

The search for novel anticancer agents has led researchers to explore pyrazine derivatives, with several analogs demonstrating significant cytotoxic effects against various human cancer cell lines.[10][11] Some of these compounds are designed as inhibitors of specific oncogenic drivers, such as Fibroblast Growth Factor Receptors (FGFRs), which are implicated in many malignancies.[12][13]

Structure-Activity Relationship (SAR) Insights:

  • FGFR Inhibition: A series of 3-amino-pyrazine-2-carboxamide derivatives were designed as FGFR inhibitors, with compound 18i (structure detailed in source) emerging as a potent pan-FGFR inhibitor with broad antitumor activity.[12][13]

  • Substituent Effects: The presence of electron-withdrawing groups, such as nitro (–NO₂) and chloro (–Cl), on phenyl rings attached to the core structure often boosts cytotoxic activity, likely by increasing lipophilicity and improving interactions with cellular targets.[11]

  • Hydrazone Moiety: The hydrazone linkage itself is crucial, facilitating hydrogen bonding and electronic interactions with biological targets, thereby enhancing anticancer activity.[11]

Table 3: Comparative Anticancer Activity (IC₅₀) of Selected Pyrazine Analogs

Compound Series Cancer Cell Line IC₅₀ (µM) Putative Mechanism Reference
Pyrazine-thiazole analog 6c MCF-7 (Breast) 5.51 Cytotoxicity [11]
Pyrazine-thiazole analog 9 Panc-1 (Pancreatic) Significant cytotoxicity Cytotoxicity [11]
Pyrazine-thiazole analog 11c HepG2 (Liver) 8.01 Cytotoxicity [11]
Imidazo[1,2-a]pyrazine 12b HepG2 (Liver) 13 Cytotoxicity [14]
Imidazo[1,2-a]pyrazine 12b MCF-7 (Breast) 11 Cytotoxicity [14]

| 3-Amino-pyrazine-2-carboxamide 18i | Multiple (FGFR abnormal) | Potent activity | FGFR Inhibition |[12][13] |

Experimental Protocols: A Self-Validating System

The trustworthiness of the comparative data hinges on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used in the evaluation of these analogs.

Protocol 1: Synthesis of a Representative Hydrazone Analog

This protocol describes the condensation reaction to form a Schiff base, a common final step in analog synthesis. The choice of solvent and catalyst is critical for driving the reaction to completion while minimizing side products.

  • Reactant Preparation: Dissolve pyrazinoic acid hydrazide (1 equivalent) in a suitable solvent such as ethanol.

  • Aldehyde Addition: Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.

  • Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide.

  • Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.[2]

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., aqueous ethanol) to obtain the final, pure hydrazone analog.[2]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, and Mass Spectrometry.[2][3]

Protocol 2: Antimicrobial Susceptibility Testing (Agar Cup Plate Method)

This method provides a qualitative and semi-quantitative measure of antimicrobial activity, visualized as a zone of growth inhibition.

  • Medium Preparation: Prepare Muller Hinton agar medium and sterilize it by autoclaving at 121°C (15 psi) for 30 minutes. Pour the sterile agar into sterile petri dishes and allow it to solidify.[2]

  • Inoculation: Prepare a 24-hour culture of the test bacterial strain (e.g., S. aureus, E. coli). Spread a standardized inoculum of the bacterial culture uniformly over the surface of the agar plate.

  • Well Preparation: Using a sterile cork borer, create uniform wells (e.g., 6 mm diameter) in the agar.

  • Compound Loading: Prepare a solution of the test compound at a known concentration (e.g., 250 µg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO). Pipette a fixed volume (e.g., 100 µL) of the test solution into the wells.[2]

  • Controls: Use a standard antibiotic (e.g., Ofloxacin) as a positive control and the solvent (DMSO) alone as a negative control to ensure that the solvent has no inhibitory effect.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater sensitivity of the microorganism to the compound.

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their health and proliferation.

  • Cell Seeding: Seed human cancer cells (e.g., MCF7, HCT116) in a 96-well plate at a specific density and allow them to adhere overnight in a CO₂ incubator.[10]

  • Compound Treatment: Treat the cells with the test compounds over a range of concentrations (e.g., 0.001–100 µM) for specific time periods (e.g., 24, 48, 72 hours).[10] Include untreated cells as a negative control.

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable, metabolically active cells will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined from the dose-response curve.

Conclusion and Future Outlook

The this compound scaffold is a remarkably fruitful starting point for the development of new therapeutic agents. The research synthesized in this guide clearly demonstrates that targeted modifications to this core can yield analogs with potent and specific biological activities.

  • For Antimycobacterial Drug Development: The 3-(4'-substituted-benzamido)pyrazine-2-carboxamides are standout candidates, exhibiting high potency against M. tuberculosis, including MDR strains, and a promising safety profile.[4] Future work should focus on preclinical development of these leads and further exploration of the ProRS enzyme as a drug target.

  • For Broader Antimicrobial Agents: While potent broad-spectrum activity remains a challenge, analogs with enhanced lipophilicity show promise. Future design could incorporate features that facilitate passage through the complex cell wall of Gram-negative bacteria.

  • For Anticancer Therapy: The development of pyrazine-based FGFR inhibitors is a significant advancement.[12][13] The next steps involve optimizing these inhibitors for selectivity and pharmacokinetic properties to advance them toward clinical trials.

References

A Comparative Guide to the Validation of 3-Aminopyrazine-2-carboxamides as Antimycobacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, necessitating the development of novel therapeutics to shorten treatment duration and combat emerging drug resistance.[1] Pyrazinamide (PZA), a cornerstone of first-line anti-TB therapy, is unique in its ability to eradicate persistent, non-replicating mycobacteria, a critical factor for treatment success.[2][3] However, its efficacy is threatened by resistance, primarily through mutations in the activating enzyme, pyrazinamidase. This has spurred intensive research into PZA analogs, with 3-aminopyrazine-2-carboxamides emerging as a promising class of compounds.

This guide provides an in-depth, objective comparison of these derivatives, grounded in experimental data. We will dissect their evolving mechanism of action, present a comparative analysis of their antimycobacterial potency, and provide detailed, validated protocols for their evaluation, empowering researchers to rigorously assess and advance these next-generation candidates.

The Mechanistic Landscape: From Prodrug to Precision Targeting

The validation of any new antimicrobial agent begins with a deep understanding of its mechanism of action. For PZA and its derivatives, this understanding has evolved significantly, moving from a general acidification model to the identification of specific molecular targets.

Initially, PZA was understood to be a prodrug that passively enters the Mtb bacillus.[2] Inside the bacterium, the enzyme pyrazinamidase (PZase), encoded by the pncA gene, converts PZA into its active form, pyrazinoic acid (POA).[2][4] In the acidic microenvironment of tuberculous lesions, POA was thought to accumulate, leading to a catastrophic drop in intracellular pH and disruption of membrane transport.[3]

While this acidification plays a role, recent evidence indicates more specific interactions are at play, especially at therapeutic concentrations.[3] Research has now identified several key enzymes that are inhibited by POA and its analogs, revealing a multi-pronged attack on Mtb's cellular machinery. These targets include:

  • Aspartate Decarboxylase (PanD): POA has been shown to induce the targeted degradation of PanD, an essential enzyme in the coenzyme A biosynthetic pathway.[5][6][7] This disrupts vital metabolic functions for both replicating and non-replicating Mtb.

  • Fatty Acid Synthase I (FAS-I): Inhibition of FAS-I disrupts the synthesis of mycolic acids, critical components of the unique and resilient mycobacterial cell wall.[3][4][7]

  • Prolyl-tRNA Synthetase (ProRS): Certain 3-acylaminopyrazine-2-carboxamide derivatives have been designed as adenosine-mimicking inhibitors of ProRS, indicating that this essential enzyme for protein synthesis is another viable target for this chemical scaffold.[8]

This expanded mechanistic understanding is crucial for rational drug design, allowing for the development of analogs that may bypass traditional PZA resistance mechanisms.

Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis Cell cluster_targets Molecular Targets PZA 3-Aminopyrazine- 2-carboxamide (Prodrug) PZase Pyrazinamidase (pncA) PZA->PZase Conversion POA Pyrazinoic Acid (POA) (Active Form) PZase->POA PanD PanD Degradation (CoA Pathway) POA->PanD FASI FAS-I Inhibition (Mycolic Acid Synthesis) POA->FASI ProRS ProRS Inhibition (Protein Synthesis) POA->ProRS Disruption Metabolic & Structural Disruption -> Cell Death PanD->Disruption FASI->Disruption ProRS->Disruption PZA_ext External Prodrug PZA_ext->PZA Passive Diffusion

Caption: Multi-target mechanism of 3-aminopyrazine-2-carboxamides.

Comparative Performance: A Data-Driven Analysis

The true potential of 3-aminopyrazine-2-carboxamide derivatives is revealed through direct comparison of their biological activity. Structure-activity relationship (SAR) studies have demonstrated that modifications to the pyrazine ring and substitutions on the carboxamide nitrogen can dramatically influence potency and selectivity.[4][5] For instance, alkylamino-group substitutions at the 3 and 5 positions of the core pyrazinoic acid structure have been found to be up to 5 to 10-fold more potent than the parent acid.[5][6]

The following table summarizes key data for representative compounds from the literature, comparing their in vitro efficacy against the Mtb H37Rv strain and their cytotoxicity, which is a critical indicator of their therapeutic window.

Compound IDStructure / SubstitutionMIC vs. Mtb H37Rv (µg/mL)MIC vs. Mtb H37Rv (µM)Cytotoxicity IC₅₀ (µM)Source
Pyrazinamide (PZA) Reference Standard6.25 - 2550.8 - 203>1000[9][10]
Compound 17 3-amino-N-(2,4-dimethoxyphenyl)12.546>50[3]
Compound 8 3-[(4-methylbenzyl)amino]~1.456≥250[11]
Compound 16 3-[(4-Nitrophenyl)carbamoyl]-2-carboxylic acid1.565>50[10]
Compound 18a Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}-2-carboxylate3.1310>50[10]
Compound 18 3-benzamido-, 4-Bromo-1.95 - 3.9~5 - 10>50[8]
Compound 4 3-benzamido-, 4-Methyl-1.95 - 3.9~8 - 16>50[8]

Note: MIC values can vary based on assay conditions (e.g., pH, medium). Data is consolidated for comparative purposes.

This comparative data highlights several key insights:

  • Superior Potency: Several derivatives, such as compounds 8 , 16 , and 18 , exhibit significantly lower MIC values than the parent drug, PZA, demonstrating enhanced antimycobacterial potency.[8][10][11]

  • Favorable Therapeutic Index: Many of the most active compounds show low cytotoxicity in human cell lines (e.g., HepG2), suggesting a wide therapeutic window. For example, compound 8 has an MIC of 6 µM against Mtb while its cytotoxicity (IC₅₀) is above 250 µM.[11]

  • Activity Against Resistant Strains: Critically, select derivatives maintain their activity against multi-drug resistant (MDR) Mtb strains, suggesting they act on targets unaffected by common resistance mutations.[8]

Experimental Validation: Self-Validating Protocols

Rigorous and reproducible experimental validation is the bedrock of drug discovery. The following protocols describe the standard methodologies for assessing the antimycobacterial activity and cytotoxicity of 3-aminopyrazine-2-carboxamide derivatives.

Protocol 1: In Vitro Antimycobacterial Susceptibility Testing

The Microplate Alamar Blue Assay (MABA) is a widely used, sensitive, and reliable method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.[12]

MABA_Workflow A 1. Prepare Compound Serial Dilutions in 96-well plate B 2. Add Mtb H37Rv Inoculum (e.g., Middlebrook 7H9) A->B C 3. Incubate Plate (7 days, 37°C) B->C D 4. Add Alamar Blue & Resazurin Dye C->D E 5. Incubate Plate (24 hours, 37°C) D->E F 6. Read Results (Colorimetric/Fluorometric) E->F G Determine MIC (Blue = Inhibition Pink = Growth) F->G

Caption: Standard workflow for the Microplate Alamar Blue Assay (MABA).

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate using an appropriate mycobacterial growth medium (e.g., Middlebrook 7H9 broth, often supplemented and adjusted to an acidic pH of ~6.0 to mimic the in vivo environment).

  • Inoculum Preparation: Grow Mycobacterium tuberculosis H37Rv to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Inoculation and Incubation: Add the prepared Mtb inoculum to each well containing the test compounds. Include positive (bacteria only) and negative (medium only) controls. Seal the plate and incubate at 37°C for 7 days.

  • Addition of Indicator Dyes: Prepare a fresh solution of Alamar Blue and resazurin. Add this solution to each well.

  • Final Incubation: Re-incubate the plate for 24 hours at 37°C to allow for color development.

  • Result Interpretation: Visually or spectrophotometrically assess the color change. Wells containing viable, metabolically active bacteria will reduce the blue dye to a pink/fluorescent product. The MIC is defined as the lowest compound concentration that prevents this color change (i.e., remains blue).

Protocol 2: In Vitro Mammalian Cell Cytotoxicity Assay

To ensure the compound's selectivity for mycobacteria, its toxicity against mammalian cells must be quantified. The MTT or resazurin assay using a human cell line like HepG2 (hepatocellular carcinoma) is a standard approach.[3][8]

Cytotoxicity_Workflow A 1. Seed HepG2 Cells in 96-well plate (24h incubation) B 2. Add Compound Serial Dilutions A->B C 3. Incubate Plate (e.g., 48-72 hours, 37°C, 5% CO2) B->C D 4. Add Resazurin/MTT Reagent C->D E 5. Incubate Plate (2-4 hours) D->E F 6. Measure Absorbance or Fluorescence E->F G Calculate IC₅₀ (Concentration for 50% inhibition of cell viability) F->G

Caption: General workflow for assessing in vitro cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in a suitable culture medium (e.g., DMEM with 10% FBS). Allow cells to adhere by incubating for 24 hours.

  • Compound Addition: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for toxicity.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Reagent Addition: Add the viability reagent (e.g., resazurin or MTT) to each well according to the manufacturer's instructions.

  • Final Incubation: Incubate for 2-4 hours to allow viable cells to metabolize the dye.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Outlook

The body of evidence strongly supports the continued investigation of 3-aminopyrazine-2-carboxamides as a fertile ground for novel anti-TB drug candidates. Derivatives have been synthesized that not only surpass the in vitro potency of the parent drug, pyrazinamide, but also exhibit low cytotoxicity and maintain activity against drug-resistant strains.[8][11] The multi-targeted mechanism of action, affecting pathways from cell wall synthesis to coenzyme A metabolism, provides a robust strategy for overcoming resistance.[5][7]

The path forward requires a systematic progression from in vitro validation to more complex biological systems. Future work must focus on pharmacokinetic and pharmacodynamic (PK/PD) profiling of the most promising leads, followed by efficacy studies in validated animal models of tuberculosis.[12] The ultimate goal is to identify a candidate with superior sterilizing activity, a favorable safety profile, and a resistance profile that ensures its durability as a next-generation treatment to shorten and simplify the fight against tuberculosis.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Aminopyrazine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 3-aminopyrazine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the nuances of how subtle molecular modifications influence their therapeutic potential, supported by experimental data and detailed protocols.

The Versatile 3-Aminopyrazine-2-carboxamide Core: A Foundation for Diverse Biological Activities

The 3-aminopyrazine-2-carboxamide core is characterized by a pyrazine ring substituted with an amino group at position 3 and a carboxamide group at position 2. This arrangement allows for the formation of a crucial intramolecular hydrogen bond between the amino group and the carboxamide oxygen, which influences the molecule's conformation and its interaction with biological targets.[1] This foundational structure has been extensively modified to explore a range of therapeutic applications, including antimicrobial and anticancer agents.

Comparative Analysis of Derivatives: Targeting Different Pathologies

The therapeutic direction of 3-aminopyrazine-2-carboxamide derivatives is largely dictated by the nature and position of substituents on the pyrazine ring and the carboxamide moiety. Here, we compare three distinct classes of derivatives and their associated biological activities.

Antimycobacterial Agents: Modifications at the 3-Amino Position

A significant area of research has focused on modifying the 3-amino group to develop potent antimycobacterial agents, particularly against Mycobacterium tuberculosis.[2]

Key SAR Insights:

  • Acylation of the 3-amino group: The introduction of an acyl group at the 3-amino position has been a successful strategy. Specifically, 3-(benzamido)pyrazine-2-carboxamides have demonstrated notable activity.[2]

  • Substitution on the benzoyl moiety: The position of substituents on the benzene ring of the benzamido group is critical. 4'-substituted derivatives, especially with lipophilic groups like halogens or methyl groups, exhibit the highest antimycobacterial activity.[2] In contrast, 2'- or 3'-substituted analogs show significantly reduced or no activity.[2]

  • Unsubstituted C-2 carboxamide: An unsubstituted carboxamide group at the C-2 position is vital for antimycobacterial efficacy. Methylation of the carboxamide nitrogen leads to a loss of activity.[2]

These derivatives are believed to act as adenosine-mimicking inhibitors of prolyl-tRNA synthetase, an essential enzyme for mycobacterial protein synthesis.[2]

Data Summary: Antimycobacterial Activity of 3-(Benzamido)pyrazine-2-carboxamides

Compound ID4'-Substituent on Benzoyl GroupMIC against M. tuberculosis H37Rv (µg/mL)
4 4'-CH₃1.95 - 3.9
15 4'-Cl1.95 - 3.9
18 4'-I1.95 - 3.9

Data sourced from a study on adenosine-mimicking derivatives.[2]

Broad-Spectrum Antimicrobials: N-Substituted Carboxamides

Another class of derivatives involves substitutions on the nitrogen atom of the C-2 carboxamide group, leading to compounds with broader antimicrobial activity, including antibacterial and antifungal effects.[1][3][4] This series is subdivided into benzyl, alkyl, and phenyl derivatives.[1][3][4][5]

Key SAR Insights:

  • Alkyl derivatives: Antimycobacterial and antibacterial activity tends to increase with the length of the alkyl chain.[1][3][4]

  • Phenyl derivatives: These compounds exhibit both antibacterial and antifungal activity. The substitution pattern on the phenyl ring influences potency. For instance, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide was the most active against M. tuberculosis in one study.[1][3][4]

  • Benzyl derivatives: This subclass generally shows limited antibacterial activity.[1][3][4]

Data Summary: Antimicrobial Activity of N-Substituted 3-Aminopyrazine-2-carboxamides

Compound IDN-SubstituentMIC against M. tuberculosis H37Rv (µg/mL)Antibacterial ActivityAntifungal Activity
17 2,4-dimethoxyphenyl12.5YesYes
10 Alkyl chainVaries with chain lengthYesYes
16 4-methoxyphenyl250YesYes
20 4-(trifluoromethyl)phenyl62.5YesYes
Benzyl Various substituted benzyl groupsGenerally highNoYes

Data compiled from studies on N-substituted derivatives.[1][3][4][6]

Anticancer Agents: Targeting Fibroblast Growth Factor Receptors (FGFR)

Recent research has explored 3-aminopyrazine-2-carboxamide derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFR), which are crucial oncogenic drivers in various cancers.[7][8][9]

Key SAR Insights:

  • Scaffold hopping: The design of these inhibitors was inspired by scaffold hopping from the pyrimidine core of existing FGFR inhibitors.[8]

  • Substitution at C-6: The presence of a methyl group at the C-6 position of the pyrazine ring is a feature of these potent FGFR inhibitors.[7][8]

  • N-substituent: A 3,5-dihydroxyphenyl group on the carboxamide nitrogen was found to be a key pharmacophore for potent FGFR inhibition.[7][8]

Compound 18i from this series was identified as a pan-FGFR inhibitor with significant antitumor activity in multiple cancer cell lines with FGFR abnormalities.[7][8][9] Molecular docking studies suggest that the 3-aminopyrazine core forms hydrogen bonds with the hinge region of the FGFR2 ATP binding site.[8]

Data Summary: Antiproliferative Activity of an FGFR Inhibitor Derivative

Compound IDCancer Cell LineIC₅₀ (µM)
18i NCI-H52026.69
18i SNU-161.88
18i KMS-113.02
18i SW-7802.34
18i MDA-MB-45312.58

Data from a study on novel FGFR inhibitors.[8]

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies are crucial.

General Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides

Two primary procedures are often employed for the synthesis of these derivatives from 3-aminopyrazine-2-carboxylic acid.[3]

Procedure A:

  • Dissolve 3-aminopyrazine-2-carboxylic acid in an appropriate solvent (e.g., DMF).

  • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Stir the mixture at room temperature.

  • Add the desired amine and continue stirring overnight.

  • Purify the product using standard techniques (e.g., chromatography).

Procedure B:

  • Suspend 3-aminopyrazine-2-carboxylic acid in a solvent like dichloromethane.

  • Add a chlorinating agent (e.g., oxalyl chloride) to form the acid chloride.

  • In a separate flask, dissolve the desired amine and a base (e.g., triethylamine) in a suitable solvent.

  • Add the acid chloride solution dropwise to the amine solution.

  • Stir the reaction mixture and then purify the product.

In Vitro Antimycobacterial Evaluation

The minimum inhibitory concentration (MIC) is determined to assess the antimycobacterial activity.

  • Prepare a serial dilution of the test compounds in a suitable medium (e.g., Middlebrook 7H9 broth).

  • Inoculate the wells of a microplate with a standardized suspension of the mycobacterial strain (e.g., M. tuberculosis H37Rv).

  • Incubate the plates at 37°C for a specified period.

  • The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the mycobacteria.

FGFR Kinase Assay

The inhibitory activity against FGFR is typically evaluated using a biochemical assay.

  • Recombinant FGFR kinase is incubated with the test compound at various concentrations.

  • A substrate peptide and ATP are added to initiate the kinase reaction.

  • The reaction is allowed to proceed for a set time at a controlled temperature.

  • The amount of phosphorylated substrate is quantified, often using a luminescence-based method.

  • IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.

Visualizing Structure-Activity Relationships and Workflows

SAR of 3-(Benzamido)pyrazine-2-carboxamides

SAR_Antimycobacterial cluster_substituents Benzoyl Ring Substitution cluster_carboxamide C-2 Carboxamide Core 3-Aminopyrazine-2-carboxamide Core Modification Acylation at 3-NH2 with Substituted Benzoyl Chloride Core->Modification Active_Series 3-(Benzamido)pyrazine-2-carboxamides Modification->Active_Series Pos4 4'-Substitution (e.g., -CH3, -Cl, -I) Active_Series->Pos4 High Activity Pos23 2' or 3'-Substitution Active_Series->Pos23 Low/No Activity Unsubstituted Unsubstituted -CONH2 Active_Series->Unsubstituted Essential for Activity Methylated N-Methylated -CONHCH3 Active_Series->Methylated Loss of Activity Inactive_Series Inactive Derivatives Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Design Molecular Design (e.g., Scaffold Hopping, Substituent Modification) Synthesis Chemical Synthesis of Derivatives Design->Synthesis Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening (e.g., MIC, IC50) Purification->Screening Cytotoxicity Cytotoxicity Assays (e.g., HepG2 cell line) Screening->Cytotoxicity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Screening->SAR_Analysis Cytotoxicity->SAR_Analysis Docking Molecular Docking Studies (Optional) SAR_Analysis->Docking Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Design Iterative Improvement

References

Comparative Assessment of FGFR Inhibitors Based on the Pyrazine Scaffold: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting FGFR in Oncology

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2] Aberrant FGFR signaling, driven by gene fusions, amplifications, or activating mutations, is a known oncogenic driver in a variety of solid tumors, such as urothelial carcinoma, cholangiocarcinoma, and gastric cancer.[1][3] This has established the four members of the FGFR family (FGFR1, FGFR2, FGFR3, FGFR4) as high-value therapeutic targets for anticancer drug development.[3]

Small molecule tyrosine kinase inhibitors (TKIs) have emerged as a primary modality for targeting FGFR. Within this class, heterocyclic scaffolds serve as foundational structures for engaging the ATP-binding pocket of the kinase. The pyrazine ring, a six-membered nitrogen-containing heterocycle, and its fused derivatives (e.g., quinoxalines, pyrrolopyrazines) are particularly noteworthy.[4][5][6] These scaffolds often act as "hinge-binders," forming crucial hydrogen bonds with the kinase hinge region, thereby anchoring the inhibitor in the active site.[3]

This guide provides a comparative assessment of key FGFR inhibitors that utilize a pyrazine-based core. We will analyze the FDA-approved drug Erdafitinib alongside promising preclinical candidates derived from novel pyrazine scaffolds, offering a technical overview of their potency, selectivity, and the experimental workflows used for their evaluation.

The FGFR Signaling Cascade

Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize, leading to the autophosphorylation of tyrosine residues within the intracellular kinase domain. This phosphorylation event creates docking sites for adaptor proteins, triggering the activation of major downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which collectively drive cell proliferation and survival.[2][7]

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR Monomer FGF->FGFR Binding FGFR_dimer FGFR Dimer (Autophosphorylation) FGFR->FGFR_dimer Dimerization PLCg PLCγ FGFR_dimer->PLCg Recruitment & Phosphorylation GRB2_SOS GRB2/SOS FGFR_dimer->GRB2_SOS Recruitment & Phosphorylation PI3K PI3K FGFR_dimer->PI3K Recruitment & Phosphorylation Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) PLCg->Transcription Signaling RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Translocation AKT->Transcription Signaling

Caption: The canonical FGFR signaling pathway.

Comparative Analysis of Pyrazine-Based FGFR Inhibitors

Our comparison focuses on Erdafitinib, a clinically approved inhibitor with a quinoxaline (benzene-fused pyrazine) scaffold, and representative preclinical compounds from two distinct pyrazine-based classes: 5H-pyrrolo[2,3-b]pyrazines and 3-amino-pyrazine-2-carboxamides.

Compound Scaffold FGFR1 IC₅₀ (nM) FGFR2 IC₅₀ (nM) FGFR3 IC₅₀ (nM) FGFR4 IC₅₀ (nM) Selectivity Notes Development Stage
Erdafitinib Quinoxaline1.2[4]2.5[4]3.0[4]5.7[4]Pan-FGFR inhibitor with high selectivity over other related kinases.[4]FDA Approved[8]
Compound 18i 3-Amino-pyrazine-2-carboxamideFavorable inhibition (>80% at 1µM)[1]150[1]Favorable inhibition (>80% at 1µM)[1]Favorable inhibition (>80% at 1µM)[1]Pan-FGFR inhibitor.[1]Preclinical[1]
Pyrrolo[2,3-b]pyrazine Cpd. 35 5H-pyrrolo[2,3-b]pyrazineSub-nanomolar activity reported for this class.[9]N/AN/AN/AShown to be effective in xenograft models with FGFR alterations.[9]Preclinical[9]
In-Depth Analysis

Erdafitinib (Balversa®): The Clinical Benchmark Erdafitinib is a potent, orally bioavailable, pan-FGFR kinase inhibitor.[4][10] Its quinoxaline core is a key structural feature that contributes to its high affinity for the ATP binding pocket across all four FGFR isoforms.[4] Clinical trials have demonstrated its efficacy in patients with locally advanced or metastatic urothelial carcinoma harboring susceptible FGFR2 or FGFR3 genetic alterations, leading to its FDA approval.[8][11][12] The data shows a robust objective response rate in this heavily pre-treated patient population.[13] Its manageable toxicity profile, with common adverse events including hyperphosphatemia, stomatitis, and diarrhea, is consistent with on-target FGFR inhibition.[11]

Preclinical Pyrrolopyrazine Scaffolds: Exploring Novel Chemical Space Research into novel pyrazine-based scaffolds is active, with the goal of improving potency, selectivity, or overcoming resistance. The 5H-pyrrolo[2,3-b]pyrazine scaffold has been identified as a promising core for developing new FGFR inhibitors.[3][9][14] By designing a hybrid structure combining this novel scaffold with a dimethoxybenzene group known to enhance FGFR selectivity, researchers have discovered inhibitors with sub-nanomolar enzymatic activity.[9] A representative compound from this series, Compound 35, was effective in vivo against tumors with FGFR genetic alterations, highlighting the potential of this scaffold for further development.[9]

3-Amino-pyrazine-2-carboxamide Derivatives: A New Generation A recently developed series of 3-amino-pyrazine-2-carboxamide derivatives represents another promising preclinical avenue.[1] Through a strategy of scaffold hopping from the pyrimidine core of other known inhibitors, a lead compound, 18i , was identified.[1] This compound displays pan-FGFR inhibition and effectively blocks FGFR phosphorylation and downstream signaling at the submicromolar level.[1] Furthermore, it exhibits potent anti-proliferative activity against a panel of cancer cell lines with known FGFR abnormalities, such as SNU-16 (gastric) and KMS-11 (myeloma).[1] ADMET predictions for compound 18i suggest favorable pharmacokinetic properties, marking it as a strong candidate for further optimization.[1]

Key Experimental Protocols & Workflows

The data presented in this guide is generated through a standardized series of assays. The following protocols represent self-validating systems for the assessment of novel kinase inhibitors.

General Workflow for Inhibitor Evaluation

Workflow A Compound Synthesis (Pyrazine Scaffold) B Biochemical Assay: In Vitro Kinase Inhibition (IC₅₀) A->B Initial Screen C Cellular Assay: - Proliferation/Viability (GI₅₀) - Target Engagement (p-FGFR) B->C Confirm Cellular Potency D Kinase Selectivity Screening (Panel of >100 Kinases) B->D Assess Off-Target Effects E In Vivo Xenograft Model: - Tumor Growth Inhibition - PK/PD Analysis C->E Evaluate In Vivo Efficacy D->E F Lead Optimization / Candidate Selection E->F

Caption: Standard workflow for preclinical FGFR inhibitor evaluation.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against purified FGFR kinase domains.

  • Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the FGFR enzyme. The result is often detected via luminescence, fluorescence, or radioactivity.

  • Methodology:

    • Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains; appropriate peptide substrate; ATP; test compound (serially diluted); assay buffer.

    • Procedure: a. In a 384-well plate, add 5 µL of assay buffer containing the FGFR enzyme to each well. b. Add 2 µL of the test compound at various concentrations (typically a 10-point, 3-fold serial dilution starting from 10 µM). Include DMSO as a vehicle control. c. Incubate for 10 minutes at room temperature to allow compound binding. d. Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at its Km concentration). e. Incubate for 60 minutes at 30°C. f. Terminate the reaction and measure the remaining ATP (e.g., using a luminescent kit like Kinase-Glo®). A lower signal indicates higher kinase activity (more ATP consumed).

    • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

  • Causality Check: Running the assay against different FGFR isoforms allows for a direct comparison of potency and helps classify the inhibitor as pan-FGFR or isoform-selective.

Protocol 2: Cell Proliferation Assay (Cellular)
  • Objective: To determine the concentration of a compound required to inhibit the growth of cancer cell lines by 50% (GI₅₀).

  • Principle: This assay measures the metabolic activity of living cells, which correlates with cell number.

  • Methodology:

    • Cell Lines: Use cancer cell lines with documented FGFR alterations (e.g., SNU-16 with FGFR2 amplification, KMS-11 with FGFR3 translocation). Include a control cell line without FGFR alterations to assess selectivity.

    • Procedure: a. Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well and allow them to adhere overnight. b. Treat the cells with the test compound using a serial dilution series similar to the kinase assay. Include a vehicle control (DMSO). c. Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO₂). d. Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP, or MTT). e. Incubate as per the manufacturer's instructions and read the signal (luminescence or absorbance) using a plate reader.

    • Data Analysis: Normalize the data to the vehicle control wells. Plot the percentage of cell viability against the logarithm of inhibitor concentration to determine the GI₅₀.

  • Causality Check: A significant drop in GI₅₀ in FGFR-altered cell lines compared to control lines provides strong evidence that the compound's anti-proliferative effect is mediated through on-target FGFR inhibition.

Conclusion and Future Directions

The pyrazine scaffold and its derivatives have proven to be exceptionally valuable in the development of potent and selective FGFR inhibitors. Erdafitinib stands as a clinical testament to this success, offering a crucial therapeutic option for patients with FGFR-driven urothelial cancer.[10] The comparative data reveals that while Erdafitinib sets a high bar for pan-FGFR inhibition, ongoing preclinical research on novel scaffolds like pyrrolopyrazines and 3-amino-pyrazine-2-carboxamides shows great promise.[1][9] These next-generation compounds may offer improved selectivity profiles, different pharmacokinetic properties, or activity against acquired resistance mutations, which remains a challenge for all targeted therapies.[15][16]

Future work should focus on:

  • Head-to-head preclinical studies comparing these newer scaffolds directly against Erdafitinib in identical assays.

  • Evaluation against clinically relevant resistance mutations to identify compounds that can overcome treatment failure.[15]

  • Optimization of pharmacokinetic properties to improve oral bioavailability and reduce off-target toxicities.

By continuing to explore the rich chemical space around the pyrazine core, the field is well-positioned to develop even more effective and safer FGFR-targeted therapies for patients in need.

References

A Comparative Guide to the In Vitro Cytotoxicity of 3-Aminopyrazine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of novel anti-cancer agents, the 3-aminopyrazine-2-carboxamide scaffold has emerged as a promising pharmacophore. This guide provides an in-depth, objective comparison of the in vitro cytotoxic performance of various derivatives within this class, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships, potential mechanisms of action, and the critical experimental methodologies required for accurate and reproducible cytotoxicity assessment.

Introduction: The Therapeutic Potential of 3-Aminopyrazine-2-carboxamides

Pyrazine derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including potent anti-cancer properties.[1][2] The 3-aminopyrazine-2-carboxamide core, in particular, serves as a crucial structural motif in the design of novel therapeutic agents.[1] The exploration of various substitutions on this scaffold allows for the fine-tuning of cytotoxic activity and selectivity against different cancer cell lines. This guide aims to synthesize the available data to aid researchers in the selection and evaluation of these promising compounds.

Comparative Cytotoxicity Data

The cytotoxic effects of 3-aminopyrazine-2-carboxamide derivatives are typically evaluated using standardized in vitro assays that measure cell viability or proliferation. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for comparing the cytotoxic potential of these derivatives.[1]

The following tables summarize the in vitro cytotoxicity of selected 3-aminopyrazine-2-carboxamide derivatives against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity of N-Substituted 3-Aminopyrazine-2-carboxamides against the HepG2 Human Liver Cancer Cell Line [3][4]

Compound IDR' (Substituent)IC50 (µM)
10 n-hexyl389
16 4-chlorophenyl> 250
17 2,4-dimethoxyphenyl> 50 (limited by solubility)
20 4-(trifluoromethyl)phenyl41.4

Data extracted from a study on N-substituted 3-aminopyrazine-2-carboxamides.[3][4]

Table 2: In Vitro Antiproliferative Efficacy of Compound 18i (a 3-Amino-pyrazine-2-carboxamide Derivative) against a Panel of Human Cancer Cell Lines [5]

Cell LineCancer TypeIC50 (µM)
NCI-H520 Lung Carcinoma26.69
SNU-16 Stomach Carcinoma1.88
KMS-11 Myeloma3.02
SW-780 Bladder Carcinoma2.34
MDA-MB-453 Breast Carcinoma12.58

Compound 18i is a novel 3-amino-pyrazine-2-carboxamide derivative identified as a potent FGFR inhibitor.[5]

Structure-Activity Relationship (SAR) Insights

The data presented in the tables above offer valuable insights into the structure-activity relationships of 3-aminopyrazine-2-carboxamides. For instance, in the series tested against the HepG2 cell line, the nature of the substituent on the carboxamide nitrogen plays a crucial role in determining cytotoxic activity. Compound 20 , with a 4-(trifluoromethyl)phenyl group, exhibited the highest potency with an IC50 of 41.4 µM, suggesting that electron-withdrawing groups on the phenyl ring may enhance cytotoxicity.[3] In contrast, compounds with alkyl or other substituted phenyl groups showed significantly lower or no activity.[3]

The potent, broad-spectrum antiproliferative activity of compound 18i highlights the potential for developing highly effective anti-cancer agents based on this scaffold.[5] Further research into the synthesis and evaluation of a wider range of derivatives is warranted to build a more comprehensive SAR model.

Unraveling the Mechanism of Action: A Focus on Kinase Inhibition

A primary mode of action for many pyrazine-based anti-cancer agents is the inhibition of protein kinases, which are critical regulators of cellular processes that are often dysregulated in cancer.[6] The 3-aminopyrazine-2-carboxamide scaffold has been identified as a key pharmacophore in the design of kinase inhibitors.[1]

Recent studies have shown that some 3-aminopyrazine-2-carboxamide derivatives act as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[5] FGFRs are a family of receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth, proliferation, and angiogenesis.[5] Compound 18i , for example, was found to potently inhibit FGFR kinase activity and its downstream signaling pathways.[5] This targeted mechanism of action is a highly desirable attribute for modern cancer therapeutics, as it can lead to improved efficacy and reduced off-target toxicities.

The diagram below illustrates the proposed mechanism of action for FGFR-inhibiting 3-aminopyrazine-2-carboxamides.

FGFR_Inhibition cluster_1 Intracellular Signaling FGFR FGFR Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) FGFR->Downstream Activation Drug 3-Aminopyrazine- 2-carboxamide Derivative Drug->FGFR Proliferation Tumor Cell Proliferation, Survival, and Angiogenesis Downstream->Proliferation Promotion

Caption: Proposed mechanism of FGFR inhibition by 3-aminopyrazine-2-carboxamide derivatives.

Experimental Protocols: A Guide to Robust Cytotoxicity Assessment

The accurate and reproducible determination of in vitro cytotoxicity is paramount in preclinical drug development. The choice of assay can significantly impact the results, and a thorough understanding of the principles behind each method is essential for data integrity. Below, we detail the protocols for three commonly used cytotoxicity assays, along with insights into their advantages and limitations.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 3-aminopyrazine-2-carboxamide derivatives in culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of the test compounds. Include vehicle-only controls.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]

The MTT assay is widely used due to its simplicity and high throughput. However, it is crucial to recognize that it measures metabolic activity, not cell number directly. Compounds that affect mitochondrial function without causing cell death can lead to misleading results. Therefore, it is advisable to validate findings with an alternative assay that relies on a different principle, such as the SRB assay.

MTT_Workflow Start Seed Cells in 96-well Plate Treat Treat with Compounds Start->Treat Incubate Incubate (e.g., 48-72h) Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read Measure Absorbance (570nm) Solubilize->Read

Caption: Workflow for the MTT cytotoxicity assay.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[8] The amount of bound dye is proportional to the total cellular protein mass, which is an indicator of cell number.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA and air dry the plates.

  • SRB Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[8]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[8]

  • Dye Solubilization: Add a suitable solubilization solution (e.g., 10 mM Tris base) to each well to dissolve the bound SRB dye.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 540 nm using a microplate reader.

The SRB assay is less susceptible to interference from compounds that alter metabolic activity, making it a robust alternative or confirmatory assay to MTT.[7] Proper and consistent washing steps are critical to minimize background and ensure reproducibility.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of late-stage apoptosis and necrosis.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[4]

  • Incubation: Incubate the reaction plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

  • Stop Reaction: Add a stop solution to each well if required by the kit protocol.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm using a microplate reader.

The LDH assay directly measures cell membrane damage, providing a different perspective on cytotoxicity compared to metabolic or protein-based assays. It is particularly useful for detecting necrotic cell death. As a self-validating system, it is important to include controls for maximum LDH release (by lysing a set of untreated cells) and background LDH in the culture medium.

Conclusion

The 3-aminopyrazine-2-carboxamide scaffold represents a versatile platform for the development of novel anti-cancer agents. The available data indicate that substitutions on this core can lead to compounds with potent and selective cytotoxic activity against a range of cancer cell lines. A key mechanism of action for some of these derivatives appears to be the inhibition of critical signaling kinases such as FGFR. For researchers in this field, a multi-faceted approach to in vitro cytotoxicity testing, employing a combination of assays with different underlying principles, is crucial for generating reliable and comprehensive data. This guide provides the foundational knowledge and detailed protocols to support these endeavors and accelerate the discovery of the next generation of pyrazine-based cancer therapeutics.

References

A Tale of Two Antituberculars: Unraveling the Mechanisms of Isoniazid and 3-Aminopyrazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for the Drug Development Professional

In the relentless battle against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, a deep understanding of drug mechanisms is paramount for the development of new, more effective therapies. This guide provides a detailed, comparative analysis of two key heterocyclic amide structures: the frontline drug isoniazid (INH) and the promising, yet less understood, 3-aminopyrazine-2-carbohydrazide. While isoniazid's mode of action has been extensively elucidated, the mechanism of this compound remains a subject of ongoing investigation. This guide will delve into the established pathway of isoniazid and explore the hypothesized mechanisms for this compound, drawing insights from its structural analog, pyrazinamide (PZA), and related derivatives.

Isoniazid: A Well-Defined Path to Mycobacterial Demise

Isoniazid, a cornerstone of tuberculosis therapy for decades, is a prodrug that requires activation within the mycobacterium to exert its bactericidal effect.[1][2][3] Its mechanism is a classic example of targeted inhibition, specifically disrupting the synthesis of mycolic acids, the hallmark lipids of the mycobacterial cell wall.[2][3]

The Activation Cascade of Isoniazid

The journey of isoniazid from an inert prodrug to a potent inhibitor is a multi-step process initiated by a mycobacterial enzyme:

  • Enzymatic Activation: Isoniazid passively diffuses into the Mtb cell, where it is activated by the catalase-peroxidase enzyme KatG.[1][2][3] This activation process, involving an oxidative reaction, converts isoniazid into a variety of reactive species, most notably an isonicotinic acyl radical.[1][2]

  • Adduct Formation: The highly reactive isonicotinic acyl radical spontaneously couples with the cofactor nicotinamide adenine dinucleotide (NAD+) to form a covalent isonicotinic acyl-NAD adduct.[1][2] This adduct is the primary active form of the drug.

Isoniazid_Activation Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Oxidation ReactiveSpecies Isonicotinic Acyl Radical KatG->ReactiveSpecies ActiveAdduct Isonicotinic Acyl-NAD Adduct (Active Drug) ReactiveSpecies->ActiveAdduct Spontaneous Coupling NAD NAD+ NAD->ActiveAdduct Spontaneous Coupling

Caption: Activation pathway of Isoniazid.

The Molecular Target: InhA and Mycolic Acid Synthesis

The ultimate target of the activated isoniazid is the enoyl-acyl carrier protein reductase, known as InhA.[2][4]

  • Inhibition of InhA: The isonicotinic acyl-NAD adduct binds with high affinity to the active site of InhA, a key enzyme in the fatty acid synthase-II (FAS-II) system of Mtb.[5][6] This binding blocks the normal function of InhA, which is to elongate fatty acid chains that are precursors for mycolic acid synthesis.

  • Disruption of the Cell Wall: By inhibiting InhA, isoniazid effectively halts the production of mycolic acids.[5] These long-chain fatty acids are essential for the structural integrity of the mycobacterial cell wall, providing a crucial barrier against environmental stresses and host immune responses. The disruption of this protective layer ultimately leads to bacterial cell death.

This compound: A Mechanistic Puzzle with Clues from its Analogs

Unlike isoniazid, a specific, experimentally validated mechanism of action for this compound against M. tuberculosis is not yet established. However, its structural similarity to pyrazinamide (pyrazine-2-carboxamide) provides a strong foundation for hypothesizing its mode of action.[7][8] Furthermore, research on various derivatives of 3-aminopyrazine-2-carboxamide has pointed to several potential molecular targets.

The Pyrazinamide Paradigm: A Prodrug with Multiple Potential Targets

Pyrazinamide is also a prodrug, activated by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene, to its active form, pyrazinoic acid (POA).[1][7][8] The downstream effects of POA are still debated, with several proposed mechanisms:

  • Disruption of Membrane Energetics: An early hypothesis suggested that in the acidic environment of tuberculous lesions, POA is protonated and diffuses back into the bacillus, leading to intracellular acidification and disruption of membrane potential.[8]

  • Inhibition of Fatty Acid Synthase I (FAS-I): POA has been shown to inhibit FAS-I, an enzyme essential for the synthesis of fatty acid precursors of mycolic acids.[7][9]

  • Targeting Ribosomal Protein S1 (RpsA): Another proposed mechanism involves the binding of POA to RpsA, inhibiting trans-translation, a process essential for rescuing stalled ribosomes.[10][11]

  • Degradation of Aspartate Decarboxylase (PanD): The most recent and compelling hypothesis suggests that POA binds to PanD, a key enzyme in the biosynthesis of coenzyme A. This binding is proposed to trigger the degradation of PanD, ultimately halting bacterial metabolism.[2][3]

Given that this compound is an analog of pyrazinamide, it is plausible that it could undergo a similar activation by PZase to form 3-amino-pyrazinoic acid, which might then interact with one or more of the same targets as POA.

Pyrazinamide_Hypothesis cluster_0 Mycobacterium tuberculosis Cell cluster_1 Potential Downstream Effects of POA PZA Pyrazinamide (Prodrug) PZase Pyrazinamidase (PncA) PZA->PZase Hydrolysis POA Pyrazinoic Acid (POA) (Active Form) PZase->POA Target1 Disruption of Membrane Potential POA->Target1 Target2 Inhibition of FAS-I POA->Target2 Target3 Inhibition of Trans-translation (RpsA) POA->Target3 Target4 Degradation of PanD POA->Target4

Caption: Hypothesized activation and targets of Pyrazinamide.

Emerging Possibilities from Derivative Studies

Research into derivatives of the 3-aminopyrazine-2-carboxamide scaffold has suggested other potential mechanisms of action against Mtb:

  • Inhibition of Prolyl-tRNA Synthetase (ProRS): A study on 3-acylaminopyrazine-2-carboxamides suggested that these compounds might act as inhibitors of mycobacterial ProRS, an enzyme crucial for protein synthesis.[6]

  • Targeting InhA: Molecular docking studies of some 3-benzylaminopyrazine-2-carboxamides have indicated that they may bind to and inhibit InhA, the same target as isoniazid.[12]

Head-to-Head Comparison: Isoniazid vs. This compound

The following table summarizes the key mechanistic features of isoniazid and the hypothesized characteristics of this compound.

FeatureIsoniazidThis compound (Hypothesized)
Prodrug YesLikely, by analogy to Pyrazinamide
Activating Enzyme KatG (Catalase-peroxidase)Potentially Pyrazinamidase (PncA)
Active Form Isonicotinic acyl-NAD adduct3-Amino-pyrazinoic acid
Primary Molecular Target InhA (Enoyl-acyl carrier protein reductase)Multiple possibilities: PanD, FAS-I, RpsA, ProRS, or InhA
Cellular Process Inhibited Mycolic acid synthesis (Cell wall biosynthesis)Coenzyme A synthesis, fatty acid synthesis, protein synthesis, or mycolic acid synthesis
Level of Evidence Extensively validated experimentallyInferred from structural analogs and computational studies

Experimental Protocols for Mechanistic Elucidation

Validating the mechanism of action of a novel antitubercular agent requires a suite of biochemical and microbiological assays. Below is a representative protocol for assessing the inhibition of InhA, a key experiment in confirming the mechanism of isoniazid and a potential avenue for investigating this compound.

In Vitro InhA Inhibition Assay

Objective: To determine if a compound directly inhibits the enzymatic activity of purified Mtb InhA.

Materials:

  • Purified recombinant Mtb InhA enzyme

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • 2-trans-dodecenoyl-CoA (substrate)

  • Test compound (e.g., Isonicotinic acyl-NAD adduct or this compound)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.5)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Methodology:

  • Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the assay buffer, NADH, and the test compound at various concentrations. Include a positive control (e.g., a known InhA inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Enzyme Addition: Add a fixed concentration of purified InhA to each well to initiate the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specific period (e.g., 10 minutes) to allow for any inhibitor-enzyme interaction.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate, 2-trans-dodecenoyl-CoA, to all wells.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate spectrophotometer. The oxidation of NADH to NAD+ results in a decrease in absorbance at this wavelength.

  • Data Analysis: Calculate the initial velocity of the reaction for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the InhA enzymatic activity.

InhA_Inhibition_Assay Start Prepare Reaction Mixture (Buffer, NADH, Test Compound) AddEnzyme Add Purified InhA Enzyme Start->AddEnzyme Incubate Incubate at 25°C AddEnzyme->Incubate AddSubstrate Add Substrate (2-trans-dodecenoyl-CoA) Incubate->AddSubstrate Measure Monitor Absorbance at 340 nm (Kinetic Measurement) AddSubstrate->Measure Analyze Calculate Initial Velocities and Determine IC50 Measure->Analyze

Caption: Workflow for an in vitro InhA inhibition assay.

Conclusion and Future Directions

The comparison between isoniazid and this compound highlights the contrast between a well-established drug mechanism and the ongoing quest to elucidate the mode of action of novel compounds. While isoniazid's elegant pathway of activation and targeted inhibition of mycolic acid synthesis serves as a paradigm in antitubercular drug action, the mystery surrounding this compound underscores the complexity and diversity of potential mycobacterial targets.

Future research on this compound and its derivatives should focus on experimentally validating the hypothesized mechanisms. This includes assessing its activation by pyrazinamidase, identifying the active metabolite, and systematically screening for inhibition of the proposed targets such as PanD, FAS-I, RpsA, and ProRS. A thorough understanding of its mechanism will be crucial for the rational design of more potent and selective pyrazine-based antitubercular agents.

References

A Senior Application Scientist's Guide to Cross-Resistance Evaluation of Novel 3-Aminopyrazine-2-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Novel Drug Discovery

The development of novel therapeutic agents is a cornerstone of modern medicine. Within this landscape, the 3-aminopyrazine-2-carbohydrazide scaffold has emerged as a promising platform for generating new drug candidates, showing potential as both antimycobacterial agents—building on the legacy of the cornerstone tuberculosis drug, pyrazinamide—and as targeted anticancer agents, such as inhibitors of the Fibroblast Growth Factor Receptor (FGFR).[1][2] However, the introduction of any new antimicrobial or anticancer drug is inevitably met with the challenge of drug resistance.

Resistance, and more critically, cross-resistance—where a single mechanism confers resistance to multiple drugs—can render a promising new compound ineffective before it even reaches the clinic. For drug development professionals, a proactive and rigorous evaluation of a new derivative's cross-resistance profile is not just a regulatory hurdle, but a fundamental necessity. It allows us to predict a compound's clinical longevity, identify patient populations most likely to benefit, and guide the development of next-generation therapies.

This guide provides an in-depth framework for the cross-resistance evaluation of novel this compound derivatives. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating system for generating reliable data.

Pillar 1: Understanding the Mechanisms of Cross-Resistance

Before designing an experimental workflow, it is crucial to understand the biochemical hurdles our novel compounds may face. Resistance mechanisms are broadly conserved across bacteria and cancer cells and can be categorized as follows:

  • Target Modification: The drug's cellular target is altered, preventing effective binding. This is common for targeted cancer therapies where mutations in the kinase domain, such as FGFR, can confer resistance.[1] In bacteria, mutations in ribosomal proteins or enzymes in a metabolic pathway can reduce drug efficacy.[3]

  • Drug Inactivation: The cell produces enzymes that degrade or modify the drug, rendering it inert. A classic example is the production of β-lactamase enzymes by bacteria to inactivate penicillin-based antibiotics.[4]

  • Reduced Drug Accumulation: The drug is prevented from reaching its target at a sufficient concentration. This is primarily achieved through two means:

    • Decreased Influx: Changes in the cell membrane, such as the loss of porin channels in Gram-negative bacteria, can limit drug entry.[4]

    • Increased Efflux: This is a major driver of multidrug resistance (MDR).[5] Cells overexpress transport proteins, known as efflux pumps, that actively expel a wide range of structurally diverse compounds from the cytoplasm.[6][7] Prominent examples include the AcrB pump in E. coli, the MexB pump in Pseudomonas aeruginosa, and the P-glycoprotein (MDR1) in human cancer cells.[6][8] A single pump can export multiple classes of antibiotics or chemotherapeutics, making it a critical mechanism to evaluate for cross-resistance.[6][9]

Our evaluation strategy must therefore be designed to probe whether a novel this compound derivative is susceptible to these common resistance pathways.

Pillar 2: A Methodological Framework for Cross-Resistance Profiling

A robust evaluation hinges on comparing the activity of a novel compound against a drug-sensitive parental cell line or bacterial strain and its resistant counterpart. The choice of the resistant model is critical and should be based on clinically relevant mechanisms. For this guide, we will focus on resistance mediated by the overexpression of a multidrug efflux pump, a frequent cause of cross-resistance.

Experimental Workflow Diagram

G cluster_0 Phase 1: Model Selection & Preparation cluster_1 Phase 2: In Vitro Susceptibility Testing cluster_2 Phase 3: Data Analysis & Interpretation cluster_3 Phase 4: Mechanistic Validation (Optional) start Select Parental Strain/Cell Line (e.g., E. coli ATCC 25922 or MCF-7) res_line Select/Generate Resistant Line (e.g., AcrB-overexpressing E. coli or MCF-7/ADR with P-gp overexpression) start->res_line culture Culture & Standardize Cell/Bacterial Stocks res_line->culture dilution Prepare Serial Dilutions of Novel Derivatives & Control Drugs culture->dilution assay Perform Susceptibility Assay (Broth Microdilution for MIC or MTT Assay for IC50) dilution->assay readout Incubate and Measure Readout (OD600 or Absorbance at 490nm) assay->readout calc Calculate MIC / IC50 Values for all compounds in both lines readout->calc ri Calculate Resistance Index (RI) RI = IC50(Resistant) / IC50(Sensitive) calc->ri interpret Interpret Results: RI ≈ 1: No cross-resistance RI > 2: Potential cross-resistance ri->interpret epi_assay Repeat Susceptibility Assay in presence of Efflux Pump Inhibitor (EPI) interpret->epi_assay If RI > 2 epi_result Analyze EPI Effect: Does it restore sensitivity? epi_assay->epi_result

Caption: Workflow for evaluating cross-resistance mediated by efflux pumps.

Detailed Experimental Protocol: IC50 Determination in Cancer Cell Lines via MTT Assay

This protocol details the determination of the half-maximal inhibitory concentration (IC50), a measure of drug potency, against a sensitive cancer cell line (e.g., MCF-7) and its multidrug-resistant counterpart (e.g., MCF-7/ADR, which overexpresses P-glycoprotein).[10]

Causality: The MTT assay is chosen for its reliability and high-throughput nature. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[11] By comparing the IC50 values between the sensitive and resistant lines, we can quantify the degree of cross-resistance.

Materials:

  • Sensitive (e.g., MCF-7) and resistant (e.g., MCF-7/ADR) cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Novel this compound derivatives and control drug (e.g., Doxorubicin) dissolved in DMSO

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Sterile PBS (Phosphate-Buffered Saline)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well). Leave wells on the edge filled with sterile PBS to minimize evaporation effects.[11]

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the novel derivatives and the control drug in complete culture medium. A typical concentration range might be 0.01 µM to 100 µM.

    • Include a "vehicle control" group treated with the same concentration of DMSO as the highest drug concentration.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations.

    • Return plates to the incubator for 48-72 hours.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[11] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance (Optical Density, OD) of each well at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (OD_Treated / OD_VehicleControl) * 100

    • Plot % Viability against the logarithm of the drug concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value for each compound in both the sensitive and resistant cell lines.[12]

  • Calculating the Resistance Index (RI):

    • The RI is the primary measure of cross-resistance.

    • RI = IC50_Resistant_Line / IC50_Sensitive_Line

    • An RI value close to 1 suggests the compound is not affected by the resistance mechanism. An RI significantly greater than 1 indicates cross-resistance.

Note on Antimicrobial Testing: For bacterial studies, the analogous procedure is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13][14] The RI is calculated similarly: RI = MIC_Resistant_Strain / MIC_Sensitive_Strain.

Pillar 3: Data Presentation and Performance Comparison

Clear data presentation is essential for objective comparison. All quantitative results should be summarized in a structured table. Below is a template populated with hypothetical data for two novel derivatives (NCD-1, NCD-2) compared against a standard-of-care drug in an oncology model.

CompoundCell LinePrimary Resistance MechanismIC50 (µM) ± SDResistance Index (RI)Interpretation
Doxorubicin MCF-7 (Sensitive)-0.5 ± 0.05-Baseline
(Control)MCF-7/ADR (Resistant)P-gp Efflux Pump Overexpression25.0 ± 2.150.0 High Cross-Resistance
NCD-1 MCF-7 (Sensitive)-1.2 ± 0.1-Baseline Potency
MCF-7/ADR (Resistant)P-gp Efflux Pump Overexpression18.5 ± 1.515.4 Moderate Cross-Resistance
NCD-2 MCF-7 (Sensitive)-2.5 ± 0.3-Baseline Potency
MCF-7/ADR (Resistant)P-gp Efflux Pump Overexpression3.0 ± 0.41.2 Evades Cross-Resistance

Analysis of Hypothetical Data: In this example, the control drug Doxorubicin is heavily affected by the P-gp efflux pump, with a 50-fold increase in its IC50 value. NCD-1 is also affected, though to a lesser extent. Critically, NCD-2 shows an RI of 1.2, indicating its activity is largely unaffected by this common multidrug resistance mechanism. This makes NCD-2 a highly promising candidate for further development, as it may be effective in patient populations that have developed resistance to other therapies.

Mechanistic Insights: Visualizing Resistance Evasion

Understanding why a compound like NCD-2 evades resistance is key. It is likely not a substrate for the efflux pump. This can be visualized to clarify the mechanism.

G cluster_0 Bacterial or Cancer Cell membrane pump Efflux Pump (e.g., AcrB, P-gp) drug_out Standard Drug pump->drug_out Effluxed drug_in Standard Drug drug_in->pump Recognized & Bound novel_in Novel Derivative (NCD-2) novel_in->pump Not a Substrate (Evades Recognition) target Intracellular Target novel_in->target Reaches Target outside Extracellular Space inside Intracellular Space

Caption: Mechanism of efflux pump-mediated resistance and evasion by a novel compound.

Conclusion and Future Directions

The systematic evaluation of cross-resistance is a non-negotiable step in the hit-to-lead and lead optimization phases of drug discovery. By employing standardized assays, selecting clinically relevant resistant models, and calculating the Resistance Index, researchers can objectively compare novel this compound derivatives against existing drugs.

A low RI, particularly against efflux pump-overexpressing models, is a highly desirable characteristic, suggesting the compound may have a longer clinical lifespan and be effective against multidrug-resistant infections or tumors. Compounds identified as evading common resistance mechanisms, like the hypothetical NCD-2, should be prioritized for further mechanistic studies (e.g., efflux pump substrate assays, target engagement studies) and progression into more complex preclinical models. This rigorous, front-loaded evaluation ensures that only the most resilient and promising candidates advance toward clinical development.

References

A Researcher's Guide to Benchmarking Novel 3-Aminopyrazine-2-Carbohydrazide Compounds Against Existing Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, the scientific community continuously explores new chemical scaffolds. Among these, 3-aminopyrazine-2-carbohydrazide derivatives have emerged as a promising class of compounds with potential antibacterial activity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark these new chemical entities against established antibiotics. By adhering to standardized methodologies and employing a logical, evidence-based approach, researchers can effectively evaluate the potential of these compounds as future therapeutics.

This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a deep and actionable understanding of the evaluation process.

Section 1: Foundational Understanding and Strategic Experimental Design

The journey of evaluating a new antimicrobial candidate begins with a thorough understanding of its chemical lineage and the landscape of existing treatments. The this compound scaffold is structurally related to pyrazinamide, a frontline anti-tuberculosis drug.[1] This structural similarity provides a crucial starting point, suggesting a potential mechanism of action and a primary microbial target. However, it is imperative to cast a wider net and assess the broad-spectrum potential of these new compounds.

A logical experimental workflow is paramount for a robust evaluation. The following diagram outlines the strategic approach recommended in this guide, moving from initial screening to more in-depth mechanistic studies.

Experimental_Workflow cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Bactericidal vs. Bacteriostatic Activity cluster_2 Phase 3: Elucidation of Mechanism of Action A Selection of Bacterial Panel B Minimum Inhibitory Concentration (MIC) Assay A->B Clinically relevant strains C Minimum Bactericidal Concentration (MBC) Assay B->C Determine killing potential D Macromolecular Synthesis Inhibition Assays C->D Investigate cellular target E (Optional) Advanced Mechanistic Studies D->E Further characterization

Caption: A phased approach to benchmarking new antimicrobial compounds.

Section 2: Assembling the Right Tools: Bacterial Strains and Benchmark Antibiotics

The selection of an appropriate panel of bacterial strains and benchmark antibiotics is critical for a meaningful comparison. The chosen strains should represent a diverse range of clinically relevant Gram-positive and Gram-negative pathogens. The benchmark antibiotics should have well-defined mechanisms of action, allowing for a comparative analysis of the new compounds' activity.

Recommended Bacterial Panel

The following table provides a recommended panel of bacterial strains for initial screening, encompassing common causes of hospital and community-acquired infections.

Gram Stain Species Clinical Relevance
Gram-positiveStaphylococcus aureus (including MRSA strains)Skin and soft tissue infections, bacteremia, pneumonia.[2]
Enterococcus faecalis (including VRE strains)Urinary tract infections, endocarditis, bacteremia.
Streptococcus pneumoniaePneumonia, meningitis, otitis media.
Gram-negativeEscherichia coliUrinary tract infections, sepsis, gastrointestinal infections.[2]
Klebsiella pneumoniaePneumonia, urinary tract infections, bloodstream infections.[2]
Pseudomonas aeruginosaHospital-acquired infections, particularly in immunocompromised patients.[2]
Acinetobacter baumanniiMultidrug-resistant hospital-acquired infections.
Benchmark Antibiotic Panel

The selection of benchmark antibiotics should cover the primary mechanisms of antimicrobial action. This allows for a preliminary classification of the new compounds based on their activity profile.

Antibiotic Class Example Mechanism of Action
Cell Wall Synthesis Inhibitors
   β-LactamsPenicillin, CeftriaxoneInhibit penicillin-binding proteins (PBPs), blocking peptidoglycan cross-linking.[3][4]
   GlycopeptidesVancomycinBinds to the D-Ala-D-Ala terminus of peptidoglycan precursors, inhibiting transglycosylation and transpeptidation.[5]
Protein Synthesis Inhibitors
   AminoglycosidesGentamicinBinds to the 30S ribosomal subunit, causing mRNA misreading.[6]
   MacrolidesErythromycinBinds to the 50S ribosomal subunit, preventing peptide chain elongation.[7]
   TetracyclinesTetracyclineBinds to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA.[7]
DNA Replication Inhibitors
   FluoroquinolonesCiprofloxacinInhibit DNA gyrase and topoisomerase IV, preventing DNA replication and repair.[8][9]
Folate Synthesis Inhibitors
   SulfonamidesSulfamethoxazoleInhibit dihydropteroate synthase, blocking folic acid synthesis.[1]

Section 3: Core Experimental Protocols

Adherence to standardized protocols is the cornerstone of reproducible and reliable scientific research. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority in antimicrobial susceptibility testing.[8][10][11][12][13][14]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15] The broth microdilution method is a widely accepted and efficient technique for determining MIC values.[13][16][17]

Protocol: Broth Microdilution MIC Assay

  • Preparation of Reagents and Materials:

    • Sterile 96-well microtiter plates.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Bacterial strains cultured overnight on appropriate agar plates.

    • Stock solutions of the this compound compounds and benchmark antibiotics in a suitable solvent (e.g., DMSO).

  • Inoculum Preparation:

    • From a fresh culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution of Antimicrobial Agents:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of the microtiter plate.

    • Add 100 µL of the highest concentration of the test compound (prepared at 2x the final desired concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11.

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[18][19] This assay is a crucial follow-up to the MIC to determine whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Protocol: MBC Assay

  • Following MIC Determination:

    • From the wells of the MIC plate that show no visible growth (the MIC well and at least two higher concentrations), take a 10 µL aliquot.

  • Plating and Incubation:

    • Spot-plate the 10 µL aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

    • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Reading and Interpreting Results:

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[20]

Section 4: Unraveling the Mechanism of Action

Identifying the cellular target of a new antimicrobial is a critical step in its development. The following diagram illustrates a decision-making workflow for investigating the mechanism of action.

MOA_Investigation A Active Compound from MIC/MBC Screen B Macromolecular Synthesis Inhibition Assays A->B C Inhibition of Cell Wall Synthesis B->C Radiolabeled precursor incorporation (e.g., [³H]NAG) D Inhibition of Protein Synthesis B->D Radiolabeled precursor incorporation (e.g., [³H]leucine) E Inhibition of DNA Synthesis B->E Radiolabeled precursor incorporation (e.g., [³H]thymidine) F Further Mechanistic Studies C->F D->F E->F

Caption: A workflow for elucidating the mechanism of action of a novel antibiotic.

Macromolecular Synthesis Inhibition Assays

These assays measure the effect of the compound on the synthesis of essential macromolecules (cell wall, protein, and DNA) by monitoring the incorporation of radiolabeled precursors.[21]

General Protocol Outline:

  • Bacterial Culture and Treatment: Grow the target bacterial strain to the mid-logarithmic phase. Divide the culture into aliquots and treat with the test compound at a concentration of 4x MIC, a known inhibitor (positive control), and a vehicle control (negative control).

  • Radiolabeling: Add the appropriate radiolabeled precursor to each aliquot:

    • Cell Wall Synthesis: [³H]N-acetylglucosamine

    • Protein Synthesis: [³H]Leucine

    • DNA Synthesis: [³H]Thymidine

  • Sampling and Measurement: At various time points, remove aliquots, precipitate the macromolecules (e.g., with trichloroacetic acid), and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the incorporated radioactivity over time for each condition. A significant reduction in the incorporation of a specific precursor compared to the vehicle control indicates inhibition of that particular macromolecular synthesis pathway.

Section 5: Data Presentation and Interpretation

Table 1: Minimum Inhibitory Concentration (MIC) of Compound X and Benchmark Antibiotics (µg/mL)

Bacterial Strain Compound X Penicillin Vancomycin Gentamicin Erythromycin Tetracycline Ciprofloxacin Sulfamethoxazole
S. aureus ATCC 29213
E. faecalis ATCC 29212
S. pneumoniae ATCC 49619
E. coli ATCC 25922
K. pneumoniae ATCC 700603
P. aeruginosa ATCC 27853
A. baumannii ATCC 19606

Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio of Compound X

Bacterial Strain MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
S. aureus ATCC 29213
E. coli ATCC 25922

Conclusion

This guide provides a robust and scientifically sound framework for the initial evaluation of novel this compound compounds as potential antimicrobial agents. By systematically assessing their potency, spectrum of activity, and mechanism of action in comparison to established antibiotics, researchers can generate the critical data necessary to advance the most promising candidates in the drug discovery pipeline. The fight against antimicrobial resistance requires a rigorous and multifaceted approach, and the principles outlined herein will contribute to the successful identification and development of the next generation of life-saving antibiotics.

References

A Researcher's Guide to Differentiating 3-Aminopyrazine-2-Carbohydrazide Isomers: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research, particularly in the development of novel therapeutics, the precise identification and characterization of molecular structures are paramount. 3-Aminopyrazine-2-carbohydrazide and its structural isomers are heterocyclic compounds of significant interest, serving as key building blocks in the synthesis of various biologically active molecules. The subtle differences in the arrangement of functional groups on the pyrazine ring can lead to vastly different pharmacological and toxicological profiles. Therefore, the ability to unequivocally distinguish between these isomers is a critical step in drug discovery and quality control.

This guide provides a comprehensive comparative analysis of this compound and its key positional isomer, 5-aminopyrazine-2-carbohydrazide, utilizing fundamental spectroscopic techniques. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into how these methods can be effectively employed for unambiguous structural elucidation.

The Challenge of Isomerism in Drug Synthesis

Positional isomers, such as 3-amino- and 5-aminopyrazine-2-carbohydrazide, often exhibit similar physical properties, making their separation and identification challenging. However, their interaction with biological targets can differ significantly. An impurity or an incorrect isomer in a drug substance can lead to reduced efficacy or unexpected side effects. Spectroscopic analysis provides a powerful, non-destructive means to probe the molecular structure and confirm the identity and purity of the desired compound.

The core structures we will be comparing are:

  • This compound: The amino (-NH₂) group is adjacent to the carbohydrazide (-CONHNH₂) group. This proximity can lead to intramolecular interactions, such as hydrogen bonding, which influence its spectroscopic signature.

  • 5-Aminopyrazine-2-carbohydrazide: The amino group is positioned opposite the carbohydrazide group, leading to a different electronic distribution and spatial arrangement within the molecule.

Below is a diagram illustrating the workflow for distinguishing these isomers.

G cluster_synthesis Sample Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Syn Synthesis of Aminopyrazine Carbohydrazide Isomers NMR NMR Spectroscopy (¹H, ¹³C) Syn->NMR Sample Preparation IR IR Spectroscopy Syn->IR Sample Preparation MS Mass Spectrometry Syn->MS Sample Preparation Data Comparative Data Analysis NMR->Data IR->Data MS->Data Struct_3 Structure Confirmation: This compound Data->Struct_3 Unique Spectral Signatures Struct_5 Structure Confirmation: 5-Aminopyrazine-2-carbohydrazide Data->Struct_5 Distinct Spectral Signatures

Workflow for Isomer Differentiation
Comparative ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing positional isomers, as it provides detailed information about the chemical environment of each proton in the molecule. The chemical shift (δ) of a proton is highly sensitive to the electronic effects (inductive and resonance) of neighboring functional groups.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred for these compounds due to its ability to dissolve polar substances and to slow down the exchange of labile N-H protons, allowing for their observation.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-64 (to achieve a good signal-to-noise ratio).

    • Relaxation delay: 1-2 seconds.

    • Temperature: 25 °C.

  • Data Processing: Process the raw data (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum, and integrate all signals.

The primary distinguishing feature in the ¹H NMR spectra will be the signals from the pyrazine ring protons.

  • This compound: The pyrazine ring has two protons at positions 5 and 6. These protons are adjacent to each other and will appear as a pair of doublets due to spin-spin coupling (typically with a coupling constant, J, of ~2-3 Hz). The electron-donating amino group and electron-withdrawing carbohydrazide group will influence their chemical shifts.

  • 5-Aminopyrazine-2-carbohydrazide: The pyrazine ring protons are at positions 3 and 6. These protons are not adjacent and will appear as two distinct singlets (or very finely split doublets due to long-range coupling). The proton at position 3 is situated between two nitrogen atoms, which typically shifts it further downfield compared to the proton at position 6.

Proton Assignment This compound (Expected δ, ppm) 5-Aminopyrazine-2-carbohydrazide (Expected δ, ppm) Rationale for Difference
Pyrazine H-5/H-6 ~8.0-8.2 (d)N/AProtons are coupled, appearing as doublets.
Pyrazine H-3 N/A~8.5-8.7 (s)Deshielded by two adjacent ring nitrogens.
Pyrazine H-6 N/A~7.9-8.1 (s)Less deshielded environment compared to H-3.
-NH₂ (Amino) ~7.0-7.5 (br s)~6.5-7.0 (br s)Proximity to the carbohydrazide may influence its chemical shift and H-bonding.
-CONH- ~9.5-10.0 (br s)~9.5-10.0 (br s)Labile amide proton, typically a broad singlet.
-NH₂ (Hydrazide) ~4.5-5.0 (br s)~4.5-5.0 (br s)Labile hydrazide protons, typically a broad singlet.

Note: Expected chemical shifts are approximate and can vary based on solvent and concentration.

Comparative Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the powdered sample directly on the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing: Perform a background scan (with no sample) and subtract it from the sample spectrum.

While many peaks will be common to both isomers (e.g., C=O stretch, N-H stretch), subtle shifts in peak positions can be indicative of the different molecular environments.

Vibrational Mode Expected Wavenumber (cm⁻¹) for 3-isomer Expected Wavenumber (cm⁻¹) for 5-isomer Rationale for Difference
N-H Stretch (Amino) 3400-3200 (two bands)3400-3200 (two bands)The position and shape of these bands may differ due to variations in intramolecular vs. intermolecular hydrogen bonding.
C=O Stretch (Amide I) ~1660-1680~1650-1670The electronic effect of the amino group is different at position 3 vs. 5, which can slightly alter the C=O bond character.
N-H Bend (Amide II) ~1600-1640~1600-1640Often overlaps with C=C stretching of the aromatic ring.
C=N/C=C Stretch (Ring) ~1500-1580~1500-1580The pattern of these aromatic stretching bands can be a fingerprint for the substitution pattern.
C-N Stretch ~1250-1350~1250-1350Subtle shifts may be observed.

The most significant differences may arise from the potential for intramolecular hydrogen bonding between the amino group and the carbohydrazide group in the 3-isomer, which is absent in the 5-isomer. This can lead to a broadening and slight red-shifting (lower wavenumber) of the involved N-H and C=O stretching bands in the 3-isomer's spectrum.

Comparative Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and offering structural clues based on fragmentation patterns. While both isomers will have the same molecular weight, their fragmentation patterns upon ionization can differ.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).

  • Acquisition Parameters:

    • Ionization mode: Positive ion mode is typically effective for these nitrogen-containing compounds ([M+H]⁺).

    • Source parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature.

    • Fragmentation: Acquire MS/MS (or tandem MS) spectra by selecting the precursor ion ([M+H]⁺) and subjecting it to Collision-Induced Dissociation (CID).

The key to differentiation lies in the MS/MS fragmentation patterns. The initial fragmentation often involves the loss of small, stable neutral molecules.

G cluster_3 3-Isomer Fragmentation cluster_5 5-Isomer Fragmentation M [M+H]⁺ (Precursor Ion) loss_NH3_3 Fragment A M->loss_NH3_3 - NH₃ loss_HNCO_3 Fragment B M->loss_HNCO_3 - HNCO loss_NH3_5 Fragment C M->loss_NH3_5 - NH₃ loss_HNCO_5 Fragment D M->loss_HNCO_5 - HNCO

Comparative Fragmentation Pathways
  • Common Fragments: Both isomers are expected to show losses corresponding to the hydrazide and amide functionalities.

    • Loss of ammonia (NH₃, -17 Da) from the hydrazide group.

    • Loss of isocyanic acid (HNCO, -43 Da) from the amide bond cleavage.

  • Distinguishing Fragments: The relative abundance of these fragment ions can differ. The proximity of the amino and carbohydrazide groups in the 3-isomer might facilitate specific fragmentation pathways that are less favorable in the 5-isomer. For instance, a concerted loss involving both groups might be possible for the 3-isomer, leading to a unique fragment ion or a significantly different ratio of common fragment ions. Analyzing the relative intensities of the fragment peaks is crucial for differentiation.

Conclusion: A Multi-faceted Approach

No single spectroscopic technique can definitively identify a molecule in isolation. A robust structural elucidation relies on the convergence of data from multiple analytical methods. For differentiating this compound from its 5-amino isomer, ¹H NMR provides the most direct and unambiguous evidence through the distinct coupling patterns of the pyrazine ring protons. IR spectroscopy offers corroborating evidence by highlighting subtle differences in hydrogen bonding environments. Finally, tandem mass spectrometry can serve as a powerful confirmatory technique by revealing unique fragmentation fingerprints for each isomer.

By employing these techniques in a complementary fashion, researchers and drug development professionals can ensure the structural integrity of their compounds, a critical requirement for advancing safe and effective therapeutics from the laboratory to the clinic.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Aminopyrazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the fields of research, discovery, and drug development, the meticulous management of chemical reagents is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship. 3-Aminopyrazine-2-carbohydrazide, a heterocyclic compound frequently utilized in medicinal chemistry and materials science, requires careful handling and a structured disposal protocol due to its inherent chemical properties. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is essential. This foundational knowledge informs every subsequent step of the handling and disposal process.

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2): Can cause serious and potentially damaging eye irritation.[1]

  • Respiratory Tract Irritation (Category 3): May cause irritation to the respiratory system if inhaled as dust or aerosol.[1]

While specific toxicological data for this compound is not extensively detailed in all sources, the carbohydrazide functional group warrants a cautious approach. Hydrazide compounds, as a class, can exhibit greater toxicity, including potential carcinogenicity, and reactivity.[2] Therefore, treating this compound with a high degree of care is a prudent and necessary safety measure.

Table 1: Hazard Summary for this compound

Hazard ClassificationGHS CategoryDescriptionPrimary Precaution
Skin Corrosion/IrritationCategory 2Causes skin irritation.Avoid skin contact; wear appropriate gloves.
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.Wear safety glasses or goggles.
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.Handle in a well-ventilated area or fume hood.
Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling hazardous chemicals.[3][4] The selection of PPE should be based on a risk assessment of the specific procedures being performed.

  • Eye and Face Protection: At a minimum, safety glasses with side shields are required. For procedures with a higher risk of splashing or aerosol generation, safety goggles or a full-face shield should be worn.[5][6]

  • Skin Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for handling this compound in solid form. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[7] A lab coat or chemical-resistant apron should be worn to protect clothing and skin.[5]

  • Respiratory Protection: All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][8] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[6]

Step-by-Step Disposal Protocol

The cardinal rule of chemical disposal is to never dispose of this compound down the drain.[9] It must be treated as hazardous chemical waste. The following procedures outline the correct method for waste segregation and collection.

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.[10] Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Diagram 1: Decision Workflow for Disposal of this compound

G start Start: Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused reagent, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid collect_solid Collect in a labeled, sealed container for solid hazardous waste. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed container for liquid hazardous waste. liquid_waste->collect_liquid contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. collect_solid->contact_ehs collect_liquid->contact_ehs

Caption: A flowchart illustrating the decision-making process for segregating and collecting waste containing this compound.

This category includes unused or expired this compound powder, as well as contaminated disposable labware such as weighing paper, gloves, and pipette tips.

Experimental Protocol: Collection of Solid Waste

  • Container Selection: Choose a wide-mouth, sealable container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle). The container must be in good condition, with no cracks or leaks.

  • Labeling: Clearly label the container as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant")

    • The date the first waste was added.

  • Waste Collection:

    • Carefully place the solid waste into the designated container.

    • Minimize dust generation during transfer. If necessary, use a funnel.

    • After adding waste, securely seal the container.

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials, such as strong oxidizing agents.[11][12]

This pertains to solutions containing dissolved this compound.

Experimental Protocol: Collection of Liquid Waste

  • Container Selection: Use a sealable, leak-proof container, typically a plastic-coated glass or HDPE bottle, designated for liquid hazardous waste.

  • Labeling: Label the container as "Hazardous Waste" with the following information:

    • The full chemical name: "this compound"

    • The solvent system (e.g., "in Ethanol/Water")

    • An approximate concentration of the compound.

    • Associated hazards (e.g., "Irritant," "Flammable Liquid" if the solvent is flammable).

  • Waste Collection:

    • Carefully pour the liquid waste into the container, using a funnel to prevent spills.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

    • Securely cap the container after each addition.

  • Storage: Store the liquid waste container in secondary containment (e.g., a chemical-resistant tray) in a designated satellite accumulation area.

For reusable glassware, a thorough decontamination procedure is necessary.

  • Initial Rinse: Rinse the glassware with a suitable solvent in which this compound is soluble. Collect this rinsate as hazardous liquid waste.

  • Washing: Wash the glassware with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Evaluate the size and nature of the spill. For large or unmanageable spills, contact your institution's EHS department immediately.[8]

  • Don Appropriate PPE: Before cleaning a small spill, ensure you are wearing the appropriate PPE, including gloves, goggles, and a lab coat. A respirator may be needed for larger quantities of powder.

  • Containment and Cleanup:

    • For solid spills, gently cover the powder with a damp paper towel to avoid generating dust.[9] Carefully sweep up the material and place it in the solid hazardous waste container.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite or sand). Collect the absorbent material and place it in the solid hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your supervisor and EHS department, as per your institution's policy.

Diagram 2: Spill Response Protocol

G spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill Size alert->assess contact_ehs Contact EHS Immediately assess->contact_ehs Large Spill don_ppe Don Appropriate PPE assess->don_ppe Small Spill cleanup Contain & Clean Up Spill don_ppe->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate report Report Incident decontaminate->report

Caption: A procedural diagram for responding to a spill of this compound.

Final Disposal

Once your waste containers are full, contact your institution's EHS department to arrange for a pickup.[8][13] They will ensure the waste is transported to a licensed hazardous waste disposal facility, where it will be managed in accordance with EPA and local regulations.[14]

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.

References

Operational Guide to Personal Protective Equipment for Handling 3-Aminopyrazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling of 3-Aminopyrazine-2-carbohydrazide (CAS No. 6761-52-0). As a chemical intermediate primarily utilized in research and development, its toxicological properties have not been exhaustively studied.[1] Therefore, a cautious and proactive approach to safety is paramount. This document is designed for drug development professionals, researchers, and scientists, offering a framework built on established safety principles to minimize exposure and ensure a secure laboratory environment.

Hazard Assessment and Risk Profile

This compound is classified under the Globally Harmonized System (GHS) with the following hazards, mandating specific protective measures.[1]

  • Skin Irritation (Category 2, H315): Causes skin irritation upon direct contact.[1]

  • Serious Eye Irritation (Category 2, H319): Causes serious eye irritation.[1]

  • Respiratory Tract Irritation (Category 3, H335): May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]

The designated GHS pictogram is the GHS07 (Exclamation Mark), and the signal word is "Warning".[1][3] Given the incomplete toxicological data, all handling procedures should assume the compound may have additional, uncharacterized hazards.

Hierarchy of Controls: Engineering and Administrative Measures

Before detailing personal protective equipment, it is critical to implement foundational safety controls that reduce hazard exposure at the source.

  • Engineering Controls: All operations involving the handling of solid this compound or its solutions should be conducted within a certified chemical fume hood or a similarly well-ventilated enclosure.[1][2] This is the primary method for preventing inhalation of dust or aerosols. Ensure that a safety shower and an eyewash station are readily accessible and unobstructed.[4]

  • Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. Develop and strictly follow a Standard Operating Procedure (SOP) for all tasks involving this chemical. Always wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][2]

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling this compound. The selection is based on a risk assessment of potential exposure routes: dermal (skin), ocular (eye), and inhalation (respiratory).

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solid Tightly-sealed chemical safety gogglesNitrile or neoprene gloves (double-gloving recommended)Fully-fastened laboratory coatRequired if outside a fume hood or if dust is generated. Use a NIOSH-approved N95 respirator or equivalent.[5][6]
Solution Preparation Tightly-sealed chemical safety goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over a laboratory coatNot typically required if performed in a certified chemical fume hood.
Reaction Work-up/Purification Tightly-sealed chemical safety gogglesNitrile or neoprene glovesLaboratory coatNot typically required if performed in a certified chemical fume hood.
General Laboratory Handling Safety glasses with side shields (minimum)Nitrile or neoprene glovesLaboratory coatNot required in a well-ventilated area with no aerosol/dust generation.
Detailed PPE Specifications
  • Eye and Face Protection: To prevent contact with airborne particles or splashes, wear tightly-fitting chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[5][7] When handling larger quantities or during tasks with a high splash risk (e.g., solution transfers), supplement goggles with a face shield.

  • Hand Protection: Wear protective, impervious gloves.[1][8] Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use.[7] For prolonged contact or immersion, consult glove manufacturer data for breakthrough times. Employ proper glove removal technique to avoid skin contamination and wash hands immediately after removal.

  • Body Protection: A fully-fastened, long-sleeved laboratory coat is required to protect skin and personal clothing.[1][5] For tasks with significant splash potential, a chemically resistant apron should be worn over the lab coat. Contaminated clothing must be removed immediately and laundered separately before reuse.[2]

  • Respiratory Protection: Avoid breathing dust.[1][2] Respiratory protection is crucial when engineering controls cannot guarantee exposure levels are kept to a minimum, such as when weighing the powder outside of a ventilated enclosure. In such cases, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[5][6]

Safe Handling and Disposal Workflow

The following diagram outlines the critical steps and safety checkpoints for a complete handling workflow, from receiving the material to its final disposal.

G cluster_prep Preparation & Weighing cluster_handling Experimental Use cluster_cleanup Decontamination & Disposal prep_start Don Full PPE (Goggles, Lab Coat, Gloves) weigh Weigh Solid Chemical (Inside Fume Hood) prep_start->weigh dissolve Prepare Solution (In Fume Hood) weigh->dissolve Transfer to Reaction Vessel reaction Perform Reaction/ Application dissolve->reaction decon Decontaminate Glassware & Surfaces reaction->decon Post-Experiment waste Segregate Waste: - Solid Chemical - Contaminated PPE - Liquid Waste decon->waste dispose Dispose of Waste via Approved Channels waste->dispose end END: Remove PPE & Wash Hands dispose->end start START: Verify Chemical & SDS start->prep_start

Caption: Workflow for Safe Handling of this compound.

Operational and Disposal Plans

Spill Management

In the event of a spill, follow these steps:

  • Ensure adequate ventilation and restrict access to the area.[1]

  • Wearing the full PPE outlined above, gently cover the spill with an inert absorbent material like vermiculite or sand.

  • Carefully sweep or vacuum the material into a suitable, labeled container for disposal.[1] Avoid generating dust.

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

Waste Disposal Protocol
  • Chemical Waste: Unused this compound and solutions containing it must be collected in a clearly labeled, sealed waste container.

  • Contaminated Materials: Used gloves, absorbent pads, and other contaminated disposable materials should be collected in a separate, labeled waste container.

  • Disposal: All waste must be disposed of through an approved hazardous waste disposal plant.[1][4] Do not discharge into sewers or waterways.[9] Adhere strictly to all local, regional, and national environmental regulations.[1]

Emergency First Aid Procedures

  • Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek immediate medical attention.[1][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation develops or persists, get medical advice.[1] Remove and wash contaminated clothing before reuse.[1]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[1] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1] If eye irritation persists, seek immediate medical attention.[1]

  • Ingestion: If swallowed, rinse the mouth with water. Call a poison center or doctor if you feel unwell.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Aminopyrazine-2-carbohydrazide
Reactant of Route 2
Reactant of Route 2
3-Aminopyrazine-2-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.